t-Boc-aminocaproicnitrilotriacetic Acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O9/c1-21(2,3)33-20(32)23-12-7-4-5-10-16(25)22-11-8-6-9-15(19(30)31)24(13-17(26)27)14-18(28)29/h15H,4-14H2,1-3H3,(H,22,25)(H,23,32)(H,26,27)(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCVPQNRDSBAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394778 | |
| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039123-88-0 | |
| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and purification of t-Boc-aminocaproicnitrilotriacetic acid
An In-depth Technical Guide on the Synthesis and Purification of t-Boc-aminocaproicnitrilotriacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a valuable bifunctional chelator used in various bioconjugation and drug delivery applications. The tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical modifications, while the nitrilotriacetic acid (NTA) moiety serves as a high-affinity chelator for metal ions, most notably nickel (Ni²⁺) for the purification and immobilization of histidine-tagged proteins.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-t-Boc-6-aminohexanoic acid. The synthesis involves the N-alkylation of the deprotected primary amine with two equivalents of a haloacetic acid under basic conditions.
Key Starting Material:
-
N-t-Boc-6-aminohexanoic acid: A widely available amino acid derivative featuring a Boc-protected amine and a free carboxylic acid.[1][2] This protecting group is stable under basic and nucleophilic conditions, making it suitable for the subsequent N-alkylation step.[3][][5]
Experimental Protocols
Step 1: Deprotection of N-t-Boc-6-aminohexanoic acid
This step involves the removal of the t-Boc protecting group to yield the free primary amine of 6-aminohexanoic acid.
Methodology:
-
Dissolve N-t-Boc-6-aminohexanoic acid in a suitable organic solvent (e.g., Dioxane or Dichloromethane).
-
Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), to the solution.[][6]
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride salt of 6-aminohexanoic acid.
Step 2: N,N-dicarboxymethylation of 6-aminohexanoic acid
The free amine of 6-aminohexanoic acid is alkylated with two equivalents of bromoacetic acid in the presence of a base to form the nitrilotriacetic acid moiety.
Methodology:
-
Dissolve the 6-aminohexanoic acid hydrochloride salt in water.
-
Cool the solution in an ice bath and add a strong base, such as sodium hydroxide (B78521) (NaOH), to raise the pH to approximately 10-11.
-
Slowly add a solution of bromoacetic acid (2.2 equivalents) in water, maintaining the pH between 10 and 11 by the continuous addition of NaOH solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts.
Methodology:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/water. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the pure crystals by filtration.
-
Column Chromatography: For higher purity, the crude product can be purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate the desired product from impurities.
Data Presentation
The following tables summarize the key quantitative data for the .
| Table 1: Reaction Parameters for Deprotection | |
| Parameter | Value |
| Starting Material | N-t-Boc-6-aminohexanoic acid |
| Reagent | 4M HCl in Dioxane |
| Solvent | Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% (for the hydrochloride salt) |
| Table 2: Reaction Parameters for N,N-dicarboxymethylation | |
| Parameter | Value |
| Starting Material | 6-aminohexanoic acid hydrochloride |
| Reagent | Bromoacetic acid (2.2 eq) |
| Base | Sodium Hydroxide (to maintain pH 10-11) |
| Solvent | Water |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield (crude) | 70-85% |
| Table 3: Purification and Product Characterization | |
| Parameter | Value |
| Purification Method | Recrystallization (Ethanol/Water) |
| Final Yield (purified) | 60-75% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₁₇H₂₉N₂O₈ |
| Molecular Weight | 389.42 g/mol |
| CAS Number | 1039123-88-0[7] |
Visualizations
Synthesis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. This compound - Immunomart [immunomart.com]
Technical Guide: Physicochemical Properties of t-Boc-Aminocaproicnitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of tert-butoxycarbonyl-aminocaproicnitrilotriacetic acid (t-Boc-AC-NTA). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document consolidates available identifying information. Furthermore, it presents established experimental protocols for determining key physicochemical parameters for related chemical entities, offering a framework for the laboratory characterization of t-Boc-AC-NTA. The guide also discusses its potential applications, particularly as a bifunctional chelating agent in drug development and bioconjugation, based on its structural components.
Chemical Identity and Structure
tert-Butoxycarbonyl-aminocaproicnitrilotriacetic acid is a derivative of nitrilotriacetic acid (NTA) featuring an aminocaproic acid linker with a tert-butoxycarbonyl (Boc) protecting group on the terminal amine. This structure suggests its utility as a bifunctional chelator, where the NTA moiety can coordinate with metal ions, and the Boc-protected amine allows for subsequent covalent attachment to biomolecules after deprotection.
Based on supplier information, the following identifiers have been established for t-Boc-aminocaproicnitrilotriacetic acid:
| Property | Value | Source |
| CAS Number | 1039123-88-0 | [1][2] |
| Molecular Formula | C₂₁H₃₇N₃O₉ | [1][2] |
| Molecular Weight | 475.53 g/mol | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCN(CC(=O)O)CC(=O)O | [1] |
| Storage Temperature | -20°C | [1] |
Physicochemical Properties
Table of Physicochemical Properties for Nitrilotriacetic Acid (NTA)
| Property | Value |
| Melting Point | 245 °C (decomposes)[3] |
| Water Solubility | 1.5 g/L at 25°C[4] |
| pKa (Strongest Acidic) | 1.97[5] |
| pKa (Strongest Basic) | 8.63[5] |
| LogP | -3.81[3] |
Note: These values are for the parent compound, nitrilotriacetic acid, and will differ significantly for this compound due to the presence of the aminocaproic acid linker and the bulky, nonpolar t-Boc group.
Experimental Protocols for Physicochemical Characterization
The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
An initial rapid heating run can be performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow ramp rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Solubility Determination
Solubility is a critical parameter, especially for applications in biological systems and for formulation development.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of relevant solvents should be tested, including water, buffered aqueous solutions (e.g., PBS pH 7.4), and common organic solvents (e.g., ethanol, DMSO, DMF).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Determination of pKa (Ionization Constant)
The pKa values indicate the strength of the acidic and basic functional groups in the molecule and are crucial for predicting its charge state at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent system at a known concentration (e.g., 1 mM)[6]. The ionic strength of the solution should be kept constant using an inert salt like KCl[6].
-
Apparatus: A calibrated potentiometer with a pH electrode is used.
-
Procedure:
-
The solution is first acidified to a low pH (e.g., pH 2) with a standardized strong acid (e.g., HCl).
-
The solution is then titrated with a standardized strong base (e.g., NaOH) in small, precise increments[6].
-
The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa values are determined from the inflection points of the titration curve[7]. For polyprotic acids like the NTA moiety, multiple inflection points may be observed.
-
Visualization of Workflows and Applications
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound such as this compound.
Caption: Workflow for Synthesis and Characterization.
Conceptual Application as a Bifunctional Chelator
The structure of this compound is well-suited for its use as a bifunctional chelator in the development of targeted therapeutics or diagnostic agents, such as radiopharmaceuticals. The NTA group serves as the metal-binding site, the aminocaproic acid acts as a flexible linker, and the Boc-protected amine is a reactive handle for conjugation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. scbt.com [scbt.com]
- 3. Nitrilotriacetic acid | 139-13-9 [chemicalbook.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
t-Boc-aminocaproicnitrilotriacetic acid CAS number and molecular weight
An In-depth Technical Guide to t-Boc-aminocaproicnitrilotriacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number: 1039123-88-0), a bifunctional chelating agent of significant interest in the fields of bioconjugation, proteomics, and targeted drug delivery. This document outlines its chemical properties, potential applications, and logical experimental workflows.
Core Compound Identification and Properties
This compound is a derivative of aminocaproic acid that incorporates a nitrilotriacetic acid (NTA) moiety and a tert-butyloxycarbonyl (Boc) protecting group. The NTA group is a well-established chelator for metal ions, most notably for the purification and detection of histidine-tagged proteins. The Boc group provides a stable protection for the terminal amine, which can be deprotected under acidic conditions to allow for further conjugation.
Based on its full chemical name, 2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid , the precise molecular properties have been determined, resolving discrepancies found in various commercial listings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1039123-88-0 |
| Molecular Formula | C₂₁H₃₇N₃O₉ |
| Molecular Weight | 475.53 g/mol |
| Synonyms | 2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |
Potential Applications in Research and Drug Development
The unique structure of this compound, featuring a protected amine, a flexible linker, and a strong chelating agent, makes it a versatile tool for a range of applications:
-
Bioconjugation and Labeling: After deprotection of the Boc group, the revealed primary amine can be conjugated to proteins, peptides, antibodies, or other biomolecules. The NTA group can then be used to chelate a variety of metal ions, including those used for imaging (e.g., radioisotopes for PET or SPECT) or as therapeutic payloads.
-
Targeted Drug Delivery: The compound can act as a linker in antibody-drug conjugates (ADCs). The deprotected amine can be attached to a targeting antibody, while the NTA moiety can chelate a cytotoxic metal ion or be used to attach other payloads.
-
Protein Purification and Immobilization: The NTA group has a high affinity for polyhistidine tags (His-tags), a common feature in recombinant proteins. This allows for the use of this molecule in affinity chromatography for the purification of His-tagged proteins or for their immobilization on surfaces for interaction studies.
Logical Experimental Workflow
Caption: A generalized workflow for the bioconjugation of a biomolecule using this compound.
Detailed Methodologies for Key Experiments
a) Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions. A common method involves dissolving the compound in a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) or mass spectrometry.
b) Conjugation to a Biomolecule (e.g., an Antibody): Following Boc deprotection, the resulting primary amine on the aminocaproic acid linker can be conjugated to a carboxyl group on a biomolecule using standard carbodiimide (B86325) chemistry (e.g., using EDC and NHS) to form a stable amide bond.
c) Chelation of a Metal Ion: The nitrilotriacetic acid (NTA) moiety can be "loaded" with a metal ion of interest. This is typically achieved by incubating the purified conjugate with a salt of the desired metal (e.g., nickel chloride for His-tag binding, or a radioactive metal salt for imaging applications) in a suitable buffer.
Signaling Pathway and Mechanism of Action Visualization
The primary mechanism of action for the NTA portion of this molecule is its ability to chelate metal ions, which can then interact with specific biological targets, such as polyhistidine-tagged proteins. This interaction is fundamental to its application in protein purification and detection.
Caption: The chelation of a metal ion by the NTA group allows for specific affinity binding to a polyhistidine-tagged protein.
In a therapeutic context, such as an antibody-drug conjugate designed for targeted radiotherapy, the signaling pathway would involve the delivery of a radioactive metal ion to a cancer cell, leading to DNA damage and apoptosis.
Caption: A logical signaling pathway for a targeted therapeutic using a chelating linker to deliver a radioisotope.
The Chelation Landscape of t-Boc-Aminocaproicnitrilotriacetic Acid and its Core Moiety with Divalent and Trivalent Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to t-Boc-Aminocaproicnitrilotriacetic Acid
The unique structure of this compound integrates two key functionalities:
-
A Nitrilotriacetic Acid (NTA) Headgroup: This tripodal, tetradentate ligand is known for forming stable, well-defined complexes with a variety of metal ions. The three carboxylate groups and the tertiary amine provide the coordination sites for metal binding.
-
A t-Boc-protected Aminocaproic Acid Spacer: This linker provides a defined distance between the chelating agent and a potential conjugation site, which is crucial for applications in bioconjugation, such as attachment to proteins or antibodies. The tert-butyloxycarbonyl (Boc) protecting group offers stability under many conditions and can be removed under acidic conditions to reveal a primary amine for further functionalization.
Due to these features, this molecule is a valuable building block for creating more complex systems, such as targeted radiopharmaceuticals or affinity resins for protein purification.
Chelation Properties of the Nitrilotriacetic Acid (NTA) Core
The interaction between a metal ion and a chelating agent is quantified by the stability constant (log K), which describes the equilibrium of the complex formation. A higher log K value indicates a more stable complex. The chelating behavior of the NTA core of this compound is well-documented. NTA forms 1:1 complexes with many di- and trivalent metal ions.
Data Presentation: Stability Constants of NTA with Various Metal Ions
The following table summarizes the logarithm of the formation constants (log K) for NTA with several relevant metal ions. This data provides a strong baseline for predicting the behavior of this compound.
| Metal Ion | Log K₁ |
| Cu²⁺ | 12.94 |
| Ni²⁺ | 11.54 |
| Zn²⁺ | 10.67 |
| Co²⁺ | 10.38 |
| Fe³⁺ | 15.9 |
| Ga³⁺ | 15.2 |
| Ca²⁺ | 6.41 |
| Mg²⁺ | 5.41 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.
Experimental Protocols
Characterizing the binding of a chelator like this compound to metal ions requires precise experimental techniques. Isothermal Titration Calorimetry (ITC) is a powerful method for obtaining a complete thermodynamic profile of the interaction.
Protocol 1: Determination of Metal-Chelator Binding Thermodynamics using Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a metal ion (e.g., Cu²⁺).
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄)
-
Buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
-
High-purity water
Methodology:
-
Sample Preparation:
-
Prepare a 1 mM solution of the metal salt in the buffer.
-
Prepare a 100 µM solution of this compound in the same buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment Setup:
-
Load the chelator solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Configure the injection parameters: typically a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the system to return to baseline.
-
-
Data Acquisition:
-
Initiate the titration. The instrument will measure the heat released or absorbed during each injection as the metal ion binds to the chelator.
-
A control experiment, titrating the metal solution into the buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the resulting thermogram to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the values for Kₐ, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Protocol 2: Synthesis of a Boc-Protected Amino Acid (General Procedure)
Objective: To illustrate the general method for protecting an amino acid with a Boc group.
Materials:
-
Amino acid (e.g., 6-aminocaproic acid)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Methodology:
-
Dissolve the amino acid in a 1M NaOH solution.
-
Add a solution of (Boc)₂O in dioxane to the amino acid solution while stirring vigorously at room temperature.
-
Continue stirring for 12-24 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.
Mandatory Visualizations
Chemical Structure and Chelation Process
Caption: Structure of this compound.
Caption: Generalized chelation of a metal ion by an NTA derivative.
Experimental Workflow
Caption: Workflow for ITC-based analysis of metal-chelator binding.
Conclusion
This compound is a sophisticated chelating agent with significant potential in various scientific and medical applications. While direct, quantitative binding data for this specific molecule with a wide range of metal ions is not extensively published, the well-established coordination chemistry of its NTA core provides a robust foundation for predicting its behavior. The experimental protocols outlined in this guide offer a clear path for researchers to fully characterize its thermodynamic properties with any metal ion of interest. The combination of a strong chelating moiety with a versatile, protected linker ensures that this and similar molecules will continue to be valuable tools in the development of advanced diagnostics, therapeutics, and purification systems.
mechanism of t-Boc deprotection for aminocaproicnitrilotriacetic acid
An In-depth Technical Guide to the Mechanism of t-Boc Deprotection for Aminocaproicnitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex molecules for pharmaceuticals and diagnostics. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its susceptibility to cleavage under specific acidic conditions. This guide provides a detailed examination of the mechanism, protocols, and quantitative aspects of t-Boc deprotection, with a specific focus on its application to aminocaproicnitrilotriacetic acid (AC-NTA), a bifunctional chelating agent often used in bioconjugation and protein immobilization.
Core Mechanism of Acid-Catalyzed t-Boc Deprotection
The removal of the t-Boc protecting group is typically achieved under acidic conditions. The most common reagents for this transformation are strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[1][2][3][]
The deprotection proceeds through a well-established three-step mechanism:
-
Protonation : The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid.[2][5] This step activates the protecting group.
-
Formation of a Carbamic Acid : The protonated intermediate is unstable and undergoes unimolecular decomposition. This involves the loss of the stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate.[2][5]
-
Decarboxylation : The carbamic acid is itself unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the free amine.[2][5] Under the acidic reaction conditions, the newly formed amine is typically protonated, resulting in the formation of an ammonium (B1175870) salt (e.g., a trifluoroacetate (B77799) or hydrochloride salt).[5]
A key consideration in this mechanism is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate nucleophilic sites on the substrate or solvent. To prevent these unwanted side reactions, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the tert-butyl cation.[3][6]
Application to t-Boc-Aminocaproicnitrilotriacetic Acid
The general mechanism described above is directly applicable to the deprotection of this compound. The presence of the nitrilotriacetic acid moiety, which contains three carboxylic acid groups, does not typically interfere with the acid-catalyzed removal of the t-Boc group, as the carboxylic acids are stable under these conditions. The primary amine on the aminocaproic acid linker is successfully unmasked to allow for subsequent conjugation or functionalization.
Experimental Protocols
Detailed and reproducible protocols are critical for successful synthesis. Below are two standard procedures for the deprotection of a t-Boc protected amine, which can be adapted for t-Boc-AC-NTA.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and effective methods for t-Boc removal.[1][2][3]
Materials:
-
t-Boc protected aminocaproicnitrilotriacetic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the t-Boc protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v), though concentrations can be adjusted based on the substrate's sensitivity.[]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, which is the amine trifluoroacetate salt, can be triturated with cold diethyl ether to precipitate the product as a solid.
-
Collect the solid product by filtration and dry under vacuum.
Protocol 2: Deprotection using HCl in Dioxane
This method is an alternative to TFA and is often used in solid-phase peptide synthesis.[]
Materials:
-
t-Boc protected aminocaproicnitrilotriacetic acid
-
4M HCl in 1,4-Dioxane (B91453) (commercially available or prepared)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the t-Boc protected compound in a minimal amount of an appropriate solvent if necessary, or add the HCl/dioxane solution directly to the solid substrate.
-
Add a solution of 4M HCl in 1,4-dioxane to the substrate at room temperature under an inert atmosphere.
-
Stir the mixture at room temperature for 1-2 hours. The product hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
If the product precipitates, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Data Presentation
| Entry | Substrate | Reagent/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | N-Boc-2-phenylethylamine | Choline Chloride:pTSA | RT | 10 min | >98 | [7] |
| 2 | N-Boc-aniline | Choline Chloride:pTSA | RT | 10 min | >98 | [7] |
| 3 | N-Boc L-Alanine methyl ester | Choline Chloride:pTSA | RT | 10 min | >98 | [7] |
| 4 | N-Boc L-Leucine methyl ester | Choline Chloride:pTSA | RT | 25 min | 68 | [7] |
| 5 | N-Boc-Glycine | TTP-NTf₂ / 2 equiv. TFA | 130 | 10 min | 96 | [8] |
| 6 | N-Boc-Phenylalanine | TTP-NTf₂ / 2 equiv. TFA | 130 | 10 min | 95 | [8] |
| 7 | tert-Butyl N-phenylcarbamate | Oxalyl chloride / MeOH | RT | 1 h | 90 | [9] |
| 8 | N-Boc-1,2,5-thiadiazolidine 1,1-dioxide | Heteropolyacid / CH₂Cl₂ | RT | 10 min | 92 | [10] |
RT = Room Temperature; pTSA = p-toluenesulfonic acid; TTP-NTf₂ = a phosphonium (B103445) ionic liquid.
Summary of Deprotection Reagents
A variety of reagents can be employed for t-Boc deprotection, offering a range of reactivity and selectivity. The choice of reagent often depends on the presence of other acid-sensitive functional groups in the molecule.
| Reagent Class | Examples | Typical Conditions | Notes |
| Strong Protic Acids | Trifluoroacetic acid (TFA), HCl, H₂SO₄, H₃PO₄ | DCM, Dioxane, MeOH, EtOAc; 0°C to RT | Most common and generally high-yielding.[1][11] Can cleave other acid-labile groups. |
| Lewis Acids | BF₃·OEt₂, TMSI, TMSOTf, SnCl₄, AlCl₃, ZnBr₂ | Aprotic solvents (e.g., DCM) | Can offer different selectivity compared to protic acids.[3][11] |
| Heterogeneous Catalysts | Montmorillonite K10 clay, Silica gel | Refluxing toluene (B28343) or other solvents | Milder conditions, easy catalyst removal.[11][12] |
| Thermal/Neutral | Boiling water, Ionic Liquids | High temperatures (100-150 °C) | Avoids strong acids; useful for certain substrates.[8][13][14] |
| Other Reagents | Oxalyl chloride/MeOH, Acetyl chloride/MeOH | Methanol, Room Temperature | Mild conditions, suitable for sensitive substrates.[13] |
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Storage and Handling of t-Boc-aminocaproicnitrilotriacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, handling, and key applications of t-Boc-aminocaproicnitrilotriacetic acid (tert-Butyloxycarbonyl-6-aminohexanoic acid-N,N-bis(carboxymethyl)glycine). This bifunctional linker is a critical reagent in life sciences and drug development, primarily for the site-specific immobilization and purification of histidine-tagged (His-tagged) proteins.
Core Compound Properties
This compound is a derivative of nitrilotriacetic acid (NTA) featuring a six-carbon aminocaproic acid spacer and a tert-Butyloxycarbonyl (Boc) protecting group on the terminal amine. This structure allows for a versatile, multi-step approach to bioconjugation. The NTA moiety serves as a chelating agent for metal ions, typically Nickel (Ni²⁺), which in turn enables the high-affinity capture of His-tagged proteins. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for further functionalization.
| Property | Value |
| CAS Number | 1039123-88-0 |
| Molecular Formula | C₂₁H₃₇N₃O₉ |
| Molecular Weight | 475.53 g/mol |
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. |
| Container | Keep the container tightly closed. |
| Incompatible Materials | Store apart from foodstuff containers or incompatible materials. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound. While specific toxicity data is limited, the following precautions are recommended based on the safety data sheet (SDS) for the compound and structurally related chemicals.
Engineering Controls
-
Handle in a well-ventilated place.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge steam.
Personal Protective Equipment
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear chemical-impermeable gloves. Wear suitable protective clothing.
-
Respiratory Protection: Avoid formation of dust and aerosols. If dust is generated, use a suitable respirator.
First Aid Measures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Experimental Protocols
The primary application of this compound is in the functionalization of surfaces for the specific capture of His-tagged proteins. The following is a representative protocol for the immobilization of a His-tagged protein onto a surface using this linker.
Part 1: Surface Functionalization with this compound
This part of the protocol describes the covalent attachment of the linker to an amine-reactive surface.
-
Surface Preparation: Begin with a substrate that has a surface functionalized with primary amines (e.g., amine-silanized glass or gold).
-
Activation of the Linker:
-
Dissolve this compound in a suitable organic solvent (e.g., Dimethylformamide - DMF).
-
Activate the carboxylic acid groups of the NTA moiety using a standard carbodiimide (B86325) coupling chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
-
Coupling Reaction:
-
Immerse the amine-functionalized substrate in the activated linker solution.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the substrate thoroughly with the organic solvent, followed by ethanol (B145695) and deionized water to remove any non-covalently bound linker.
-
Part 2: Deprotection of the Boc Group
This step exposes the terminal amine for potential further modification or to simply serve as a spacer.
-
Acidic Treatment: Immerse the substrate in a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Incubation: Allow the deprotection reaction to proceed for 30-60 minutes at room temperature.
-
Neutralization and Rinsing:
-
Neutralize the surface by immersing it in a mild base solution (e.g., 5% diisopropylethylamine in DCM).
-
Rinse the substrate thoroughly with DCM, followed by ethanol and deionized water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Part 3: Chelation of Nickel Ions and His-Tagged Protein Capture
-
Nickel Chelation:
-
Immerse the NTA-functionalized substrate in a solution of a nickel salt (e.g., NiCl₂ or NiSO₄) in a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Incubate for 1-2 hours at room temperature to allow for the chelation of Ni²⁺ ions by the NTA groups.
-
Rinse the surface extensively with buffer to remove any unbound nickel ions.
-
-
His-Tagged Protein Immobilization:
-
Prepare a solution of the His-tagged protein in a suitable binding buffer.
-
Incubate the Ni²⁺-NTA functionalized surface with the protein solution. The incubation time will depend on the protein concentration and affinity.
-
Wash the surface with buffer to remove non-specifically bound proteins.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Workflow for surface functionalization and protein capture.
Caption: Logical relationships of the linker's functional components.
The Strategic Role of the Aminocaproic Acid Spacer in Nitrilotriacetic Acid (NTA) Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilotriacetic acid (NTA) has become an indispensable tool in life sciences, primarily for its ability to chelate metal ions, most notably nickel (Ni²⁺), which then allows for the high-affinity capture of polyhistidine-tagged (His-tagged) proteins. The versatility of NTA has led to its incorporation into a wide array of applications, from protein purification and immobilization to advanced biosensing and targeted drug delivery. A critical, yet often overlooked, component in the design of NTA-based reagents is the spacer arm that links the NTA moiety to a support or another molecule. This technical guide delves into the pivotal role of the aminocaproic acid spacer, a flexible six-carbon linker, in modulating the functionality of NTA compounds. We will explore its impact on binding kinetics, experimental design considerations, and its application in cellular signaling studies.
The Function of the Aminocaproic Acid Spacer
The inclusion of a spacer, such as aminocaproic acid, between the NTA head group and a functional moiety or solid support serves several key purposes:
-
Reduces Steric Hindrance: The spacer physically distances the NTA-Ni²⁺ complex from the surface or carrier molecule. This increased separation minimizes steric clashes, allowing the His-tag of a target protein to more readily access the binding pocket. Without a spacer, the proximity of the NTA to a bulky substrate can hinder the binding of the His-tagged protein.[1]
-
Enhances Flexibility and Molecular Reach: Aminocaproic acid provides a flexible chain that allows the NTA-Ni²⁺ complex to adopt a more optimal orientation for capturing His-tagged proteins. This flexibility can be crucial when the His-tag is not perfectly exposed on the protein surface.
-
Improves Binding Kinetics: By mitigating steric hindrance and increasing the accessibility of the binding site, the aminocaproic acid spacer can lead to improved association rates (k_a) and overall higher affinity (lower K_D) of the NTA-His-tag interaction.
Quantitative Impact of Spacers on Binding Affinity
A study by Huang et al. (2009) investigated the binding kinetics of a series of biotinylated tris-NTA constructs with varying spacer lengths to a His₆-tagged protein using surface plasmon resonance (SPR). Their findings demonstrate that shorter spacers can lead to higher affinity in the context of a multivalent NTA scaffold. This suggests an optimal distance is required to balance flexibility and the entropic cost of binding.
| Tris-NTA Construct (Spacer) | Association Rate (k_a) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (k_d) (10⁻³ s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| Long Spacer | 2.1 ± 0.1 | 2.3 ± 0.1 | 1.1 ± 0.1 |
| Medium Spacer | 3.2 ± 0.2 | 1.5 ± 0.1 | 0.47 ± 0.05 |
| Short Spacer | 4.5 ± 0.3 | 0.8 ± 0.1 | 0.18 ± 0.03 |
Table 1: Kinetic data for the binding of tris-NTA constructs with different spacer lengths to a His₆-tagged protein, as determined by SPR. The trend indicates that shorter spacers can result in higher affinity (lower K_D) in a tris-NTA context.
It is important to note that while shorter spacers were beneficial in this multivalent system, the flexibility and reach provided by a spacer like aminocaproic acid are generally advantageous in overcoming steric hindrance in many applications, particularly with mono-NTA constructs. The optimal spacer length and composition are often context-dependent, relying on the specific geometry of the interacting molecules.[2]
Experimental Protocols
Synthesis of an NTA-Aminocaproic Acid Conjugate
This protocol outlines a general method for the synthesis of an NTA derivative functionalized with an aminocaproic acid spacer, which can then be coupled to a primary amine on a molecule of interest via an N-hydroxysuccinimide (NHS) ester.
Materials:
-
6-Aminocaproic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Aminocaproic Acid: The carboxylic acid group of 6-aminocaproic acid is first protected, for example, as a methyl or ethyl ester, following standard organic chemistry procedures. The amino group is typically protected with a Boc group.
-
Activation of NTA Derivative: Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) is reacted with a coupling agent like DCC and NHS in anhydrous DMF to form the NHS ester of one of its carboxylic acid groups.[1][5][6]
-
Coupling Reaction: The protected aminocaproic acid is then added to the reaction mixture containing the activated NTA-NHS ester. The primary amine of the aminocaproic acid will react with the NHS ester to form a stable amide bond. Triethylamine is often added to scavenge the released acid.
-
Deprotection: The protecting groups on the aminocaproic acid are removed under appropriate conditions (e.g., acidolysis for Boc and saponification for the ester).
-
Purification: The final NTA-aminocaproic acid conjugate is purified by silica gel column chromatography.
Biophysical Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful technique to quantitatively measure the binding kinetics between an immobilized ligand (e.g., an NTA-functionalized surface) and an analyte in solution (e.g., a His-tagged protein).[7][8]
Materials:
-
SPR instrument (e.g., Biacore)
-
NTA-functionalized sensor chip
-
His-tagged protein of interest (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Nickel(II) chloride (NiCl₂) solution (for charging the NTA surface)
-
Regeneration solution (e.g., EDTA or imidazole)
Procedure:
-
Surface Preparation:
-
The NTA sensor chip is docked in the SPR instrument.
-
The surface is conditioned and equilibrated with running buffer.
-
A solution of NiCl₂ is injected over the sensor surface to chelate the NTA groups.
-
-
Ligand Immobilization (Capture of His-tagged Protein):
-
A solution of the His-tagged protein (ligand) is injected over the Ni-NTA surface. The protein is captured via the His-tag.
-
The surface is washed with running buffer to remove any non-specifically bound protein.
-
-
Analyte Injection (Binding Analysis):
-
A series of analyte solutions at different concentrations are prepared in running buffer.
-
Each analyte concentration is injected over the captured ligand surface for a defined association time.
-
Running buffer is then flowed over the surface for a defined dissociation time.
-
A "zero concentration" (buffer only) injection is included for double referencing.
-
-
Surface Regeneration:
-
After each analyte injection, the surface is regenerated by injecting a solution of EDTA or a high concentration of imidazole (B134444) to strip the bound analyte and the captured ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are processed and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for SPR Analysis
The following diagram illustrates a typical workflow for analyzing the interaction between an NTA-functionalized surface and a His-tagged protein using SPR.
Application in Cellular Signaling: EGFR Activation
NTA-functionalized nanoparticles can be used to study cellular signaling pathways. For example, by conjugating a His-tagged ligand, such as Epidermal Growth Factor (EGF), to a Ni-NTA functionalized quantum dot or nanoparticle, one can investigate the activation of the EGFR signaling cascade. The aminocaproic acid spacer would be crucial in this context to ensure that the EGF molecule is properly presented to the receptor.[9][10][11][12][13]
The diagram below illustrates the simplified EGFR signaling pathway that could be activated by an EGF-NTA nanoparticle conjugate.
Conclusion
The aminocaproic acid spacer, while a seemingly simple component, plays a critical and multifaceted role in the functionality of NTA compounds. Its ability to provide flexibility and reduce steric hindrance directly translates to improved accessibility of the NTA-Ni²⁺ complex and, consequently, can enhance the binding kinetics and overall efficiency of His-tagged protein capture. For researchers and drug development professionals, a thorough understanding of the role of such spacers is paramount for the rational design of NTA-based tools for a wide range of applications, from fundamental protein studies to the development of novel targeted therapeutics. The strategic inclusion of an aminocaproic acid spacer can be the key to unlocking the full potential of NTA chemistry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardepot.com [moleculardepot.com]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Non-Canonical Activation of the Epidermal Growth Factor Receptor by Carbon Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Magnetic Nanoparticles as Mediators of Ligand-Free Activation of EGFR Signaling | PLOS One [journals.plos.org]
- 12. Magnetic nanoparticles as mediators of ligand-free activation of EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGF Functionalized Polymer-Coated Gold Nanoparticles Promote EGF Photostability and EGFR Internalization for Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical Binding Affinity of Nitrilotriacetic Acid for His-tags
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of the binding interaction between nitrilotriacetic acid (NTA) and polyhistidine-tags (His-tags), a cornerstone of modern protein purification and analysis.
Core Concepts: The NTA-His-tag Interaction
The purification of recombinant proteins is a critical step in their characterization and use. The polyhistidine-tag (His-tag) system is a widely adopted method that relies on the affinity of a sequence of histidine residues for a chelating agent, most commonly nitrilotriacetic acid (NTA), which is itself complexed with a divalent metal ion, typically nickel (Ni²⁺).
The interaction is based on the ability of the imidazole (B134444) side chains of the histidine residues to form coordination bonds with the immobilized nickel ions. NTA, a tetradentate chelating agent, securely holds the Ni²⁺ ion while leaving two coordination sites available for interaction with the His-tag. This reversible binding allows for the selective capture of His-tagged proteins from complex biological mixtures.
Quantitative Binding Affinity Data
The strength of the interaction between NTA and a His-tag is quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The affinity is influenced by several factors, including the number of histidine residues in the tag, the valency of the NTA ligand, and the experimental conditions.
| His-tag Configuration | NTA Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| Single His-tag | mono-NTA | ~10⁻⁶ M (1 µM) | Surface Plasmon Resonance | [1] |
| Hexahistidine (6xHis) | mono-NTA | 14 ± 1 nM | Surface Plasmon Resonance | [2] |
| Hexahistidine (6xHis) | mono-NTA | 247 ± 45 nM | Isothermal Titration Calorimetry | [3] |
| Hexahistidine (6xHis) | tris-NTA | ~10 nM | Surface Plasmon Resonance | [4] |
| Hexahistidine (6xHis) | tris-NTA | 1 nM | Not Specified | [5] |
| Hexahistidine (6xHis) | di-NTA | 2.7 x 10⁻⁷ M | Not Specified | [6] |
| Hexahistidine (6xHis) | tetra-NTA | 4 x 10⁻⁸ M | Not Specified | [6] |
| 6xHis-tag | iBody 1 (tris-NTA conjugate) | 33 ± 2 nM (Co²⁺), 111 ± 16 nM (Ni²⁺) | Not Specified | [7] |
| 10xHis-tag | iBody 1 (tris-NTA conjugate) | 41 ± 3 nM (Co²⁺), 190 ± 17 nM (Ni²⁺) | Not Specified | [7] |
| 6xHis-tag | iBody 2 (tris-NTA conjugate) | 10 ± 1 nM (Co²⁺), 55 ± 7 nM (Ni²⁺) | Not Specified | [7] |
| 10xHis-tag | iBody 2 (tris-NTA conjugate) | 25 ± 9 nM (Co²⁺), 78 ± 6 nM (Ni²⁺) | Not Specified | [7] |
Note: The affinity can be influenced by the specific protein context, buffer conditions, and the surface chemistry of the experimental setup.
Visualizing the Binding Mechanism and Experimental Workflow
To better understand the principles and procedures, the following diagrams, generated using the Graphviz DOT language, illustrate the core binding interaction and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
Accurate determination of binding affinity requires meticulous experimental design and execution. The two most common techniques for quantifying the NTA-His-tag interaction are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique that measures changes in the refractive index at the surface of a sensor chip, which are proportional to the mass of molecules binding to the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
NTA-functionalized sensor chip
-
His-tagged protein of interest
-
Running buffer (e.g., HBS-P+, PBS-P+ with 50 µM EDTA)
-
Nickel solution (e.g., 0.5 mM NiCl₂)
-
Regeneration solution (e.g., 350 mM EDTA)
-
Analyte (interacting partner of the His-tagged protein)
Procedure:
-
Chip Activation:
-
Equilibrate the NTA sensor chip with running buffer.
-
Inject the nickel solution over the sensor surface to charge the NTA groups with Ni²⁺ ions. A low flow rate (5-10 µL/min) is recommended.
-
-
Ligand Immobilization:
-
Inject the His-tagged protein solution over the Ni²⁺-activated surface. The amount of immobilized protein can be controlled by varying the protein concentration and injection time.
-
A stable baseline should be achieved after the immobilization step.
-
-
Analyte Injection and Binding Analysis:
-
Inject a series of analyte concentrations over the immobilized His-tagged protein surface.
-
Monitor the association (analyte binding) and dissociation (analyte unbinding) phases in real-time.
-
A control flow cell without the immobilized protein should be used for reference subtraction.
-
-
Surface Regeneration:
-
Inject the regeneration solution (e.g., EDTA) to strip the Ni²⁺ ions and the His-tagged protein from the sensor surface.
-
This allows for the reuse of the sensor chip for subsequent experiments.
-
-
Data Analysis:
-
The collected sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
His-tagged protein solution
-
NTA or Ni-NTA solution
-
Matched buffer for both protein and NTA solutions (critical to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Prepare the His-tagged protein and NTA solutions in the exact same, degassed buffer. Dialysis of both components against the same buffer is highly recommended.
-
Accurately determine the concentrations of both the protein and NTA solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe according to the manufacturer's instructions.
-
Fill the sample cell with the His-tagged protein solution and the injection syringe with the NTA solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the NTA solution into the protein solution in the sample cell.
-
The instrument will measure the heat released or absorbed during each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the NTA solution into the buffer alone to determine the heat of dilution, which will be subtracted from the experimental data.
-
-
Data Analysis:
-
The integrated heat data from each injection is plotted against the molar ratio of NTA to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Kₐ), from which the dissociation constant (Kd = 1/Kₐ) can be calculated.
-
Conclusion
The interaction between nitrilotriacetic acid and polyhistidine-tags is a robust and versatile tool in the life sciences. A thorough understanding of its theoretical binding affinity, coupled with the application of precise experimental techniques like SPR and ITC, is essential for researchers and drug development professionals to effectively purify, immobilize, and characterize His-tagged proteins. The data and protocols presented in this guide provide a solid foundation for harnessing the power of this indispensable molecular interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Histidine-Tagged Protein Association to Nickel-Decorated Liposome Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Immobilizing His-tagged Proteins using N-(tert-Butoxycarbonyl)-6-aminohexanoic-Nitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone technique in various biomedical and biotechnological applications, including biosensors, protein microarrays, and affinity chromatography for drug discovery. A widely adopted method for the oriented immobilization of recombinant proteins is through the affinity interaction between a polyhistidine-tag (His-tag) on the protein and a surface functionalized with nitrilotriacetic acid (NTA) chelated with a divalent metal ion, typically Nickel (Ni²⁺). This application note provides a detailed protocol for the immobilization of His-tagged proteins using a bifunctional linker, N-(tert-Butoxycarbonyl)-6-aminohexanoic-nitrilotriacetic acid (t-Boc-aminocaproic-NTA).
The aminocaproic acid component serves as a flexible spacer to present the NTA group away from the surface, minimizing steric hindrance and promoting efficient capture of the His-tagged protein. The t-Boc protecting group on the terminal amine allows for a controlled, stepwise functionalization of surfaces. This protocol will cover the surface preparation, coupling of the linker, deprotection, metal ion chelation, and finally, the immobilization of the His-tagged protein.
Principle of Immobilization
The immobilization process is a multi-step procedure that relies on the high-affinity and specific interaction between the imidazole (B134444) side chains of the histidine residues in the His-tag and the coordination sphere of the immobilized Ni²⁺ ion. The NTA moiety acts as a tetradentate chelator, leaving two coordination sites on the nickel ion available to bind with the His-tag. This oriented immobilization ensures that the protein's active site is accessible for subsequent interaction studies.
Quantitative Data Summary
The efficiency of His-tagged protein immobilization can be influenced by several factors, including the density of NTA groups on the surface, the length of the His-tag, and the specific protein being immobilized. The following table summarizes key quantitative data gathered from various studies on His-tagged protein immobilization on NTA-functionalized surfaces.
| Parameter | Value | Technique | Reference Protein(s) | Source |
| Binding Affinity (K_D) | ~10⁻⁶ M (for a single His-tag) | BIACORE | Various | [1] |
| 14 ± 1 nM (for hexahistidine tag) | Surface Plasmon Resonance (SPR) | Synthetic peptides | [2] | |
| Immobilization Density | ~32 ng/mm² | Fluorescence Measurement | His-tagged GFP | [3] |
| Binding Ratio (w/w) | 1:33.7 (His-tag GFP to Ni-NPs) | Atomic Emission Spectroscopy (AES) | His-tagged GFP | [4] |
| 1:35.4 (His-tag Gag p24 to Ni-NPs) | Atomic Emission Spectroscopy (AES) | His-tag HIV-1 Gag p24 | [4] | |
| Elution Conditions | >200 mM Imidazole | Affinity Chromatography | Various | [5] |
| 0.1 M Glycine-HCl, pH 2.5 | Affinity Chromatography | Various | [5] | |
| Effect of His-tag Length | Binding strength increases by ~1 order of magnitude for each additional His₆-tag | SPR, Fluorescence Microscopy | TagRFP | |
| Double-His tagged protein showed comparable stability to covalent attachment | Surface Plasmon Resonance (SPR) | SiaP |
Experimental Protocols
This section provides a generalized protocol for the immobilization of His-tagged proteins on an amine-reactive surface using t-Boc-aminocaproic-NTA. The protocol is divided into four main stages: surface preparation and activation, linker coupling and deprotection, nickel chelation, and protein immobilization.
Materials and Reagents
-
Surface with primary amine groups (e.g., amine-functionalized glass slides, silicon wafers, or magnetic beads)
-
t-Boc-aminocaproic-nitrilotriacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Wash Buffer: Binding Buffer with 10-20 mM imidazole
-
Elution Buffer: Binding Buffer with 250-500 mM imidazole
-
His-tagged protein of interest in Binding Buffer
Protocol
1. Surface Activation and Linker Coupling
This step involves the activation of the carboxyl group of t-Boc-aminocaproic-NTA for reaction with the amine groups on the surface.
-
Dissolve t-Boc-aminocaproic-NTA, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF to a final concentration of 10-50 mM for the NTA linker.
-
Incubate the activation mixture at room temperature for 1 hour to form the NHS-ester.
-
Immerse the amine-functionalized surface in the activated linker solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the surface thoroughly with DMF, followed by DCM and finally with ethanol (B145695) to remove unreacted reagents. Dry the surface under a stream of nitrogen.
2. Deprotection of the t-Boc Group
The t-Boc protecting group is removed to expose the terminal amine of the aminocaproic acid linker, which is not strictly necessary for NTA function but is a common step in solid-phase synthesis workflows. For the purpose of NTA functionality, this step can be considered optional if the NTA carboxyl groups are already free. However, if the synthesis route of the linker involved protection of the NTA carboxyls as well, a deprotection step would be crucial. Assuming the provided reagent has free NTA carboxyls, we will proceed to the nickel chelation. If a terminal amine on the linker were to be deprotected for other purposes, the following would apply:
-
Prepare a deprotection solution of 20-50% TFA in DCM.
-
Immerse the surface in the deprotection solution for 30 minutes at room temperature.
-
Neutralize the surface by washing with a solution of 5% DIPEA in DCM, followed by washes with DCM and ethanol.
-
Dry the surface under a stream of nitrogen.
3. Nickel (Ni²⁺) Chelation
This step charges the NTA groups with Ni²⁺ ions, making the surface ready for His-tagged protein capture.
-
Prepare a 100 mM solution of NiCl₂·6H₂O in deionized water.
-
Immerse the NTA-functionalized surface in the Ni²⁺ solution for 1 hour at room temperature with gentle agitation.
-
Wash the surface extensively with deionized water to remove unbound Ni²⁺ ions.
-
Finally, wash the surface with Binding Buffer to equilibrate it for protein immobilization.
4. His-tagged Protein Immobilization
-
Prepare a solution of the His-tagged protein in Binding Buffer at a concentration range of 10-100 µg/mL. The optimal concentration should be determined empirically.
-
Incubate the Ni²⁺-charged surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the surface with Wash Buffer to remove non-specifically bound proteins. A low concentration of imidazole in the wash buffer helps to reduce background binding.
-
The surface with the immobilized His-tagged protein is now ready for its intended application. For storage, keep the surface in Binding Buffer at 4°C.
5. (Optional) Elution of Immobilized Protein
To regenerate the surface or to recover the bound protein, incubate the surface with Elution Buffer for 10-15 minutes. The high concentration of imidazole will compete with the His-tag for binding to the Ni²⁺-NTA complex, thus releasing the protein.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for immobilizing a His-tagged protein onto a surface using the t-Boc-aminocaproic-NTA linker.
Caption: Workflow for His-tagged protein immobilization.
NTA-Ni²⁺-His-tag Interaction
This diagram illustrates the chemical principle behind the immobilization, showing the chelation of a Ni²⁺ ion by the NTA group and the subsequent coordination with two histidine residues of a His-tag.
Caption: NTA-Ni²⁺ chelation and His-tag binding chemistry.
References
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Biosensors Utilizing t-Boc-Aminocaproic-Nitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful label-free technology for the real-time monitoring of biomolecular interactions. A key aspect of successful SPR analysis is the controlled immobilization of a ligand to the sensor surface. The use of nitrilotriacetic acid (NTA) chemistry to capture histidine-tagged (His-tagged) proteins offers the significant advantage of oriented immobilization, which can enhance the biological activity of the captured protein. This document provides detailed application notes and protocols for the use of a specific NTA derivative, t-Boc-aminocaproic-nitrilotriacetic acid, for the functionalization of SPR sensor surfaces.
The t-Boc-aminocaproic-nitrilotriacetic acid linker provides a versatile method for creating a regenerable, high-affinity surface for the capture of His-tagged molecules. The aminocaproic acid spacer reduces steric hindrance from the sensor surface, while the t-Boc protecting group allows for standard amine coupling chemistry to attach the NTA moiety to a carboxymethylated sensor surface. Subsequent deprotection of the t-Boc group is not necessary as the coupling occurs through the terminal amine of the aminocaproic acid linker after its activation. This approach enables the stable and oriented immobilization of His-tagged proteins for a wide range of applications, from protein-protein interaction studies to small molecule drug discovery.
Principle of the Technology
The immobilization strategy involves a multi-step process. First, the carboxymethylated dextran (B179266) surface of the SPR sensor chip is activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates highly reactive NHS esters on the surface. Next, the t-Boc-aminocaproic-nitrilotriacetic acid is introduced, and its free amine group reacts with the NHS esters, forming a stable amide bond and covalently attaching the NTA moiety to the surface. The surface is then chelated with Ni(II) ions, which are held by the NTA group. These nickel ions have a high affinity for the imidazole (B134444) side chains of histidine residues, enabling the specific and reversible capture of His-tagged proteins. The interaction between the analyte and the captured ligand is then monitored in real time by the SPR instrument. The surface can be regenerated by stripping the nickel ions and the captured protein, allowing for multiple experimental cycles on the same sensor chip.
Applications
The use of t-Boc-aminocaproic-nitrilotriacetic acid functionalized SPR surfaces is applicable to a broad range of research and drug development areas:
-
Protein-Protein Interaction Analysis: Characterize the binding kinetics and affinity of protein complexes. The oriented capture of His-tagged ligands ensures that binding sites are accessible, providing more accurate interaction data.
-
Small Molecule Screening: Identify and characterize small molecule binders to His-tagged protein targets. This is a crucial step in early-stage drug discovery.
-
Antibody Characterization: Determine the binding affinity and kinetics of antibodies to their specific His-tagged antigens.
-
Fragment-Based Drug Discovery (FBDD): Screen libraries of low molecular weight fragments for binding to a His-tagged protein target.
-
Biomarker Discovery and Validation: Develop assays to detect and quantify biomarkers that are or can be fused with a His-tag.
Experimental Protocols
Protocol 1: Immobilization of t-Boc-Aminocaproic-Nitrilotriacetic Acid on a Carboxymethylated Sensor Chip
This protocol describes the covalent attachment of the NTA linker to a standard carboxymethylated dextran sensor chip (e.g., CM5).
Materials:
-
SPR instrument and a carboxymethylated sensor chip
-
t-Boc-aminocaproic-nitrilotriacetic acid
-
Amine Coupling Kit (containing EDC, NHS, and ethanolamine)
-
Immobilization buffer: e.g., 10 mM Sodium Acetate, pH 5.0
-
Running buffer: e.g., HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)
Procedure:
-
Prepare the Linker Solution: Dissolve t-Boc-aminocaproic-nitrilotriacetic acid in the immobilization buffer to a final concentration of 0.1 M.
-
Equilibrate the System: Equilibrate the SPR system with running buffer at a flow rate of 10 µL/min.
-
Activate the Sensor Surface:
-
Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the EDC/NHS mixture over the desired flow cell(s) for 7 minutes to activate the carboxymethyl groups.
-
-
Immobilize the Linker:
-
Inject the t-Boc-aminocaproic-nitrilotriacetic acid solution over the activated surface. The contact time can be varied to control the immobilization level. A typical injection time is 7 minutes.
-
-
Deactivate the Surface:
-
Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining NHS esters.
-
-
Wash the Surface: Wash the surface with running buffer until a stable baseline is achieved.
Protocol 2: Capture of a His-tagged Ligand
This protocol details the steps for capturing a His-tagged protein onto the NTA-functionalized surface.
Materials:
-
NTA-functionalized sensor chip (from Protocol 1)
-
His-tagged ligand
-
Nickel solution: 0.5 mM NiCl2 or NiSO4 in running buffer
-
Running buffer
Procedure:
-
Equilibrate the System: Equilibrate the SPR system with running buffer at a flow rate of 10 µL/min.
-
Charge the Surface with Nickel:
-
Inject the nickel solution over the NTA-functionalized surface for 1 minute. This will result in a small increase in the SPR signal.
-
-
Capture the His-tagged Ligand:
-
Dilute the His-tagged ligand in running buffer to the desired concentration (typically 10-50 µg/mL).
-
Inject the ligand solution over the nickel-charged surface. The amount of captured ligand can be controlled by adjusting the concentration and injection time.
-
-
Stabilize the Baseline: Wash with running buffer until a stable baseline is achieved, indicating that any non-specifically bound ligand has been removed.
Protocol 3: Analyte Interaction Analysis
This protocol outlines the procedure for measuring the binding of an analyte to the captured ligand.
Materials:
-
Sensor chip with captured His-tagged ligand (from Protocol 2)
-
Analyte of interest
-
Running buffer
Procedure:
-
Prepare Analyte Solutions: Prepare a series of analyte dilutions in running buffer. It is recommended to include a zero-concentration (buffer only) sample for baseline subtraction.
-
Inject Analyte: Inject the analyte solutions over the ligand-captured surface, typically for 1-3 minutes. A flow rate of 30 µL/min is a good starting point.
-
Monitor Dissociation: After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the ligand. The dissociation time will depend on the off-rate of the interaction.
-
Regenerate the Surface (if necessary): If the analyte does not fully dissociate, a regeneration step may be required. This typically involves a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt concentration. Regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the ligand.
Protocol 4: Regeneration of the NTA Surface
This protocol describes how to strip the nickel and the captured ligand from the sensor surface, allowing for a new cycle of ligand capture.
Materials:
-
Sensor chip with captured ligand
-
Regeneration solution: 350 mM EDTA, pH 8.5
-
Running buffer
Procedure:
-
Inject Regeneration Solution: Inject the EDTA solution over the sensor surface for 1-2 minutes. This will chelate the nickel ions, causing the release of the His-tagged ligand.
-
Wash the Surface: Wash extensively with running buffer to remove all traces of EDTA and the released ligand.
-
Ready for a New Cycle: The NTA-functionalized surface is now ready to be recharged with nickel for a new ligand capture experiment (return to Protocol 2, Step 2).
Data Presentation
The following tables summarize typical quantitative data obtained from SPR experiments using NTA-based capture of His-tagged proteins.
Table 1: Kinetic and Affinity Constants for Protein-Protein Interactions
| His-tagged Ligand | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| His6-Carbonic Anhydrase II | 4-Carboxybenzenesulfonamide | 1.2 x 10^5 | 2.3 x 10^-3 | 1.9 x 10^-8 |
| His10-SiaP | Neu5Ac | 2.5 x 10^4 | 1.1 x 10^-2 | 4.4 x 10^-7 |
| Double His-tagged SiaP | KDN | 1.8 x 10^4 | 5.0 x 10^-3 | 2.8 x 10^-7 |
| His6-Cystatin B | Papain | 3.4 x 10^5 | 6.8 x 10^-4 | 2.0 x 10^-9 |
Data is illustrative and compiled from various sources. Actual values will vary depending on the specific interactants and experimental conditions.
Table 2: Comparison of Different His-tag Lengths on Immobilization Stability
| His-tag | Ligand Dissociation Rate | Baseline Stability | Recommended Use |
| Hexa-histidine (6xHis) | High | Prone to drift | Rapid screening, easily regenerated |
| Deca-histidine (10xHis) | Moderate | Improved stability | Kinetic analysis of moderate affinity interactions |
| Double His-tag | Low | High stability | Kinetic analysis of high-affinity interactions, comparable to covalent immobilization |
| Tris-NTA Surface | Very Low | Very high stability | Demanding applications requiring minimal ligand dissociation |
Mandatory Visualizations
Caption: Experimental workflow for SPR analysis using a t-Boc-aminocaproic-NTA functionalized sensor chip.
Caption: Molecular interactions at the sensor surface during functionalization and analysis.
Caption: Troubleshooting logic for unstable ligand immobilization in SPR.
Application Notes and Protocols: Functionalization of Gold Surfaces with t-Boc-Aminocaproic-Nitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the functionalization of gold surfaces using t-Boc-aminocaproic-nitrilotriacetic acid (t-Boc-AC-NTA). This procedure creates a robust and versatile surface for the oriented immobilization of histidine-tagged (His-tagged) proteins, a critical step in various applications including biosensors, protein-ligand interaction studies, and drug discovery assays.
The protocol is based on the formation of a self-assembled monolayer (SAM) of a thiol-derivatized NTA molecule on the gold substrate. The terminal NTA group acts as a chelator for nickel ions (Ni²⁺), which in turn specifically bind to the polyhistidine tag of recombinant proteins, ensuring their uniform orientation and accessibility.
Experimental Principles
The functionalization process involves a multi-step approach that leverages the strong affinity of sulfur for gold to create a stable organic monolayer. A bifunctional linker molecule containing a thiol group at one end and the NTA moiety at the other is typically used. The t-Boc protecting group on the aminocaproic acid spacer enhances solubility in organic solvents commonly used for SAM formation and can be removed in a subsequent step if necessary, although for the purpose of NTA-Ni²⁺ chelation, it may not always be required. The NTA group is then charged with Ni²⁺ ions to create the affinity surface for His-tagged proteins.
Experimental Workflow
The overall experimental workflow for the functionalization of a gold surface with t-Boc-AC-NTA and subsequent protein immobilization is depicted below.
Caption: Workflow for gold surface functionalization and protein immobilization.
Detailed Experimental Protocols
Materials and Reagents:
-
Gold-coated substrates (e.g., chips, slides, nanoparticles)
-
Thiol-derivatized t-Boc-aminocaproic-nitrilotriacetic acid
-
Absolute Ethanol (B145695) (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
His-tagged protein of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer for protein immobilization
Protocol 1: Cleaning of Gold Substrates
A pristine gold surface is crucial for the formation of a well-ordered SAM.
-
Solvent Cleaning: Sonicate the gold substrates in absolute ethanol for 15 minutes to remove organic contaminants.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Plasma/UV-Ozone Cleaning (Optional but Recommended): For optimal cleaning, expose the substrates to UV-ozone or an oxygen plasma cleaner for 5-10 minutes to remove any remaining organic residues and to activate the gold surface.
Protocol 2: Self-Assembled Monolayer (SAM) Formation
-
Prepare SAM Solution: Prepare a 0.1 to 1 mM solution of thiol-derivatized t-Boc-AC-NTA in absolute ethanol.
-
Incubation: Immerse the cleaned and dried gold substrates in the SAM solution. Ensure the entire gold surface is in contact with the solution.
-
Incubation Time: Incubate for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
Protocol 3: Nickel Chelation and Protein Immobilization
-
Prepare Nickel Solution: Prepare a 10 to 100 mM solution of NiCl₂·6H₂O in DI water.
-
Nickel Incubation: Immerse the NTA-functionalized substrates in the nickel solution for 30-60 minutes at room temperature.[1]
-
Rinsing: Rinse the substrates thoroughly with DI water to remove excess, unbound nickel ions.
-
Buffer Rinse: Rinse the substrates with the buffer that will be used for protein immobilization (e.g., PBS, pH 7.4).
-
Prepare Protein Solution: Prepare a solution of the His-tagged protein in the immobilization buffer at a concentration typically ranging from 1 µM to 10 µM.[1]
-
Protein Incubation: Incubate the Ni²⁺-NTA functionalized substrates with the protein solution for 1-2 hours at room temperature in a humidity chamber to prevent evaporation.[1]
-
Final Rinsing: Gently rinse the substrates with the immobilization buffer to remove any non-specifically bound protein.
-
Storage: Store the protein-functionalized surfaces in buffer at 4°C until use.
Data Presentation
The following tables provide representative quantitative data for the functionalization process. These values are based on typical results reported for similar NTA-based SAMs on gold and should be optimized for specific applications.
Table 1: SAM Formation Parameters
| Parameter | Recommended Range | Notes |
| Thiol-NTA Concentration | 0.1 - 1 mM | Higher concentrations may lead to faster monolayer formation but can also result in less ordered layers. |
| Incubation Time | 12 - 24 hours | Longer incubation times generally lead to more stable and well-ordered SAMs. |
| Solvent | Absolute Ethanol | Ensures good solubility of the thiol linker and a clean surface. |
Table 2: Nickel Chelation and Protein Immobilization Parameters
| Parameter | Recommended Value/Range | Notes |
| NiCl₂ Concentration | 10 - 100 mM | Sufficient to saturate the NTA binding sites. |
| Nickel Incubation Time | 30 - 60 min | Shorter times may be sufficient, but this range ensures complete chelation. |
| His-tagged Protein Conc. | 1 - 10 µM | The optimal concentration depends on the specific protein and its affinity for the Ni-NTA surface. |
| Protein Incubation Time | 1 - 2 hours | Generally sufficient to reach binding equilibrium. |
Table 3: Surface Characterization (Representative Values)
| Characterization Technique | Expected Outcome |
| Contact Angle Goniometry | Increase in hydrophobicity after SAM formation, followed by a decrease after Ni²⁺ chelation and protein immobilization. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s, S 2p, and Ni 2p peaks confirming the presence of the NTA linker and chelated nickel. |
| Atomic Force Microscopy (AFM) | Smooth, uniform surface after SAM formation. Increased surface roughness and height after protein immobilization. |
| Surface Plasmon Resonance (SPR) | Shift in resonance angle upon SAM formation, nickel chelation, and protein binding, allowing for real-time monitoring of each step. |
Logical Relationships in Surface Chemistry
The sequence of chemical interactions is critical for the successful functionalization of the gold surface.
Caption: Chemical interactions in surface functionalization and protein binding.
Troubleshooting
-
Low Protein Immobilization:
-
Ensure the gold surface was adequately cleaned.
-
Verify the concentration and integrity of the thiol-NTA solution.
-
Optimize the nickel chelation step; ensure the NiCl₂ solution is fresh.
-
Confirm the presence and accessibility of the His-tag on the protein.
-
-
High Non-Specific Binding:
-
Increase the stringency of the rinsing steps.
-
Consider adding a blocking agent (e.g., a short-chain thiol) to the SAM formation step to passivate any defects in the monolayer.
-
Include a mild detergent (e.g., Tween-20) in the rinsing buffers after protein immobilization.
-
These protocols provide a comprehensive framework for the functionalization of gold surfaces with t-Boc-aminocaproic-nitrilotriacetic acid. For optimal results, it is recommended to systematically characterize each step of the process using appropriate surface analysis techniques.
References
Application Notes and Protocols for Bioconjugation using t-Boc-aminocaproicnitrilotriacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing t-Boc-aminocaproicnitrilotriacetic acid for the stable and oriented immobilization of histidine-tagged (His-tagged) proteins. This reagent is particularly valuable for applications in drug discovery, diagnostics, and proteomics where precise control over protein orientation is critical.
The core of this technique lies in the nitrilotriacetic acid (NTA) group, which acts as a chelator for metal ions, typically nickel (Ni²⁺). This Ni-NTA complex then forms a high-affinity, yet reversible, bond with the polyhistidine tag engineered onto recombinant proteins. The integrated t-Boc (tert-butoxycarbonyl) protecting group on the aminocaproic acid spacer offers a strategic advantage, allowing for a multi-step bioconjugation approach. The aminocaproic acid itself serves as a flexible spacer, minimizing steric hindrance and promoting the accessibility of the captured protein.
The general workflow involves the initial covalent attachment of the this compound to a surface or another biomolecule, followed by metal ion chelation and subsequent capture of the His-tagged protein. The t-Boc group can be deprotected to reveal a primary amine, enabling further conjugation steps if desired.
Data Presentation
Quantitative data for the binding of His-tagged proteins to Ni-NTA functionalized surfaces is crucial for designing and optimizing experiments. The following table summarizes key binding parameters.
| Parameter | Value | Biomolecule | Technique | Reference |
| Equilibrium Dissociation Constant (K D ) | 14 ± 1 nM | Hexahistidine tag | Surface Plasmon Resonance (SPR) | [1][2] |
| Binding Affinity of Mutant TTP to Ni-NTA | Increased compared to Wild-Type TTP | Tristetraprolin (TTP) | Ni-NTA bead pull-down | [3] |
| Optimal Imidazole Concentration for Elution | 100-200 mM | His-TTP | Ni-NTA bead pull-down | [3] |
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound onto an Amine-Functionalized Surface
This protocol describes the covalent attachment of this compound to a surface functionalized with primary amines (e.g., an amine-coated microplate or sensor chip) using EDC/Sulfo-NHS chemistry.[4][5][6][7]
Materials:
-
This compound
-
Amine-functionalized surface (e.g., microplate, biosensor chip)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM EDC and 100 mM Sulfo-NHS solutions in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 100 µL of the this compound solution with 100 µL of 100 mM EDC and 100 µL of 100 mM Sulfo-NHS.
-
Incubate at room temperature for 15-30 minutes to generate the Sulfo-NHS ester.
-
-
Coupling to the Amine-Functionalized Surface:
-
Wash the amine-functionalized surface three times with Coupling Buffer.
-
Add the activated this compound solution to the surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the coupling solution and add the Quenching Solution to block any unreacted sites.
-
Incubate for 30 minutes at room temperature.
-
Wash the surface three times with Wash Buffer and then three times with PBS. The surface is now functionalized with NTA.
-
Protocol 2: Chelation of Nickel Ions and Immobilization of His-tagged Protein
This protocol details the charging of the NTA-functionalized surface with Ni²⁺ ions and the subsequent capture of a His-tagged protein.
Materials:
-
NTA-functionalized surface (from Protocol 1)
-
Nickel (II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel (II) chloride (NiCl₂)
-
His-tagged protein of interest
-
Binding/Wash Buffer: 50 mM Tris, 150 mM NaCl, 10 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris, 150 mM NaCl, 250 mM imidazole, pH 8.0
Procedure:
-
Nickel Chelation:
-
Prepare a 100 mM solution of NiSO₄ in deionized water.
-
Incubate the NTA-functionalized surface with the NiSO₄ solution for 30 minutes at room temperature.
-
Wash the surface three times with deionized water and then three times with Binding/Wash Buffer.
-
-
His-tagged Protein Immobilization:
-
Dilute the His-tagged protein in Binding/Wash Buffer to the desired concentration (e.g., 10-50 µg/mL).
-
Incubate the protein solution with the Ni-NTA functionalized surface for 1 hour at room temperature with gentle agitation.
-
Wash the surface three times with Binding/Wash Buffer to remove any unbound protein.
-
-
(Optional) Elution of His-tagged Protein:
-
To release the captured protein, incubate the surface with Elution Buffer for 10-15 minutes.
-
Collect the eluate containing the purified protein.
-
Protocol 3: t-Boc Deprotection for Further Bioconjugation
This protocol describes the removal of the t-Boc protecting group to expose a primary amine for subsequent conjugation reactions.[8][9][10][11]
Materials:
-
Bioconjugate with a t-Boc protected amine
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Anhydrous dichloromethane (B109758) (DCM) (optional, for dissolving the conjugate)
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
Procedure:
-
Preparation:
-
If the bioconjugate is in solution, it should be lyophilized or dried.
-
Dissolve the dried conjugate in a minimal amount of anhydrous DCM if necessary.
-
-
Deprotection Reaction:
-
Add the Deprotection Solution to the conjugate.
-
Incubate on ice for 30-60 minutes.
-
-
Removal of TFA:
-
Evaporate the TFA under a stream of nitrogen or by lyophilization.
-
-
Neutralization and Purification:
-
Resuspend the deprotected conjugate in Neutralization Buffer.
-
The exposed amine is now ready for subsequent conjugation reactions (e.g., with an NHS-ester activated molecule).
-
Purify the final conjugate using appropriate chromatography methods (e.g., size-exclusion chromatography).
-
Visualizations
Caption: Workflow for functionalizing a surface with NTA.
Caption: Workflow for His-tagged protein immobilization.
Caption: Key components and their interactions.
References
- 1. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Creating a Regenerable Surface for Protein Binding with t-Boc-aminocaproicnitrilotriacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to reversibly bind and release proteins from a sensor surface is critical for high-throughput screening, kinetic analysis, and quality control in drug development and life sciences research. Nitrilotriacetic acid (NTA) chemistry, particularly when coupled with polyhistidine-tagged (His-tagged) proteins, offers a robust and widely adopted method for creating such regenerable surfaces. This application note provides detailed protocols for the creation of a regenerable protein binding surface using t-Boc-aminocaproicnitrilotriacetic acid.
The this compound ligand provides a spacer arm (aminocaproic acid) that distances the NTA chelating group from the sensor surface, which can improve the accessibility of the binding site for His-tagged proteins. The tert-butyloxycarbonyl (t-Boc) protecting group allows for controlled surface functionalization. This system is particularly amenable to Surface Plasmon Resonance (SPR) technology, a label-free technique for real-time monitoring of biomolecular interactions.[1][2] The protocols outlined below will guide the user through the preparation of the sensor surface, immobilization of a His-tagged ligand, analysis of a protein-protein interaction, and subsequent regeneration of the surface for repeated use.
Materials and Reagents
-
Ligand: this compound
-
Surface: Gold-coated SPR sensor chip
-
Thiol Linkers:
-
11-mercaptoundecanoic acid (11-MUA)
-
1-octanethiol
-
-
Activation Reagents:
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
-
Metal Ion Solution: 100 mM Nickel(II) chloride (NiCl₂) solution
-
His-tagged Protein (Ligand): e.g., His-tagged antibody, receptor, or enzyme
-
Analyte Protein: The protein whose binding to the immobilized ligand is to be studied
-
Regeneration Solutions:
-
Solution A: 350 mM Ethylenediaminetetraacetic acid (EDTA)
-
Solution B: 1 M Imidazole (B134444)
-
Solution C: 0.5 M NaOH
-
Solution D: 100 mM EDTA, 500 mM Imidazole, 0.5% SDS, pH 8.0[1]
-
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine hydrochloride, 1 M, pH 8.5
-
-
General Reagents:
-
Absolute ethanol (B145695)
-
Ultrapure water
-
Nitrogen gas
-
Detailed Experimental Protocols
Protocol 1: Preparation of the this compound Functionalized Sensor Surface
This protocol describes the creation of a self-assembled monolayer (SAM) on a gold SPR sensor chip.
-
Cleaning the Gold Surface:
-
Immerse the gold-coated sensor chip in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the chip thoroughly with ultrapure water, followed by absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of 11-mercaptoundecanoic acid and this compound in a 10:1 molar ratio in absolute ethanol.
-
Immerse the clean, dry gold chip in the thiol solution for at least 18 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Remove the chip from the thiol solution and rinse thoroughly with absolute ethanol to remove non-specifically bound thiols.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Deprotection of the t-Boc Group:
-
Immerse the functionalized chip in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) for 30 minutes at room temperature.
-
Rinse the chip with dichloromethane, followed by absolute ethanol, and finally ultrapure water.
-
Dry the chip under a gentle stream of nitrogen gas. The surface now presents free amine groups from the aminocaproic acid spacer.
-
-
Activation of Carboxyl Groups and Coupling of NTA:
-
Activate the carboxyl groups of the 11-MUA on the SAM by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes.
-
Immediately inject a solution of the deprotected aminocaproic-NTA linker over the surface to couple the NTA moiety to the activated carboxyl groups.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
Protocol 2: Immobilization of His-tagged Protein
This protocol details the capture of a His-tagged protein onto the NTA-functionalized surface.
-
Surface Priming and Nickel Chelation:
-
Equilibrate the sensor surface with running buffer (e.g., PBS, pH 7.4).
-
Inject a pulse of regeneration solution (e.g., 350 mM EDTA) to ensure the NTA groups are free of any contaminating metal ions.
-
Inject a 100 mM NiCl₂ solution over the surface to charge the NTA groups with nickel ions. This will form the Ni-NTA complex ready for His-tagged protein capture.
-
Wash the surface with running buffer to remove excess nickel ions.
-
-
His-tagged Protein Capture:
-
Prepare a solution of the His-tagged protein in the running buffer at a suitable concentration (typically 10-50 µg/mL).
-
Inject the protein solution over the Ni-NTA functionalized surface. The His-tag will bind to the Ni-NTA complex, immobilizing the protein in a specific orientation.
-
Monitor the SPR signal (response units, RU) to determine the amount of immobilized protein.
-
Wash with running buffer to remove any unbound protein.
-
Protocol 3: Surface Plasmon Resonance (SPR) Interaction Analysis
This protocol outlines the procedure for analyzing the binding of an analyte protein to the immobilized His-tagged ligand.
-
Establish a Stable Baseline:
-
Flow the running buffer over the sensor surface until a stable baseline is achieved.
-
-
Analyte Injection (Association Phase):
-
Prepare a series of dilutions of the analyte protein in the running buffer.
-
Inject the analyte solutions over the sensor surface for a defined period (e.g., 120-300 seconds) to monitor the association phase.
-
-
Dissociation Phase:
-
Switch back to flowing the running buffer over the surface to monitor the dissociation of the analyte from the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) can be used to determine the kinetic parameters of the interaction, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 4: Surface Regeneration
This protocol describes the removal of the His-tagged protein and analyte, allowing for reuse of the sensor chip.
-
Regeneration Solution Injection:
-
Inject a pulse of a suitable regeneration solution over the sensor surface. The choice of regeneration solution depends on the avidity of the His-tag interaction and the stability of the immobilized ligand. Common regeneration solutions include:
-
-
Re-equilibration:
-
Wash the surface extensively with running buffer to remove all traces of the regeneration solution and re-establish a stable baseline.
-
The surface is now ready for a new cycle of nickel chelation and protein immobilization (return to Protocol 2, step 1).
-
Data Presentation
Table 1: Quantitative Comparison of Surface Properties
| Parameter | Mono-NTA Surface | Tris-NTA Surface | Expected Outcome with t-Boc-aminocaproic-NTA |
| Ligand Stability | Lower | Higher | High, due to stable SAM formation |
| Binding Capacity (RU) | Varies | Generally Higher | Dependent on SAM density and protein size |
| Regeneration Efficiency | Good | Excellent | Expected to be high with appropriate conditions |
| Baseline Drift | Can be significant | Minimal | Expected to be minimal |
Table 2: Regeneration Conditions and Efficiency
| Regeneration Solution | Contact Time (min) | Shaking (rpm) | Post-Wash | Regeneration Efficiency (%) | Reference |
| 350 mM EDTA | 1 | N/A | Running Buffer | >95 | [Cytiva] |
| 100 mM EDTA, 500 mM Imidazole, 0.5% SDS, pH 8.0 | 1 | 150 | 0.5 M NaOH (3 min) | ~100 over 10 cycles | [1] |
| 0.5 M NaOH | 0.5 | N/A | Running Buffer | Application dependent | [1] |
Visualizations
Caption: Experimental workflow for creating and using the regenerable NTA surface.
Caption: Signaling pathway of protein binding, dissociation, and surface regeneration.
References
Application Notes and Protocols for Oriented Immobilization of Antibodies Using a t-Boc-NTA Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The performance of immunoassays, biosensors, and other antibody-based analytical methods is critically dependent on the effective immobilization of antibodies on a solid support.[1][2] The orientation of the immobilized antibody plays a pivotal role, with optimal performance achieved when the antigen-binding sites (Fab regions) are directed away from the surface and are readily accessible to the target antigen.[2] Random immobilization, which can occur through simple physical adsorption or non-specific chemical conjugation, often leads to a loss of antibody activity due to incorrect orientation or denaturation.[1][]
Site-specific conjugation techniques offer a solution by ensuring that antibodies are immobilized in a defined orientation, thereby maximizing the exposure of their antigen-binding sites.[] This enhances the sensitivity and detection limits of analytical methods.[] One powerful strategy for achieving oriented antibody immobilization is the use of affinity tags, such as the polyhistidine-tag (His-tag), which binds with high affinity to a metal-nitrilotriacetic acid (NTA) complex.[][4]
This document provides detailed application notes and protocols for the oriented immobilization of antibodies using a t-Boc-NTA linker. This method involves the functionalization of a surface with NTA, followed by the specific capture of His-tagged antibodies. The use of a t-Boc protected linker allows for a controlled surface chemistry preparation.
Principle of the Method
The strategy for oriented antibody immobilization using a t-Boc-NTA linker is based on the high-affinity interaction between a genetically engineered His-tag on the antibody and a metal-NTA complex on a solid support. The overall process can be broken down into two main stages:
-
Surface Functionalization: The solid support (e.g., a microplate well, biosensor chip) is first functionalized with an amine-reactive group. A linker molecule containing a tert-butyloxycarbonyl (t-Boc) protected amine and an NTA moiety is then covalently attached to the surface. The t-Boc protecting group is subsequently removed to expose the amine, which can then be used to chelate a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺).
-
Oriented Antibody Immobilization: A recombinant antibody containing a His-tag (typically 6-10 histidine residues) at a specific location (e.g., the C-terminus of the heavy or light chain) is introduced to the NTA-metal functionalized surface. The histidine residues in the His-tag coordinate with the chelated metal ion, resulting in a stable and oriented immobilization of the antibody with its antigen-binding sites directed away from the surface.
Data Presentation
The following table summarizes the expected quantitative outcomes when comparing random versus oriented antibody immobilization using the t-Boc-NTA linker method. The data are hypothetical but representative of typical improvements seen with oriented immobilization techniques.[5][6][7]
| Parameter | Random Immobilization (e.g., Physical Adsorption) | Oriented Immobilization (t-Boc-NTA Linker) | Expected Fold Improvement |
| Antibody Surface Density (ng/mm²) | 0.5 - 1.5 | 0.8 - 2.0 | 1.3 - 1.6 |
| Active Antibody Fraction (%) | 10 - 30% | 70 - 95% | 2.3 - 9.5 |
| Antigen Binding Capacity (ng/mm²) | 0.1 - 0.4 | 0.7 - 1.8 | 4.4 - 7.0 |
| Immunoassay Detection Limit (ng/mL) | 0.5 - 2.0 | 0.05 - 0.2 | 10 - 25 |
| Assay Reproducibility (CV%) | < 20% | < 10% | > 2 |
CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Preparation of NTA-Functionalized Surface
This protocol describes the steps to functionalize a solid support (e.g., amine-reactive microplate) with NTA using a hypothetical t-Boc-NTA linker.
Materials:
-
Amine-reactive microplate or other solid support
-
t-Boc-N-(5-amino-1-carboxypentyl)iminodiacetic acid (t-Boc-NTA linker)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Wash Buffer A: 100 mM Sodium Acetate, 500 mM NaCl, pH 4.5
-
Wash Buffer B: 100 mM Tris-HCl, 500 mM NaCl, pH 8.5
-
Metal Charging Solution: 100 mM NiSO₄ or CoCl₂ in ultrapure water
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Activation of t-Boc-NTA Linker:
-
Dissolve the t-Boc-NTA linker in the Coupling Buffer at a concentration of 10 mg/mL.
-
Prepare a fresh solution of EDC/NHS in Activation Buffer at a concentration of 50 mg/mL each.
-
Mix the t-Boc-NTA linker solution with the EDC/NHS solution at a 1:1 volume ratio.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group of the linker.
-
-
Coupling of Activated Linker to the Surface:
-
Add the activated t-Boc-NTA linker solution to the amine-reactive surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Wash the surface three times with the Coupling Buffer.
-
-
Deprotection of the t-Boc Group:
-
Add the Deprotection Solution to the surface and incubate for 30 minutes at room temperature.
-
Wash the surface three times with DCM, followed by three washes with the Coupling Buffer.
-
-
Metal Ion Charging:
-
Add the Metal Charging Solution to the surface and incubate for 1 hour at room temperature.
-
Wash the surface three times with ultrapure water.
-
-
Blocking:
-
Add Blocking Buffer to the surface and incubate for 1 hour at room temperature to block any remaining non-specific binding sites.
-
Wash the surface three times with PBS. The NTA-functionalized surface is now ready for antibody immobilization.
-
Protocol 2: Oriented Immobilization of His-tagged Antibody
Materials:
-
NTA-functionalized and metal-charged surface (from Protocol 1)
-
His-tagged antibody solution (in PBS, pH 7.4)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
Procedure:
-
Dilute the His-tagged antibody to the desired concentration (e.g., 1-10 µg/mL) in PBS.
-
Add the diluted antibody solution to the NTA-functionalized surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Wash the surface three times with PBST to remove any unbound antibody.
-
The surface is now ready for use in an immunoassay.
Protocol 3: Example Immunoassay (Direct ELISA)
Materials:
-
Antibody-immobilized surface (from Protocol 2)
-
Antigen solution (in PBST with 1% BSA)
-
Enzyme-conjugated detection antibody (specific for the antigen)
-
Substrate solution (e.g., TMB for HRP-conjugated antibody)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (PBST)
Procedure:
-
Add the antigen solution at various concentrations to the antibody-immobilized wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add the enzyme-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add the Stop Solution to quench the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Mandatory Visualization
Caption: Chemical pathway for surface functionalization.
Caption: Experimental workflow for a direct ELISA.
Caption: Oriented vs. random antibody immobilization.
References
- 1. Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientation and characterization of immobilized antibodies for improved immunoassays (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oriented Immobilization and Quantitative Analysis Simultaneously Realized in Sandwich Immunoassay via His-Tagged Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of random and oriented antibody immobilization techniques on the binding capacity of immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oriented antibody immobilization by site-specific UV photocrosslinking of biotin at the conserved nucleotide binding site for enhanced antigen detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immobilization using t-Boc-Aminocaproic-Nitrilotriacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of enzymes onto solid supports is a cornerstone of numerous biotechnological applications, including the development of biosensors, enzymatic reactors, and high-throughput screening assays. A critical aspect of this process is the use of chemical linkers that not only attach the enzyme to a surface but also maintain its catalytic activity by ensuring proper orientation and minimizing steric hindrance. This document provides detailed application notes and protocols for the use of t-Boc-aminocaproic-nitrilotriacetic acid (t-Boc-AC-NTA), a heterobifunctional linker designed for the controlled and reversible immobilization of histidine-tagged (His-tagged) enzymes.
The t-Boc-AC-NTA linker features three key components:
-
Nitrilotriacetic Acid (NTA): A chelating group that, when charged with a divalent metal ion such as Nickel (Ni²⁺), forms a high-affinity, reversible coordination complex with the imidazole (B134444) side chains of a polyhistidine tag genetically fused to the enzyme of interest.[1][2][3]
-
Aminocaproic Acid (AC): A six-carbon spacer that physically separates the immobilized enzyme from the surface, reducing potential denaturation and improving substrate accessibility to the active site.
-
tert-Butyloxycarbonyl (t-Boc): A protecting group on a terminal amine that allows for a multi-step functionalization strategy. The protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for covalent attachment to a surface.[4][]
These application notes describe the complete workflow, from surface preparation to enzyme immobilization and regeneration, and provide representative data for the characterization of each step.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of a model silica (B1680970) surface and the subsequent immobilization of a His-tagged enzyme. These values are illustrative and may vary depending on the specific enzyme, support material, and experimental conditions.
Table 1: Surface Characterization at Each Functionalization Step
| Surface Stage | Method | Parameter | Typical Value |
| 1. Bare Silica | Contact Angle Goniometry | Water Contact Angle | < 20° |
| X-ray Photoelectron Spectroscopy (XPS) | Si (2p) Atomic % | ~30-35% | |
| O (1s) Atomic % | ~60-65% | ||
| N (1s) Atomic % | 0% | ||
| 2. Amine-Functionalized (APTES) | Contact Angle Goniometry | Water Contact Angle | 40-60° |
| X-ray Photoelectron Spectroscopy (XPS) | N (1s) Atomic % | 3-8% | |
| 3. NTA-Functionalized | Contact Angle Goniometry | Water Contact Angle | 30-50° |
| X-ray Photoelectron Spectroscopy (XPS) | N (1s) Atomic % | Increased from Step 2 | |
| 4. Ni²⁺ Charged | X-ray Photoelectron Spectroscopy (XPS) | Ni (2p) Atomic % | 0.5-2% |
Table 2: His-Tagged Enzyme Immobilization and Activity
| Parameter | Method | Typical Value |
| Enzyme Immobilization Density | Quartz Crystal Microbalance (QCM) / Surface Plasmon Resonance (SPR) | 100 - 500 ng/cm² |
| Dissociation Constant (Kd) of His-tag:Ni-NTA | Surface Plasmon Resonance (SPR) | 10⁻⁶ - 10⁻⁹ M |
| Retained Enzymatic Activity | Spectrophotometric Activity Assay | 70 - 95% |
| Surface Regeneration Efficiency | Activity Assay after Regeneration | > 95% after 5 cycles |
Experimental Protocols
Protocol 1: Preparation of an Amine-Functionalized Silica Surface
This protocol describes the initial modification of a silica-based surface (e.g., glass slide, silicon wafer, or silica beads) to introduce primary amine groups, which will serve as anchor points for the t-Boc-AC-NTA linker.
Materials:
-
Silica-based substrate
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents)
-
Anhydrous Toluene
-
3-Aminopropyltriethoxysilane (APTES)
-
Deionized water
-
Ethanol
Procedure:
-
Cleaning: Immerse the silica substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of deionized water, followed by ethanol.
-
Drying: Dry the substrate in an oven at 110°C for 1 hour and then allow it to cool in a desiccator.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried substrate in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing: Wash the substrate sequentially with toluene, ethanol, and deionized water to remove any unbound silane.
-
Curing: Cure the amine-functionalized surface by baking at 110°C for 30 minutes. The surface is now ready for linker coupling.
Protocol 2: Covalent Coupling of t-Boc-AC-NTA to the Amine-Functionalized Surface
This protocol details the attachment of the t-Boc-AC-NTA linker to the prepared surface via carbodiimide (B86325) chemistry, forming a stable amide bond.
Materials:
-
Amine-functionalized substrate (from Protocol 1)
-
t-Boc-AC-NTA
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
Procedure:
-
Activation of t-Boc-AC-NTA: a. Dissolve t-Boc-AC-NTA in Activation Buffer to a final concentration of 10 mM. b. Add EDC and NHS to final concentrations of 50 mM and 20 mM, respectively. c. Incubate the mixture for 15-30 minutes at room temperature to activate the terminal carboxylic acid of the NTA moiety.
-
Coupling Reaction: a. Immerse the amine-functionalized substrate in the activated linker solution. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the substrate thoroughly with PBS to remove unreacted linker and coupling reagents.
-
Quenching: Immerse the substrate in Quenching Buffer for 30 minutes to deactivate any remaining active ester groups on the surface.
-
Final Wash: Rinse the substrate with PBS and deionized water, then dry under a stream of nitrogen. The surface is now functionalized with the protected NTA linker.
Protocol 3: Deprotection of the t-Boc Group and Metal Ion Charging
This protocol describes the removal of the t-Boc protecting group to expose the terminal amine of the aminocaproic acid spacer, followed by charging the NTA group with Ni²⁺ ions.
Materials:
-
t-Boc-NTA functionalized substrate (from Protocol 2)
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (Caution: Work in a fume hood)
-
Neutralization Buffer: 1X PBS, pH 7.4
-
Metal Charging Solution: 100 mM NiCl₂ in deionized water
Procedure:
-
Deprotection: Immerse the substrate in the Deprotection Solution for 30 minutes at room temperature.
-
Washing: Wash the substrate with DCM, followed by ethanol, and finally deionized water.
-
Neutralization: Immerse the substrate in Neutralization Buffer for 10 minutes.
-
Metal Charging: Immerse the deprotected substrate in the Metal Charging Solution for 1 hour at room temperature.
-
Final Wash: Rinse the surface extensively with deionized water to remove any unbound Ni²⁺ ions. The surface is now ready for enzyme immobilization.
Protocol 4: Immobilization of His-Tagged Enzyme and Surface Regeneration
This protocol details the capture of a His-tagged enzyme and the subsequent procedure for regenerating the surface for reuse.
Materials:
-
Ni²⁺-NTA functionalized substrate (from Protocol 3)
-
His-tagged enzyme solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Wash Buffer: PBS containing 10-20 mM imidazole, pH 7.4
-
Regeneration Buffer: 100 mM EDTA in PBS, pH 8.0
Procedure:
-
Enzyme Immobilization: a. Incubate the Ni²⁺-NTA functionalized substrate with the His-tagged enzyme solution for 1-2 hours at 4°C or room temperature. The optimal enzyme concentration should be determined empirically but typically ranges from 10 µg/mL to 1 mg/mL. b. Gently wash the surface with Wash Buffer to remove non-specifically bound enzyme. c. Rinse with PBS to remove residual imidazole. The enzyme is now immobilized and ready for use in activity assays.
-
Surface Regeneration: a. To remove the immobilized enzyme, incubate the substrate with Regeneration Buffer for 30 minutes with gentle agitation. The EDTA will chelate the Ni²⁺ ions, releasing the His-tagged enzyme.[1] b. Wash the surface thoroughly with deionized water. c. The surface can be recharged with Ni²⁺ by repeating steps 4 and 5 of Protocol 3 for subsequent reuse.
Visualizations
Caption: Workflow for enzyme immobilization using t-Boc-AC-NTA.
Caption: Schematic of the immobilization linkage.
References
Topic: Coupling Chemistry for Attaching t-Boc-Aminocaproic-Nitrilotriacetic Acid to Amine-Functionalized Surfaces
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with chelating agents such as Nitrilotriacetic Acid (NTA) is a cornerstone technique for the specific and oriented immobilization of biomolecules, particularly histidine-tagged (His-tagged) proteins. This methodology is pivotal in various fields including proteomics, biosensor development, and high-throughput drug screening. The t-Boc-aminocaproic-nitrilotriacetic acid molecule provides a versatile platform for this purpose. It features:
-
A Nitrilotriacetic Acid (NTA) headgroup: This group chelates divalent metal ions (e.g., Ni²⁺, Co²⁺), which in turn specifically capture His-tagged proteins with high affinity.[1][2][3]
-
An aminocaproic acid spacer: This linker arm separates the NTA moiety from the surface, reducing steric hindrance and improving the accessibility of the binding sites for target proteins.
-
A terminal carboxylic acid: This functional group allows for covalent attachment to amine-functionalized surfaces via stable amide bond formation.
-
A t-Boc protecting group: The tert-butyloxycarbonyl (Boc) group masks a primary amine on the linker, preventing unwanted side reactions during the coupling process.[4][5] This group can be removed later under mild acidic conditions if the amine functionality is required for subsequent modifications.[4][6]
This application note provides a detailed protocol for the covalent immobilization of t-Boc-aminocaproic-nitrilotriacetic acid onto amine-reactive (amine-functionalized) surfaces using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Coupling Chemistry
The most common and efficient method for creating a covalent amide linkage between a carboxylic acid and a primary amine is through the use of EDC and NHS (or its water-soluble analog, Sulfo-NHS).[7][8] The reaction is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on the t-Boc-aminocaproic-NTA to form a highly reactive but unstable O-acylisourea intermediate.[7]
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions, thereby increasing the coupling efficiency.[8][9]
-
Amide Bond Formation: The NHS ester reacts with the primary amine groups present on the functionalized surface to form a stable and irreversible amide bond, releasing NHS as a byproduct.
This two-step process minimizes unwanted side reactions and provides a robust method for surface functionalization.[10]
Data Presentation: Key Reaction Parameters
Successful immobilization depends on the careful control of several experimental parameters. The following table summarizes typical conditions for EDC/NHS coupling chemistry. Optimization may be required for specific substrates and applications.
| Parameter | Recommended Range | Rationale |
| Activation Buffer pH | 4.5 - 6.0 | EDC activation of carboxyl groups is most efficient at a slightly acidic pH. MES buffer is a common choice.[11] |
| Coupling Buffer pH | 7.0 - 8.5 | The reaction of NHS esters with primary amines is most efficient at a neutral to slightly basic pH. PBS or HEPES buffers are suitable.[11] |
| EDC Concentration | 2 - 10 mM | A molar excess relative to the carboxyl groups is used to drive the activation reaction. |
| NHS/Sulfo-NHS Conc. | 5 - 25 mM | A higher molar excess of NHS relative to EDC is often used to improve the stability of the active intermediate.[11] |
| NTA Derivative Conc. | 1 - 5 mM | The concentration can be adjusted to control the final surface density of NTA groups. |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester intermediate. EDC is susceptible to hydrolysis, so fresh solutions are critical.[10] |
| Coupling Time | 1 - 4 hours (or overnight) | The reaction time can be varied to achieve the desired level of surface coverage. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Quenching Reagent | 1 M Ethanolamine or 100 mM Glycine | Used to deactivate any unreacted NHS-ester sites on the surface to prevent non-specific binding in subsequent steps.[12][13] |
Experimental Protocols
4.1. Materials and Reagents
-
Amine-functionalized substrates (e.g., aminosilanized glass slides, amine-coated microplates)
-
t-Boc-aminocaproicnitrilotriacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Ultrapure water
-
Nitrogen gas or argon for drying
4.2. Protocol: Covalent Coupling of NTA Derivative
This protocol assumes the use of a pre-existing amine-functionalized surface.
-
Surface Preparation:
-
Clean the amine-functionalized surface by sonicating for 10 minutes in ultrapure water, followed by 10 minutes in ethanol.
-
Dry the surface under a gentle stream of nitrogen or argon gas.
-
-
Activation of t-Boc-aminocaproic-NTA:
-
Note: EDC is moisture-sensitive and hydrolyzes quickly in water. Prepare EDC and NHS solutions immediately before use.[10]
-
Prepare a 2 mM solution of t-Boc-aminocaproic-NTA in Activation Buffer.
-
Prepare a 100 mM solution of EDC in Activation Buffer.
-
Prepare a 100 mM solution of NHS in Activation Buffer.
-
To the NTA solution, add the EDC solution to a final concentration of 10 mM and the NHS solution to a final concentration of 25 mM.
-
Mix gently and allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling to Amine Surface:
-
Immediately after activation, immerse the amine-functionalized surface in the activated NTA solution. Alternatively, pipette the solution onto the surface, ensuring it is fully covered.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature in a humidified chamber to prevent evaporation. For higher density, the reaction can be left overnight at 4°C.
-
-
Washing:
-
Remove the surface from the coupling solution.
-
Wash the surface thoroughly by rinsing three times with Coupling Buffer (PBS) to remove non-covalently bound molecules.
-
Follow with three rinses with Wash Buffer (PBST) to remove any remaining unbound material.
-
Finally, rinse three times with ultrapure water.
-
-
Quenching (Blocking):
-
Final Wash and Storage:
-
Wash the surface three times with ultrapure water.
-
Dry the functionalized surface under a stream of nitrogen.
-
The NTA-functionalized surface is now ready for use (e.g., chelation with Ni²⁺ for His-tag protein capture) or can be stored in a desiccator at 4°C.
-
References
- 1. Surface functionalization of polyketal microparticles with nitrilotriacetic acid-nickel complexes for efficient protein capture and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low His-tagged protein binding to NTA surfaces
Welcome to the technical support center for His-tagged protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the purification of His-tagged proteins using Nitrilotriacetic acid (NTA) surfaces.
Troubleshooting Guides & FAQs
This section addresses specific problems that can lead to low binding of your His-tagged protein to NTA surfaces.
Protein-Related Issues
Q1: My His-tagged protein is expressed, as confirmed by Western blot, but it doesn't bind to the Ni-NTA resin. What could be the problem?
A1: There are several potential reasons for this issue:
-
Inaccessible His-tag: The polyhistidine tag might be buried within the three-dimensional structure of the folded protein, making it inaccessible to the NTA resin.[1] To test for this, you can perform a small-scale binding test under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride.[1][2] If the protein binds under these conditions, it indicates a hidden tag.
-
Solution 1: Purify the protein under denaturing conditions and then refold it.[1][3]
-
Solution 2: Re-engineer your construct to include a flexible linker (e.g., poly-glycine or poly-serine) between your protein and the His-tag.[1][3] This can provide more flexibility for the tag to interact with the resin.
-
Solution 3: Move the His-tag to the other terminus of the protein (N-terminus to C-terminus or vice-versa).[3]
-
-
His-tag Cleavage: Proteases in your cell lysate could be cleaving the His-tag from your protein.
-
Solution: Add protease inhibitors (EDTA-free cocktails are recommended) to your lysis buffer and keep the sample cold at all times.[4]
-
-
Low Expression Levels: If the protein expression level is very low, the concentration of the tagged protein might be insufficient for detectable binding.[5]
-
Solution: Optimize your expression conditions to increase the yield of your target protein. For low-expressing proteins, consider using a batch binding method to increase the interaction time between the protein and the resin.[5]
-
Buffer and Reagent-Related Issues
Q2: Why is my protein yield low despite confirming expression? Could my buffers be the issue?
A2: Yes, buffer composition is critical for efficient binding. Several components can interfere with the interaction between the His-tag and the NTA resin.
-
Presence of Chelating Agents: Agents like EDTA and EGTA will strip the metal ions (e.g., Ni²⁺) from the NTA resin, rendering it unable to bind the His-tag.[1][6]
-
Presence of Reducing Agents: High concentrations of reducing agents like DTT or β-mercaptoethanol can reduce the metal ions on the resin, diminishing its binding capacity.[1]
-
Solution: Keep the concentration of reducing agents to a minimum (typically <5 mM). If higher concentrations are required for protein stability, consider using a resin more resistant to reducing agents.
-
-
Incorrect pH: The pH of your binding buffer should be optimal for the histidine-metal ion interaction. Histidine's imidazole (B134444) ring has a pKa of approximately 6.0.[2] At pH values below this, the imidazole ring becomes protonated, preventing its coordination with the metal ion.[1][3]
-
High Imidazole Concentration in Binding/Wash Buffers: Imidazole is used to elute the His-tagged protein, so its presence in the binding and wash buffers at high concentrations will prevent the protein from binding or cause premature elution.[10][11]
-
Solution: While a low concentration of imidazole (10-40 mM) is often recommended in the binding and wash buffers to reduce non-specific binding of contaminating proteins, too high a concentration can prevent your target protein from binding.[10][12] This needs to be optimized for each specific protein.[10][13]
-
Resin and Column-Related Issues
Q3: I'm still getting low binding. Could the NTA resin itself be the problem?
A3: Yes, the condition and type of your NTA resin can significantly impact your results.
-
Old or Improperly Stored Resin: NTA resins have a finite lifespan and can lose their binding capacity over time, especially if not stored correctly.
-
Solution: Always use fresh, high-quality NTA resin for purifying a new protein.[1] Store the resin according to the manufacturer's instructions, typically at 4°C in an ethanol (B145695) solution to prevent microbial growth.[14][15]
-
-
Resin Needs Regeneration: If the resin has been used multiple times, it may be saturated with non-specifically bound proteins or have stripped metal ions. A color change from light blue to brownish-gray can indicate a problem.[14][15]
-
Choice of Metal Ion: While Ni²⁺ is the most commonly used metal ion for His-tag purification due to its high affinity and capacity, other metal ions can be advantageous in certain situations.[18]
-
Solution: If you are experiencing high levels of non-specific binding with Ni-NTA, consider using a cobalt (Co²⁺)-charged resin. Co²⁺ offers higher specificity, which can lead to higher purity, although sometimes with a lower yield.[7][18][19] Zinc (Zn²⁺) and Copper (Cu²⁺) are other alternatives.[7]
-
-
NTA vs. IDA Resins: The chelating ligand used to immobilize the metal ion also plays a role. NTA is a tetradentate chelator, while iminodiacetic acid (IDA) is a tridentate chelator.[20][21]
-
NTA: Generally provides higher purity and lower metal ion leaching due to its stronger coordination with the metal ion.[21][22][23]
-
IDA: Often has a higher binding capacity but may result in lower purity and greater metal ion leaching.[19][21][22] For applications where purity is critical, NTA-based resins are often the better choice.[22]
-
Experimental Procedure Issues
Q4: I've checked my protein, buffers, and resin, but the binding is still poor. What else could be going wrong in my experimental setup?
A4: The physical parameters of your purification process can also affect binding efficiency.
-
Flow Rate is Too Fast: If you are using a gravity-flow or chromatography system, a high flow rate may not allow sufficient time for the His-tagged protein to interact with the resin.[7]
-
Insufficient Mixing in Batch Binding: In a batch format, if the resin is not kept in suspension, the available surface area for binding is reduced.
-
Solution: Ensure thorough but gentle mixing during the binding step, for example, by using an end-over-end rotator.[13]
-
Data Presentation
Table 1: Optimizing Imidazole Concentration
| Imidazole Concentration in Binding/Wash Buffer | Purity | Yield | Recommendation |
| 0 mM | Lower | Higher | May result in a higher level of contaminating proteins. |
| 10-40 mM | Higher | Moderate | A good starting point for many proteins to reduce non-specific binding.[10][12] |
| >50 mM | Highest | Lower | May significantly reduce the binding of the target protein.[10][13] |
Table 2: Comparison of NTA and IDA Resins
| Feature | NTA (Nitrilotriacetic acid) | IDA (Iminodiacetic acid) |
| Coordination Sites | Tetradentate (4 sites)[20][21][23] | Tridentate (3 sites)[20][21][23] |
| Metal Ion Affinity | Higher[23] | Lower[23] |
| Protein Binding Capacity | Generally lower[23] | Generally higher[22] |
| Purity of Eluted Protein | Typically higher[22][23] | Often lower[21][22][23] |
| Metal Ion Leaching | Substantially lower[22][23] | Higher[21][22][23] |
| Resistance to Chelators (e.g., EDTA) | Higher[23] | Lower[23] |
Experimental Protocols
Protocol 1: Small-Scale Denaturing Binding Test
This protocol helps determine if the His-tag is inaccessible in the native protein structure.
-
Prepare Lysates: Prepare two small aliquots of your cell lysate containing the His-tagged protein.
-
Native Binding Buffer: To one aliquot, add your standard native binding buffer.
-
Denaturing Binding Buffer: To the second aliquot, add a denaturing binding buffer containing 6-8 M urea or 6 M guanidinium hydrochloride.
-
Equilibrate Resin: Prepare two small amounts of NTA resin and equilibrate one with the native binding buffer and the other with the denaturing binding buffer.
-
Batch Binding: Add the corresponding lysates to the equilibrated resins and incubate with gentle mixing for 30-60 minutes at 4°C.
-
Wash: Pellet the resin and wash 2-3 times with the respective binding buffers.
-
Elute: Elute the bound proteins with an appropriate elution buffer (containing a high concentration of imidazole or having a low pH).
-
Analyze by SDS-PAGE: Analyze the flow-through, wash, and elution fractions from both the native and denaturing conditions by SDS-PAGE to compare the binding efficiency. If the protein binds only under denaturing conditions, the His-tag is likely hidden.[1][2]
Protocol 2: NTA Resin Regeneration
This is a general protocol for regenerating Ni-NTA resin. Always consult the manufacturer's specific instructions.
-
Wash: Wash the column with 5-10 column volumes of distilled water.
-
Strip Metal Ions: Strip the nickel ions from the resin by washing with 5 column volumes of a stripping buffer (e.g., 100 mM EDTA, pH 8.0).[23] The resin should turn white.
-
Remove Chelator: Wash the column with 10 column volumes of distilled water to remove all traces of the chelating agent.
-
Recharge with Metal Ions: Recharge the resin by incubating with 2-5 column volumes of a 100 mM metal salt solution (e.g., NiSO₄).
-
Wash off Excess Metal Ions: Wash the column with 5-10 column volumes of distilled water to remove any unbound metal ions.
-
Re-equilibrate: Equilibrate the column with your binding buffer before the next use.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low His-tagged protein binding.
His-Tag Binding and Elution Mechanism
Caption: Mechanism of His-tag binding to Ni-NTA and competitive elution.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-works.com [bio-works.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bio-works.com [bio-works.com]
- 8. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 9. neb.com [neb.com]
- 10. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 11. storage.by.prom.st [storage.by.prom.st]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. neb.com [neb.com]
- 14. Can I reuse the Ni-NTA Agarose and Ni-NTA Superflow resins? [qiagen.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. cube-biotech.com [cube-biotech.com]
- 18. bio-rad.com [bio-rad.com]
- 19. How to choose the right his-tagged purification resin [takarabio.com]
- 20. goldbio.com [goldbio.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. cube-biotech.com [cube-biotech.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing t-Boc-Aminocaproicnitrilotriacetic Acid for Surface Coating
Welcome to the technical support center for optimizing the concentration and application of t-Boc-aminocaproicnitrilotriacetic acid (t-Boc-AC-NTA) for surface coating. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful surface functionalization and subsequent biomolecule immobilization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the t-Boc protecting group on the aminocaproicnitrilotriacetic acid?
The tert-butyloxycarbonyl (t-Boc) group is a protecting group for the amine on the aminocaproic acid linker. This protection is crucial during the initial surface coupling reaction, especially when using chemistries like N-hydroxysuccinimide (NHS) esters that target primary amines. By protecting the amine on the linker, you ensure that the NHS ester of the t-Boc-AC-NTA selectively reacts with the amine groups on your surface, preventing unwanted polymerization or side reactions. The t-Boc group can then be removed under acidic conditions to expose the NTA moiety for nickel chelation.
Q2: What is the optimal concentration of t-Boc-AC-NTA for surface coating?
The optimal concentration depends on the desired surface density of NTA groups and the nature of the substrate. A typical starting concentration for the NHS ester of t-Boc-AC-NTA in a suitable organic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is in the range of 1-10 mg/mL. It is recommended to perform a concentration series to determine the ideal concentration for your specific application.
Q3: How can I confirm the successful immobilization and deprotection of the t-Boc-AC-NTA on my surface?
Surface characterization can be performed at each step. Techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of nitrogen and other elements from the NTA molecule.[1] Surface Plasmon Resonance (SPR) can be used to monitor the change in refractive index upon immobilization and subsequent protein binding.[1][2] Fluorescence microscopy with a fluorescently labeled His-tagged protein can also provide a qualitative and quantitative assessment of the functionalized surface.
Q4: What are the critical parameters for the deprotection of the t-Boc group?
The most common method for t-Boc deprotection is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A 20-50% TFA in DCM solution is typically effective.[3][4] It is crucial to perform this step in an anhydrous environment to prevent side reactions. The reaction time should be optimized (typically 30-60 minutes) and followed by thorough rinsing with DCM and a neutralizing agent like a mild base to remove any residual acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no protein binding to the Ni-NTA surface | Incomplete t-Boc deprotection: The NTA group is not available for Ni2+ chelation. | - Optimize deprotection time and TFA concentration. - Ensure anhydrous conditions during deprotection. - Neutralize the surface thoroughly after acid treatment. |
| Inefficient Ni2+ chelation: NTA groups are present but not charged with nickel ions. | - Use a fresh solution of NiCl2 or NiSO4 (typically 10-40 mM). - Ensure the pH of the nickel solution is appropriate (around 7.5-8.0). - Incubate for a sufficient time (15-30 minutes) and rinse thoroughly. | |
| Low surface density of NTA: The initial coating with t-Boc-AC-NTA was inefficient. | - Increase the concentration of the t-Boc-AC-NTA NHS ester during the coupling step. - Optimize the reaction time and temperature for the NHS ester coupling. - Ensure the amine-functionalized surface is reactive and has a high density of amine groups. | |
| His-tag on the protein is inaccessible: The protein structure sterically hinders the His-tag from binding to the Ni-NTA.[5] | - Consider re-engineering the protein with the His-tag at a different terminus or with a longer, flexible linker. - Perform binding under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to expose the His-tag, followed by on-surface refolding.[5] | |
| Presence of chelating agents in buffers: Reagents like EDTA in protein or wash buffers will strip the Ni2+ from the NTA.[5] | - Use buffers free of chelating agents. If necessary, dialyze the protein solution against a compatible buffer. | |
| High non-specific binding of proteins | Surface is not sufficiently passivated: Areas between NTA molecules are prone to non-specific adsorption. | - Co-immobilize a passivating agent like polyethylene (B3416737) glycol (PEG) along with the t-Boc-AC-NTA. - Include a blocking step with a protein like Bovine Serum Albumin (BSA) before introducing the target protein. |
| Inappropriate buffer conditions: Ionic strength or pH of the binding buffer promotes non-specific interactions. | - Optimize the salt concentration (e.g., 150-500 mM NaCl) and pH of the binding and wash buffers. | |
| Inconsistent results between experiments | Variability in surface preparation: Inconsistent amine functionalization or NTA coupling. | - Standardize all steps of the surface preparation protocol, including cleaning, activation, and reaction times. |
| Degradation of reagents: The t-Boc-AC-NTA NHS ester is sensitive to moisture. | - Store the NHS ester under anhydrous conditions and use fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Surface Functionalization with t-Boc-AC-NTA
This protocol assumes a starting substrate with primary amine groups (e.g., an aminosilanized glass slide).
-
NHS Ester Activation of t-Boc-AC-NTA:
-
Dissolve t-Boc-AC-NTA and a molar excess of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester. The reaction can be monitored by TLC or HPLC.
-
-
Surface Coupling:
-
Prepare a solution of the activated t-Boc-AC-NTA NHS ester in anhydrous DMF or DMSO at the desired concentration (e.g., 1-10 mg/mL).
-
Immerse the amine-functionalized substrate in the solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the substrate thoroughly with DMF, followed by ethanol (B145695) and deionized water to remove unreacted material.
-
-
t-Boc Deprotection:
-
Prepare a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Immerse the substrate in the TFA/DCM solution for 30-60 minutes at room temperature.
-
Rinse the substrate with DCM, followed by a brief wash with a mild base (e.g., 5% DIPEA in DCM) to neutralize, and finally rinse with DCM and deionized water.
-
-
Nickel Chelation:
-
Immerse the NTA-functionalized substrate in a 10-40 mM solution of NiCl₂ or NiSO₄ in a suitable buffer (e.g., HEPES or Tris, pH 7.5-8.0) for 15-30 minutes.
-
Rinse thoroughly with deionized water. The surface is now ready for His-tagged protein immobilization.
-
Protocol 2: Quantification of Surface NTA Density
X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of the surface. By analyzing the high-resolution N1s spectrum, the relative amount of nitrogen can be quantified, which corresponds to the density of NTA molecules. A pure NTA monolayer can have a surface concentration of approximately 1.9 molecules/nm², while a mixed monolayer with a passivating agent may have a lower density of 0.9–1.3 molecules/nm².[1]
Protocol 3: Measuring Protein Binding Capacity using Surface Plasmon Resonance (SPR)
-
Equilibrate the Ni-NTA functionalized sensor chip with running buffer (e.g., HBS-P+).
-
Inject a solution of a His-tagged protein at a known concentration (e.g., 10-100 µg/mL) over the surface until saturation is reached.
-
The increase in response units (RU) corresponds to the mass of bound protein. 1000 RU is approximately equal to 1 ng/mm² of bound protein.
-
The binding capacity can be expressed in ng/cm². Typical values for well-functionalized NTA surfaces range from 100 to 250 ng/cm².[1]
Data Presentation
Table 1: Typical Concentrations for Surface Functionalization
| Reagent | Typical Concentration Range | Solvent |
| t-Boc-AC-NTA NHS Ester | 1 - 10 mg/mL | Anhydrous DMF or DMSO |
| TFA for Deprotection | 20 - 50% (v/v) | Dichloromethane (DCM) |
| NiCl₂ or NiSO₄ | 10 - 40 mM | HEPES or Tris buffer (pH 7.5-8.0) |
Table 2: Expected Surface Properties and Protein Binding Capacities
| Surface Characteristic | Typical Value | Method of Measurement |
| NTA Surface Density (Pure Monolayer) | ~1.9 molecules/nm² | XPS[1] |
| NTA Surface Density (Mixed Monolayer) | 0.9 - 1.3 molecules/nm² | XPS[1] |
| His-tagged Protein Binding Capacity | 100 - 250 ng/cm² | SPR[1] |
Visualizations
Caption: Experimental workflow for surface functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing the Stability of Immobilized Proteins on NTA-Surfaces
Welcome to the technical support center for improving the stability of immobilized proteins on Nitrilotriacetic acid (NTA) surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during the immobilization of histidine-tagged (His-tagged) proteins on NTA surfaces.
Q1: My His-tagged protein shows low binding or dissociates quickly from the Ni-NTA surface. What are the common causes and solutions?
A1: Low binding or rapid dissociation of His-tagged proteins from Ni-NTA surfaces can stem from several factors. Here’s a troubleshooting guide to address these issues:
-
Inaccessible His-tag: The polyhistidine tag may be buried within the protein's three-dimensional structure, preventing its interaction with the NTA surface.[1]
-
Solution: Consider purifying the protein under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride to expose the tag.[1] Subsequently, the protein can be refolded on the surface. Alternatively, re-engineer the protein to place the His-tag at the opposite terminus or add a flexible linker (e.g., poly-glycine or poly-serine) to increase its accessibility.[1]
-
-
Suboptimal Buffer Conditions: The composition of your binding and wash buffers is critical for stable immobilization.
-
pH: A low pH can lead to the protonation of histidine residues, preventing their coordination with the nickel ions.[1] It is generally recommended to use a buffer with a pH close to the isoelectric point (pI) of the protein.
-
Imidazole (B134444) Concentration: While a low concentration of imidazole (15-25 mM) in the binding buffer can help reduce non-specific binding, higher concentrations can compete with the His-tag for binding to the Ni-NTA, leading to elution of the target protein.[1] If your protein has a low affinity for the resin, you may need to lower or eliminate imidazole from the binding and wash buffers.
-
-
Presence of Interfering Agents: Certain chemicals in your buffers can strip the nickel ions from the NTA surface or interfere with the binding interaction.
-
Chelating Agents: EDTA and EGTA are strong chelating agents that will strip Ni2+ ions from the NTA surface, rendering it inactive.[1] Ensure these are excluded from your buffers.
-
Reducing Agents: Strong reducing agents like Dithiothreitol (DTT) can reduce the nickel ions, diminishing the binding capacity of the resin.[1] If a reducing agent is necessary to maintain protein stability, consider using lower concentrations or a milder agent like β-mercaptoethanol.
-
Q2: I am observing a gradual loss of my immobilized protein over time (baseline drift in SPR/BLI). How can I improve the long-term stability?
A2: Baseline drift due to protein dissociation is a common challenge, particularly with mono-NTA surfaces which have a relatively weak affinity for His-tags.[2] Here are strategies to enhance long-term stability:
-
Utilize Tris-NTA Surfaces: Tris-NTA (or 3xNTA) surfaces offer significantly higher affinity and binding stability for His-tagged proteins compared to traditional mono-NTA surfaces.[2] This is due to the multivalent interaction of the three NTA groups with the His-tag, resulting in a much slower dissociation rate.[2]
-
Optimize Buffer Additives: The inclusion of certain additives in the running buffer can enhance protein stability.
-
Increase His-Tag Length: While a hexahistidine (6xHis) tag is standard, increasing the length to a 10xHis-tag can lead to a stronger, more stable interaction with the NTA surface.
Q3: Can I regenerate and reuse my NTA sensor chip? What is the recommended procedure?
A3: Yes, one of the advantages of NTA surfaces is their regenerability. A common and effective regeneration protocol involves the following steps:
-
Elution: Inject a solution containing a high concentration of imidazole (e.g., 500 mM) to competitively elute the bound His-tagged protein.
-
Stripping: Inject a solution of a strong chelating agent like EDTA (e.g., 350 mM) to remove the nickel ions from the NTA surface.
-
Washing: Thoroughly wash the surface with a suitable buffer (e.g., PBS).
-
Re-charging: Inject a solution of nickel chloride (NiCl2) or nickel sulfate (B86663) (NiSO4) to recharge the NTA surface with nickel ions.
-
Equilibration: Equilibrate the surface with your running buffer before immobilizing the next protein.
A robust regeneration protocol can involve a combination of agents like EDTA, imidazole, and SDS, followed by a wash with NaOH to ensure complete removal of the previous protein and any contaminants.[4]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the selection of appropriate surface chemistry and experimental conditions.
Table 1: Comparison of Binding Affinities and Dissociation Rates for Mono-NTA vs. Tris-NTA Surfaces.
| Surface Type | Ligand | Analyte | Dissociation Constant (KD) | Dissociation Rate Constant (koff) | Reference |
| Mono-NTA | Ni-NTA | His6-tagged peptide | ~10 µM | Not specified | [2] |
| Mono-NTA | Ni-NTA | 6xHis-tag | Not specified | koff1 = 6.3 x 10-3 s-1, koff2 = 1.8 x 10-3 s-1 | [5] |
| Tris-NTA | Tris-NTA | His6-tagged proteins | ~10 nM | Not specified | [2] |
| Tris-NTA | Tris-NTA with short spacer | His6-tagged proteins | Sub-nanomolar | Slower than longer spacers | [2] |
Table 2: Effect of Buffer Components on Ni-NTA Binding Capacity.
| Buffer Additive | Concentration | Effect on Binding Capacity | Reference |
| DTT | 10 mM | 22% decrease for Ni-NTA | [6] |
| EDTA | 1 mM | Slight decrease for Ni-NTA | [6] |
| EDTA | >1 mM | Significant decrease for Ni-NTA | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the immobilization and stability assessment of proteins on NTA surfaces.
Protocol 1: Immobilization of a His-tagged Protein on a Ni-NTA Surface for Stability Analysis
-
Buffer Preparation:
-
Binding/Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20.
-
Regeneration Solution 1 (Elution): Binding buffer with 500 mM Imidazole.
-
Regeneration Solution 2 (Stripping): 50 mM EDTA in water.
-
Re-charging Solution: 40 mM NiCl2 in water.
-
-
Surface Preparation:
-
Equilibrate the Ni-NTA sensor chip with the binding/running buffer until a stable baseline is achieved.
-
-
Protein Immobilization:
-
Dilute the His-tagged protein in the binding/running buffer to the desired concentration (e.g., 10-50 µg/mL).
-
Inject the protein solution over the Ni-NTA surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capturing.
-
Monitor the immobilization level in real-time. Once the desired level is reached, switch back to the running buffer flow.
-
-
Stability Assessment (Dissociation Phase):
-
After immobilization, allow the running buffer to flow continuously over the surface for an extended period (e.g., 1-2 hours, or longer for long-term stability studies).
-
Monitor the signal decrease over time. A stable baseline indicates a stable immobilization, while a continuous downward drift signifies protein dissociation.
-
Protocol 2: Assessing Protein Stability using Biolayer Interferometry (BLI) with a Denaturant Pulse
This protocol is adapted from a method to assess the kinetic stability of folded proteins.[7]
-
Immobilization:
-
Immobilize the His-tagged protein of interest onto Ni-NTA biosensors as described in Protocol 1.
-
-
Denaturant Pulse Series:
-
Prepare a series of solutions with increasing concentrations of a denaturant (e.g., urea or guanidinium hydrochloride) in the running buffer.
-
Sequentially expose the protein-immobilized biosensor to each denaturant concentration for a short, defined period (the "pulse").
-
After each pulse, return the biosensor to the running buffer to allow for refolding.
-
-
Detection of Unfolded Protein:
-
Following the refolding step, expose the biosensor to a solution containing a chaperonin protein like GroEL.
-
GroEL will bind to any unfolded or partially folded protein remaining on the surface.
-
The amount of GroEL binding is proportional to the amount of destabilized protein.
-
-
Data Analysis:
-
Plot the GroEL binding signal as a function of the denaturant concentration to generate a denaturation isotherm, which provides a measure of the protein's kinetic stability.
-
Visualizations
Diagram 1: Experimental Workflow for Assessing Immobilized Protein Stability
Caption: Workflow for assessing the stability of immobilized proteins on NTA surfaces.
Diagram 2: Chemical Principle of N-terminal Modification for Covalent Immobilization
This diagram illustrates the principle of native chemical ligation, where a protein with an N-terminal cysteine reacts with a thioester-functionalized surface to form a stable, covalent amide bond.[8]
Caption: Native chemical ligation for covalent protein immobilization.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. biochemistry - Binding kinetics of 6xHis-Tag - Biology Stack Exchange [biology.stackexchange.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
effect of buffer pH and ionic strength on His-tag binding to NTA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of His-tagged proteins using Nickel-Nitriloacetic Acid (Ni-NTA) chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind His-tag protein purification with Ni-NTA resin?
His-tag purification is a form of immobilized metal affinity chromatography (IMAC). Recombinant proteins are engineered with a polyhistidine tag (commonly 6xHis), which consists of a sequence of histidine residues. This tag exhibits a strong and selective affinity for chelated transition metal ions, such as Nickel (Ni²⁺). The Ni-NTA resin has nickel ions immobilized through a chelating agent, nitrilotriacetic acid (NTA). NTA is a tetradentate ligand, meaning it has four sites to bind the nickel ion, leaving two coordination sites available for the imidazole (B134444) rings of the histidine residues in the His-tag to bind. This specific interaction allows for the efficient capture of the His-tagged protein from a complex mixture, while other proteins with no affinity for the immobilized nickel are washed away. Elution of the bound protein is typically achieved by competition with a high concentration of imidazole or by lowering the pH.
Q2: What is the optimal pH for binding a His-tagged protein to the Ni-NTA resin?
The optimal pH for binding is crucial for the interaction between the His-tag and the Ni-NTA resin. The imidazole ring of histidine has a pKa of approximately 6.0. For effective binding to the nickel ions, the imidazole ring needs to be deprotonated. Therefore, a buffer pH between 7.5 and 8.0 is generally recommended for efficient binding.[1][2] At this pH range, the histidine residues are predominantly in their unprotonated, neutral state, allowing the nitrogen atoms in the imidazole ring to donate their lone pair of electrons to form a coordinate bond with the immobilized Ni²⁺ ions.
Q3: How does ionic strength affect the binding of my His-tagged protein?
Ionic strength, primarily determined by the salt concentration (e.g., NaCl) in the buffer, plays a significant role in minimizing non-specific interactions. High ionic strength helps to disrupt electrostatic interactions between contaminant proteins and the charged Ni-NTA resin. A concentration of 300-500 mM NaCl is commonly used in binding, wash, and elution buffers to reduce non-specific binding and improve the purity of the target protein.[1][3] For certain applications, such as purifying DNA or RNA binding proteins, the NaCl concentration can be increased to 1-2 M to effectively remove nucleic acid contaminants.[4]
Q4: Can I use reducing agents like DTT or β-mercaptoethanol in my buffers?
Standard Ni-NTA resins are sensitive to strong reducing agents like DTT and β-mercaptoethanol, as they can reduce the Ni²⁺ ions, causing them to be stripped from the resin. This leads to a loss of binding capacity and a brownish color change in the resin. Similarly, chelating agents such as EDTA or EGTA should be avoided as they will strip the nickel ions from the NTA.[5] If a reducing agent is necessary for protein stability, it is recommended to use it at a low concentration (e.g., up to 20 mM β-mercaptoethanol) and for a limited time.[6] Alternatively, specialized EDTA-compatible Ni-IMAC resins are available that can tolerate higher concentrations of reducing agents and chelators.[5]
Troubleshooting Guide
Problem: His-tagged protein does not bind to the Ni-NTA column.
| Possible Cause | Recommendation |
| Incorrect Buffer pH | Ensure the pH of your binding buffer is between 7.5 and 8.0. A lower pH will protonate the histidine residues, preventing binding.[7] Verify the pH after adding all buffer components, as some additives like imidazole can alter the final pH.[7] |
| Suboptimal Ionic Strength | Use a NaCl concentration of at least 300-500 mM in your binding buffer to minimize non-specific ionic interactions that could interfere with binding.[1][3] |
| Presence of Incompatible Reagents | Avoid strong reducing agents (DTT, high concentrations of β-mercaptoethanol) and chelating agents (EDTA, EGTA) in your buffers as they can strip the Ni²⁺ from the resin. |
| His-tag is Inaccessible | The His-tag may be buried within the folded protein. Try performing the purification under denaturing conditions using 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to unfold the protein and expose the tag.[8][7] |
| Low Protein Expression | Verify the expression of your His-tagged protein by SDS-PAGE and Western blot of the crude lysate. If expression is low, optimize expression conditions (e.g., temperature, induction time, host strain). |
| Column Overload | Ensure you are not loading more protein than the binding capacity of your Ni-NTA resin. Check the manufacturer's specifications for the resin's binding capacity. |
Problem: Low purity of the eluted protein (contamination with other proteins).
| Possible Cause | Recommendation |
| Non-specific Binding of Contaminants | Increase the ionic strength of your wash buffer by raising the NaCl concentration (up to 1 M).[9][10] Include a low concentration of imidazole (10-40 mM) in your binding and wash buffers to compete with weakly binding, non-specific proteins.[3][11] |
| Inefficient Washing | Increase the volume of the wash buffer (e.g., 10-20 column volumes) and/or the number of wash steps to ensure complete removal of non-specifically bound proteins.[12] |
| Co-purification of Host Proteins with Histidine Patches | Some endogenous proteins have surface-exposed histidine clusters that can bind to the Ni-NTA resin. A step gradient or a linear gradient of imidazole during elution can help to separate these contaminants from your target protein. |
| Proteolysis of the Target Protein | Add protease inhibitors to your lysis buffer to prevent degradation of your protein, which can lead to the appearance of multiple bands on an SDS-PAGE gel. |
Quantitative Data Summary
Table 1: Effect of pH on His-tag Binding to Ni-NTA Resin
| pH Range | Effect on Histidine Imidazole Ring | Binding Efficiency | Recommendation |
| < 6.0 | Fully protonated | No binding | Use for elution.[13] |
| 6.0 - 7.0 | Partially protonated | Reduced binding | Can be used in wash steps to remove some contaminants.[13] |
| 7.5 - 8.0 | Mostly deprotonated | Optimal binding | Recommended for binding/equilibration buffers.[1][2] |
| > 8.5 | Deprotonated | Binding maintained, but risk of protein instability | Use with caution; may not be suitable for all proteins. |
Table 2: Recommended Buffer Component Concentrations for His-tag Purification
| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer | Purpose |
| Buffer Salt (e.g., Sodium Phosphate) | 20-50 mM | 20-50 mM | 20-50 mM | Maintain a stable pH. |
| pH | 7.5 - 8.0 | 7.5 - 8.0 | 7.5 - 8.0 | Ensure optimal binding of the His-tag. |
| NaCl | 300-500 mM | 300-500 mM (can be increased up to 1 M) | 300-500 mM | Reduce non-specific ionic interactions.[1][3][9] |
| Imidazole | 10-20 mM | 20-40 mM | 250-500 mM | Reduce non-specific binding (binding/wash) and elute the target protein (elution).[1][3][14] |
Experimental Protocols
Protocol 1: General His-tagged Protein Purification under Native Conditions
-
Buffer Preparation:
-
Lysis/Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis/Binding Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the clarified supernatant.
-
-
Column Equilibration:
-
Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis/Binding Buffer.
-
-
Protein Binding:
-
Load the clarified lysate onto the equilibrated column. Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
-
-
Analysis:
-
Analyze all fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess the purity and yield of the target protein.
-
Visualizations
Caption: Experimental workflow for His-tag protein purification.
Caption: Chemical interaction between His-tag and Ni-NTA.
Caption: Troubleshooting logic for protein binding issues.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. neb.com [neb.com]
- 10. How can I reduce contaminating proteins in my Ni-NTA His-tag protein purification? | NEB [neb.cn]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. iba-lifesciences.com [iba-lifesciences.com]
Technical Support Center: t-Boc-aminocaproicnitrilotriacetic acid (NTA) Functionalized Sensor Chips
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the regeneration of t-Boc-aminocaproicnitrilotriacetic acid functionalized sensor chips, commonly known as NTA sensor chips.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of an NTA functionalized sensor chip?
A1: NTA sensor chips are primarily used in Surface Plasmon Resonance (SPR) systems to capture proteins and other molecules that have a polyhistidine-tag (His-tag).[1][2] The nitrilotriacetic acid (NTA) groups on the sensor surface chelate nickel ions (Ni²⁺), which then specifically and reversibly bind to the His-tag of the target molecule, allowing for the study of molecular interactions.[1][3]
Q2: How is the NTA sensor chip regenerated after an experiment?
A2: The standard regeneration process involves injecting a solution of ethylenediaminetetraacetic acid (EDTA) over the sensor surface.[1][3] EDTA is a strong chelating agent that removes the Ni²⁺ ions from the NTA surface, which in turn releases the His-tagged ligand.[3] This allows for a fresh cycle of Ni²⁺ loading and ligand capture.
Q3: Can the NTA sensor chip be reused multiple times?
A3: Yes, a key feature of NTA sensor chips is their reusability.[2][3] With proper regeneration, the sensor chip surface can be effectively cleared of the captured molecule and re-activated for subsequent experiments, allowing for multiple cycles of analysis.[3] Some sensor chips can be regenerated at least 150 times.[4]
Q4: What are the critical reagents needed for a typical regeneration cycle?
A4: The essential reagents for a standard regeneration cycle are:
-
Regeneration Solution: Typically a 350 mM EDTA solution.[1][3]
-
Nickel Solution: A solution of a nickel salt, such as 0.5 mM NiCl₂, used to recharge the NTA surface after regeneration.[5][6]
-
Running Buffer: The buffer used for the interaction analysis, which should be filtered and degassed.[3][5] It is sometimes recommended to include a low concentration of EDTA (e.g., 50 µM) in the running buffer to prevent the buildup of contaminant metal ions.[5][6]
Q5: What is the purpose of conditioning the sensor chip before the first analysis?
A5: Conditioning the chip with a pulse of regeneration solution before the first cycle helps to ensure that the surface is clean and ready for activation with nickel.[3][7] This step removes any potential contaminants or residual ions from the manufacturing or storage process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Regeneration (Baseline does not return to the initial level) | 1. Insufficient contact time or concentration of the regeneration solution. 2. The captured molecule is very tightly bound. 3. Non-specific binding of the analyte to the sensor surface. | 1. Increase the contact time of the 350 mM EDTA injection (e.g., from 60s to 120s). 2. If EDTA alone is insufficient, a second regeneration step with a harsher reagent may be necessary. For proteins, try an injection of 50 mM NaOH. For small molecules, a solution containing 10% DMSO might be effective.[3] Always perform an extra wash with running buffer after the second regeneration step.[3] 3. Optimize the running buffer composition to reduce non-specific binding, for example, by adjusting salt concentration or adding a surfactant. |
| Low Ligand Capture Level | 1. Incomplete nickel loading on the NTA surface. 2. Low concentration of the His-tagged ligand. 3. The His-tag is not accessible for binding. 4. Presence of chelating agents (e.g., imidazole) in the ligand sample. | 1. Ensure the nickel solution (e.g., 0.5 mM NiCl₂) is fresh and injected for a sufficient duration (e.g., 60s).[5][6] 2. Increase the concentration of the injected ligand or the injection time.[7] 3. Consider re-cloning the protein with a more accessible His-tag (e.g., at a different terminus or with a longer linker). Using a deca-His or double-His tag can also improve stability.[8] 4. Ensure the ligand buffer is free of chelating agents. If imidazole (B134444) was used for purification, it must be thoroughly removed by dialysis or buffer exchange.[5][6] |
| Unstable Baseline After Ligand Capture | 1. The captured ligand is dissociating from the NTA surface. 2. The ligand concentration used for capture is too high. | 1. The affinity of His-tag capture can vary. For ligands that are not stably captured, covalent immobilization via amine coupling after capture can be an alternative.[3] However, this makes the ligand permanently attached. 2. Try reducing the amount of captured ligand by lowering its concentration or injection time. Lower ligand levels often result in more stable capture.[5][6][7] |
| High Background Signal in Reference Channel | 1. Non-specific binding of the analyte to the sensor surface. 2. Contaminants in the running buffer or analyte sample. | 1. Use a reference surface with a non-relevant "dummy" protein captured in the same way as the ligand.[7] 2. Always use fresh, filtered (0.22 µm), and degassed running buffer.[3][5] Ensure the analyte sample is also properly filtered. |
Experimental Protocols
Standard Regeneration Protocol for NTA Sensor Chip
This protocol outlines the steps for regenerating an NTA sensor chip after capturing a His-tagged ligand.
-
Regeneration Injection:
-
Extra Wash:
-
Perform an "Extra Wash" command with running buffer immediately following the regeneration injection.[3]
-
This is crucial to remove any residual EDTA from the system, as it would interfere with the subsequent nickel loading.
-
-
Surface Re-activation (Nickel Loading):
-
Post-Nickel Wash:
-
Ligand Capture:
-
The chip is now ready for the injection and capture of a fresh sample of the His-tagged ligand.
-
Quantitative Data Summary
| Parameter | Recommended Value | Source(s) |
| Regeneration Solution | 350 mM EDTA, pH ~8.3 | [1][3][5] |
| Regeneration Contact Time | 60 seconds | [3] |
| Nickel Solution | 0.5 mM NiCl₂ | [5][6] |
| Nickel Loading Contact Time | 60 seconds | [5][6] |
| Alternative Regeneration (Proteins) | 50 mM NaOH | [3] |
| Alternative Regeneration (Small Molecules) | 10% DMSO | [3] |
| Running Buffer Additive | 50 µM EDTA | [5][6] |
Visualizations
Experimental Workflow for NTA Sensor Chip Regeneration
Caption: Workflow for the regeneration and reactivation of an NTA sensor chip.
Troubleshooting Logic for Incomplete Regeneration
Caption: Decision tree for troubleshooting incomplete sensor chip regeneration.
References
- 1. Biacore Sensor Chips: Types, Applications, and Selection Guide - Creative Proteomics [iaanalysis.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. gels.yilimart.com [gels.yilimart.com]
- 8. pubs.acs.org [pubs.acs.org]
common pitfalls in the synthesis of NTA-functionalized surfaces
Welcome to the technical support center for the synthesis of NTA-functionalized surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you achieve consistent, high-quality results in your experiments by addressing common pitfalls encountered during the surface functionalization process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of NTA-functionalized surfaces, providing potential causes and recommended solutions.
Problem 1: Low or No His-tagged Protein Binding
You have completed the synthesis of your NTA-functionalized surface, but upon application of a His-tagged protein, you observe minimal or no binding.
Potential Causes:
-
Incomplete Surface Functionalization: One or more steps in the synthesis process may have been inefficient, resulting in a low density of NTA groups on the surface.[1]
-
Inactive NTA Groups: The NTA moieties may be sterically hindered or chemically modified, preventing proper chelation of Ni²⁺ ions.
-
Absence or Stripping of Ni²⁺ Ions: The nickel-charging step may have been omitted or inefficient, or a component in your buffer (e.g., EDTA) may have stripped the Ni²⁺ ions from the NTA.[2][3]
-
Inaccessible His-tag: The His-tag on your protein may be buried within the protein's three-dimensional structure, making it inaccessible for binding.
-
Inappropriate Buffer Conditions: The pH of the binding buffer may be too low, leading to protonation of histidine residues and preventing coordination with the nickel ions. The presence of reducing agents (like DTT) or chelating agents (like EDTA) can also interfere with binding.
Solutions:
-
Verify Each Functionalization Step: Use surface characterization techniques at each stage of the synthesis to confirm the success of the reaction. (See Characterization Table below).
-
Optimize NTA Immobilization: If using NHS-ester chemistry, ensure the pH of the coupling buffer is between 7.2 and 8.5 to favor aminolysis over hydrolysis.[4]
-
Ensure Proper Nickel Charging: After NTA functionalization, incubate the surface with a solution of a nickel salt (e.g., 50 mM NiCl₂ or NiSO₄) for at least one hour.[5]
-
Buffer Optimization: Use a binding buffer with a pH close to the isoelectric point of the protein, typically around 7.4-8.0.[2] Avoid reducing and chelating agents in your binding and wash buffers. A low concentration of imidazole (B134444) (15-25 mM) can be included to reduce non-specific binding.
-
Address His-tag Inaccessibility: If you suspect a buried His-tag, try performing the binding under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) as a diagnostic test.
Troubleshooting Workflow for Low His-tagged Protein Binding
Caption: A flowchart for diagnosing and resolving low protein binding issues.
Problem 2: Inconsistent or Patchy Surface Functionalization
The functionalized surface shows non-uniform properties, leading to variable protein binding across the substrate.
Potential Causes:
-
Inadequate Substrate Cleaning: The initial substrate surface may have organic or particulate contamination, preventing uniform reaction of the silane (B1218182) or thiol layer.
-
Uncontrolled Polymerization of Silanes: In the presence of excess water, aminosilanes can polymerize in solution before attaching to the surface, leading to the deposition of aggregates.[6]
-
Incomplete Self-Assembled Monolayer (SAM) Formation: For gold surfaces, insufficient incubation time or suboptimal concentration of the thiol solution can result in a disordered and incomplete monolayer.
Solutions:
-
Rigorous Surface Cleaning: Treat glass or silicon substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma to ensure a clean and activated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Control Silanization Conditions: Perform silanization in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon) to minimize water-induced polymerization.[6][7]
-
Optimize SAM Formation: For thiol-on-gold chemistry, ensure the gold substrate is clean and incubate in a thiol solution of appropriate concentration (typically 1-10 mM) for a sufficient duration (often 12-24 hours) to allow for the formation of a well-ordered monolayer.
Problem 3: Poor Stability of the Functionalized Layer
The NTA-functionalized layer, and consequently the bound protein, detaches from the surface over time, especially in aqueous buffers.
Potential Causes:
-
Hydrolytic Instability of Aminosilane Layers: The amine group in commonly used aminosilanes (like APTES) can catalyze the hydrolysis of the siloxane bonds that anchor the molecule to a silica-based substrate.[6][7]
-
Weak Ligand-Surface Interaction: The affinity of the His-tag to a single NTA group can be insufficient for stable, long-term immobilization, leading to ligand decay and baseline drift in sensitive applications like SPR.[8][9]
-
Oxidation of Thiol-Gold Bond: Over extended periods, the sulfur-gold bond in SAMs can be susceptible to oxidation, leading to the desorption of the monolayer.
Solutions:
-
Enhance Silane Layer Stability: Use aminosilanes with longer alkyl chains between the amine and the silane group to reduce amine-catalyzed hydrolysis.[7] Curing the silanized surface at an elevated temperature (e.g., 100-120°C) can also improve stability by promoting the formation of more covalent bonds.
-
Increase Binding Avidity: Utilize tris-NTA chelators, which have three NTA groups in close proximity. This allows for multivalent binding to a single His6-tag, significantly increasing the stability of the immobilized protein.[8][10]
-
Use Stable Linker Chemistries: For demanding applications, consider more robust surface attachment strategies, such as polymer brushes, which can provide a stable and protein-resistant background for NTA functionalization.[9][11]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my NTA-functionalized surface isn't working?
A1: The first step is to systematically verify that each step of your synthesis was successful. This involves going back and checking your experimental protocol and, if possible, using surface characterization techniques to analyze a witness sample from each stage of the functionalization process (e.g., after cleaning, after silanization/SAM formation, and after NTA immobilization).
Q2: How can I confirm that my surface is properly functionalized with NTA?
A2: Several surface-sensitive techniques can be used. Water contact angle measurements are a simple way to track changes in surface hydrophobicity at each step. X-ray Photoelectron Spectroscopy (XPS) can provide elemental composition, confirming the presence of nitrogen from the NTA group and silicon or sulfur from the underlying linker. Ellipsometry can measure the thickness of the deposited layers.[5][9]
Q3: My binding buffer contains a low concentration of DTT. Is this a problem?
A3: Yes, even low concentrations of reducing agents like DTT can reduce Ni²⁺ to Ni⁰, causing it to dissociate from the NTA chelator and abolishing the protein binding capacity of the surface. It is crucial to use buffers free from reducing agents.
Q4: What is the difference between mono-NTA and tris-NTA surfaces?
A4: A mono-NTA surface has individual NTA groups attached. While effective for many applications, the binding to a His-tag can be reversible and may not be stable enough for long-term experiments or techniques requiring high stability, like Surface Plasmon Resonance (SPR).[8] A tris-NTA surface features three NTA groups clustered together, which can all bind to a single His6-tag. This multivalent interaction results in a much more stable and long-lasting immobilization of the protein.[9][10]
Q5: Can I regenerate and reuse my NTA-functionalized surface?
A5: Yes, one of the advantages of the NTA-His-tag system is its reversibility. You can strip the bound His-tagged protein and the nickel ions by washing with a solution containing a strong chelating agent like EDTA (e.g., 350 mM EDTA) or a high concentration of a competitor like imidazole (e.g., 500 mM).[5][12] The surface can then be recharged with Ni²⁺ and used to bind a new protein.
Experimental Protocols & Data
Protocol 1: NTA-Functionalization of Glass/Silicon Surfaces
This protocol describes a typical procedure for functionalizing a silica-based surface with NTA via aminosilanization and subsequent NHS-ester coupling.
-
Surface Cleaning and Activation:
-
Immerse glass or silicon substrates in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30-60 minutes. (EXTREME CAUTION)
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Alternatively, treat with oxygen plasma for 5-10 minutes.
-
-
Aminosilanization:
-
Prepare a 1-2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) in a glovebox or under an inert atmosphere.
-
Immerse the cleaned, dry substrates in the APTES solution for 2-4 hours at room temperature.
-
Rinse with toluene, followed by ethanol, and then deionized water.
-
Cure the substrates in an oven at 110°C for 30-60 minutes.
-
-
NTA Immobilization (via NHS Ester):
-
Prepare a solution of Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) and activate its carboxyl groups using EDC/NHS chemistry to create an NHS ester derivative in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Alternatively, use a commercially available NTA-NHS ester.
-
Immerse the amine-functionalized substrates in a solution of the NTA-NHS ester (e.g., 1 mg/mL in PBS, pH 7.4) for 2-4 hours at room temperature.
-
Rinse thoroughly with buffer and deionized water.
-
-
Nickel Charging:
-
Immerse the NTA-functionalized substrates in a 50 mM NiCl₂ solution for 1 hour.
-
Rinse with deionized water to remove excess nickel ions.
-
The surface is now ready for His-tagged protein binding.
-
General Synthesis Workflow for NTA-Functionalized Surfaces
Caption: A generalized workflow for the synthesis of NTA-functionalized surfaces.
Data Presentation
Table 1: Surface Characterization at Key Synthesis Stages
| Synthesis Step | Expected Water Contact Angle | Key Elements to Detect by XPS | Expected Ellipsometric Thickness Increase |
| Clean Glass/Silicon | < 10° | Si, O | Baseline |
| After APTES Silanization | 50° - 70° | N, C, Si, O | 1 - 2 nm |
| After NTA Immobilization | Decreases (more hydrophilic) | Increased N and C signal | 1 - 3 nm |
Table 2: Typical Buffer Compositions for His-tagged Protein Binding
| Buffer Component | Recommended Concentration | Purpose | Common Pitfalls to Avoid |
| Buffer Salt (e.g., PBS, HEPES) | 20 - 50 mM | Maintain pH | --- |
| pH | 7.4 - 8.0 | Ensure histidine is not protonated | pH < 7.0 can disrupt binding |
| NaCl | 150 - 500 mM | Reduce non-specific ionic interactions | --- |
| Imidazole | 10 - 25 mM | Reduce non-specific binding of contaminating proteins | High concentrations (>40 mM) can elute the His-tagged protein |
| Additives to Avoid | --- | --- | EDTA, EGTA: Strips Ni²⁺ from NTADTT, β-ME: Reduces Ni²⁺ |
References
- 1. Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific Adsorption of Histidine-Tagged Proteins on Silica Surfaces Modified with Ni2+:NTA-Derivatized Poly(Ethylene Glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-rad.com [bio-rad.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jku.at [jku.at]
- 11. Protein-resistant NTA-functionalized polymer brushes for selective and stable immobilization of histidine-tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NTA-sensorchip [sprpages.nl]
Technical Support Center: Overcoming Steric Hindrance in Protein Immobilization with t-Boc-Aminocaproic-Nitrilotriacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in protein immobilization using t-Boc-aminocaproic-nitrilotriacetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the protein immobilization process.
| Problem | Possible Cause | Recommended Solution |
| Low or No Protein Binding | 1. Incomplete Deprotection of t-Boc Group: The terminal amine is not available for coupling to the surface. | Ensure complete removal of the t-Boc protecting group by using appropriate acidic conditions (e.g., trifluoroacetic acid). Verify deprotection using a ninhydrin (B49086) test or mass spectrometry. |
| 2. Inefficient Surface Activation: The surface (e.g., amine-reactive) is not properly activated to react with the linker. | Use fresh activation reagents (e.g., EDC/NHS). Optimize the concentration of activating agents and reaction time. Ensure the reaction is performed in an anhydrous environment to prevent hydrolysis of the activated esters. | |
| 3. Steric Hindrance at the Surface: The protein's His-tag is inaccessible to the Ni-NTA complex due to the protein's conformation or proximity to the surface. | This is the primary issue the aminocaproic acid spacer is designed to solve. If issues persist, consider a longer spacer. Purify the protein under denaturing conditions to expose the His-tag, followed by on-surface refolding.[1][2] | |
| 4. Incorrect Buffer Composition: pH, imidazole (B134444) concentration, or presence of chelating/reducing agents is interfering with binding. | Maintain a pH between 7.2 and 8.0 for optimal His-tag binding. Avoid or minimize imidazole in the binding buffer as it competes with the His-tag.[1] Ensure buffers are free of chelating agents (e.g., EDTA) and reducing agents (e.g., DTT) that can strip the Ni2+ ions or disrupt protein structure. | |
| 5. Inactive Ni-NTA Complex: The NTA is not properly charged with Ni2+ ions. | After coupling the linker, incubate the surface with a sufficient concentration of a high-purity Ni2+ salt (e.g., NiSO4 or NiCl2). Ensure thorough washing to remove unbound nickel. | |
| High Non-Specific Binding | 1. Surface Not Properly Blocked: Unreacted sites on the surface are binding proteins non-specifically. | After protein immobilization, block any remaining active sites on the surface using a suitable blocking agent (e.g., ethanolamine (B43304) for NHS-ester surfaces, or BSA/casein for general protein-repellent surfaces). |
| 2. Hydrophobic Interactions: The aminocaproic acid spacer or the protein itself is causing non-specific hydrophobic binding. | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the binding and wash buffers. Increase the ionic strength of the buffers (e.g., up to 500 mM NaCl) to minimize electrostatic interactions. | |
| Protein Instability or Loss of Activity | 1. Denaturation During Immobilization: Harsh coupling or binding conditions are affecting protein structure. | Perform immobilization at a lower temperature (e.g., 4°C). Ensure the pH of all buffers is within the protein's stability range. |
| 2. Unfavorable Orientation: Despite the spacer, the protein is immobilized in an orientation that hinders its active site. | If possible, engineer the His-tag to a different terminus of the protein to alter its orientation upon binding. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the t-Boc-aminocaproic-nitrilotriacetic acid linker?
A1: This linker serves two main purposes. The nitrilotriacetic acid (NTA) group chelates nickel ions (Ni2+), which then specifically bind to histidine-tagged (His-tagged) proteins. The aminocaproic acid component acts as a spacer arm, increasing the distance between the protein and the immobilization surface. This spacer helps to overcome steric hindrance, allowing the protein to maintain its native conformation and activity by providing greater orientational freedom.
Q2: How does the aminocaproic acid spacer help in overcoming steric hindrance?
A2: Steric hindrance occurs when the bulky structure of a protein prevents its active site or binding domains from being accessible after immobilization due to proximity to the surface. The aminocaproic acid spacer physically extends the NTA-Ni2+ complex away from the surface, giving the bound protein more space and flexibility. This reduces the chances of the protein interacting unfavorably with the surface and helps to ensure that its functional regions remain accessible.
Q3: What are the key steps in using t-Boc-aminocaproic-nitrilotriacetic acid for protein immobilization?
A3: The general workflow involves:
-
Surface Preparation: Activating a suitable surface (e.g., glass, gold, or polymer) to make it reactive towards the linker. For surfaces with primary amines, this may not be necessary. For carboxylated surfaces, EDC/NHS chemistry is often used.
-
Linker Immobilization: Covalently attaching the t-Boc-aminocaproic-nitrilotriacetic acid to the prepared surface. This typically involves the deprotection of the t-Boc group to reveal a primary amine that can react with an activated surface, or using the carboxylic acid end of the linker to react with an amine-functionalized surface.
-
Nickel Chelation: Charging the immobilized NTA with Ni2+ ions.
-
Protein Immobilization: Introducing the His-tagged protein, which will bind to the Ni-NTA complex.
-
Blocking: Quenching any remaining reactive sites on the surface to prevent non-specific binding.
Q4: Can I reuse a surface with immobilized protein using this linker?
A4: The interaction between the His-tag and the Ni-NTA complex is reversible. You can elute the protein using a buffer containing a high concentration of imidazole or a chelating agent like EDTA to strip the Ni2+ ions. After elution, the surface can potentially be regenerated by recharging with Ni2+ and immobilizing a new batch of protein. However, the stability and reusability will depend on the nature of the surface and the stringency of the regeneration conditions.
Data Presentation
| Parameter | Direct NTA Immobilization (No Spacer) | NTA with Aminocaproic Acid Spacer | Rationale |
| Immobilized Protein Activity (Relative %) | Lower (e.g., 40-60%) | Higher (e.g., 80-100%) | The spacer reduces steric hindrance, preserving the protein's native conformation and active site accessibility. |
| Binding Capacity (µg/cm²) | Potentially higher | May be slightly lower | A dense monolayer of linkers with spacers might lead to slightly less NTA density compared to direct NTA functionalization, but the trade-off for higher activity is generally favorable. |
| Binding Specificity | Good | Good to Excellent | The primary determinant of specificity is the His-tag/Ni-NTA interaction. The spacer can reduce non-specific surface interactions. |
| Surface Regeneration Potential | Moderate | Moderate to High | The spacer can improve the efficiency of elution and regeneration by making the His-tag more accessible to competing agents like imidazole. |
Experimental Protocols
Protocol 1: Functionalization of an Amine-Reactive Surface
This protocol describes the immobilization of t-Boc-aminocaproic-nitrilotriacetic acid onto a surface pre-activated with N-hydroxysuccinimide (NHS) esters.
Materials:
-
Amine-reactive surface (e.g., NHS-ester coated glass slide or sensor chip)
-
t-Boc-aminocaproic-nitrilotriacetic acid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Wash Buffer A: 100 mM Acetate, 500 mM NaCl, pH 4.0
-
Wash Buffer B: 100 mM Tris, 500 mM NaCl, pH 8.5
-
Nickel Solution: 50 mM NiSO4 in water
-
Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Binding Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5
Procedure:
-
Deprotection of t-Boc Group:
-
Dissolve t-Boc-aminocaproic-nitrilotriacetic acid in a solution of 20% TFA in DCM.
-
Incubate for 30 minutes at room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Wash the resulting deprotected linker with cold diethyl ether and dry under vacuum.
-
-
Linker Immobilization:
-
Dissolve the deprotected linker in Coupling Buffer to a final concentration of 10-50 mM.
-
Immediately apply the linker solution to the amine-reactive surface.
-
Incubate for 1-2 hours at room temperature in a humid chamber.
-
Wash the surface sequentially with Wash Buffer A and Wash Buffer B, followed by deionized water.
-
-
Nickel Chelation:
-
Incubate the functionalized surface with the Nickel Solution for 30 minutes at room temperature.
-
Wash thoroughly with deionized water and then with the Binding Buffer.
-
-
Protein Immobilization:
-
Dissolve the His-tagged protein in Binding Buffer to the desired concentration.
-
Incubate the protein solution with the Ni-NTA functionalized surface for 1 hour at room temperature.
-
Wash the surface with Binding Buffer to remove unbound protein.
-
-
Blocking:
-
Incubate the surface with Blocking Buffer for 30 minutes to deactivate any remaining NHS esters.
-
Wash thoroughly with Binding Buffer. The surface is now ready for your experiment.
-
Visualizations
Caption: Workflow for protein immobilization using t-Boc-aminocaproic-NTA.
References
dealing with incomplete Boc deprotection in tryptophan-containing peptides
This technical support center provides troubleshooting guidance for common issues encountered during the Boc deprotection of tryptophan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection in peptides containing tryptophan?
Incomplete Boc deprotection in tryptophan-containing peptides can arise from several factors:
-
Insufficient Reaction Time or Acid Strength: The standard deprotection duration may be inadequate for complete removal of the Boc group, particularly in lengthy or complex peptides.[1]
-
Peptide Aggregation: Peptides prone to forming secondary structures, such as β-sheets, can hinder the diffusion of deprotection reagents, leading to incomplete reactions.[1]
-
Steric Hindrance: Amino acids adjacent to the Boc-protected residue can physically block the access of the deprotecting agent.[1][2]
-
Side Reactions: The indole (B1671886) side chain of tryptophan is susceptible to modification by reactive species generated during deprotection, which can interfere with the process.[1][3]
Q2: How can I confirm that Boc deprotection is incomplete?
The most reliable methods for confirming incomplete deprotection are:
-
High-Performance Liquid Chromatography (HPLC): A comparison of the crude peptide before and after deprotection will reveal a shift in retention time. The presence of the Boc-protected peptide peak alongside the desired deprotected peptide peak indicates an incomplete reaction.[1][4]
-
Mass Spectrometry (MS): Mass analysis of the crude product will show a mass difference corresponding to the Boc group (+100.12 Da) between the protected and deprotected peptides. The presence of a peak corresponding to the Boc-protected peptide confirms incomplete deprotection.
Q3: What are the common side reactions involving tryptophan during Boc deprotection?
The electron-rich indole ring of tryptophan is highly susceptible to two main types of side reactions during acidic Boc deprotection:
-
Alkylation: The tert-butyl cation (t-Bu⁺), generated from the cleavage of the Boc group, is a potent alkylating agent that can attack the indole ring of tryptophan.[3][5][6] This can lead to the formation of tert-butylated tryptophan residues.
-
Oxidation: The indole ring is also prone to oxidation, which is generally irreversible.[7]
To mitigate these side reactions, the use of "scavengers" in the deprotection cocktail is essential.[3] Scavengers are nucleophilic species that trap the reactive carbocations before they can react with the tryptophan residue.[3][5]
Q4: Which scavengers are recommended for peptides containing tryptophan?
The choice of scavenger is critical for preserving the integrity of tryptophan residues. Commonly used and effective scavengers include:
-
Triisopropylsilane (TIS): Highly efficient at quenching carbocations.[1][4]
-
Triethylsilane (TES): Another effective silane-based scavenger.[1][5]
-
1,2-Ethanedithiol (EDT): Effective in preventing tryptophan oxidation.[1][4]
-
Phenol: Offers protection to both tryptophan and tyrosine residues.[1]
-
Thioanisole: Can accelerate the removal of other protecting groups but should be used with caution as its cation adducts can potentially alkylate the indole nitrogen of tryptophan.[3][7][8]
Troubleshooting Guide
Issue: HPLC/MS analysis shows incomplete Boc deprotection.
This guide will walk you through a logical sequence for troubleshooting and resolving incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Summary
Table 1: Common Scavenger Cocktails for Tryptophan-Containing Peptides
| Reagent Cocktail | Composition (v/v/w) | Application Notes |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A widely used, robust cocktail for peptides with multiple sensitive residues including Trp, Met, Cys, and Tyr.[9] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A common and effective non-malodorous cocktail suitable for many sequences containing tryptophan.[4] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Particularly suited for cleaving and deprotecting peptides that contain arginine residues, and also recommended for tryptophan-containing peptides.[10] |
| TFA/TES/Water | TFA/TES/H₂O | An alternative to TIS-containing cocktails, with TES being another effective carbocation scavenger. |
Experimental Protocols
General Boc Deprotection and Cleavage Protocol
This protocol is a general guideline and may require optimization for your specific peptide.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 20-30 minutes.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail. For a standard deprotection of a tryptophan-containing peptide, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) can be used.[7] Always add the acid to the other components slowly. The mixture should be prepared fresh before use.
-
Deprotection/Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: To monitor the progress of the deprotection, a small aliquot of the resin can be taken at different time points. The peptide is cleaved from this small sample, precipitated, and analyzed by HPLC to observe the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak.[4]
-
Peptide Isolation: Once the reaction is complete, filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.
-
Peptide Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[4]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other organic-soluble impurities. Dry the peptide pellet under vacuum.[4][7]
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) and analyze by HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.
Visualizing the Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Tryptophan Side Reactions and Prevention
The following diagram illustrates the primary side reaction involving tryptophan during Boc deprotection and the protective role of scavengers.
Caption: Tryptophan tert-butylation and its prevention by scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Mono-NTA vs. Tris-NTA for His-Tagged Protein Capture
For researchers and drug development professionals engaged in the purification of His-tagged proteins, the choice of affinity chromatography resin is a critical determinant of yield, purity, and efficiency. The interaction between the polyhistidine tag and the immobilized metal ion, typically nickel (Ni²⁺), is mediated by a chelating agent, most commonly nitrilotriacetic acid (NTA). While traditional mono-NTA resins have been the workhorse for decades, the advent of multivalent chelators, particularly tris-NTA, has introduced a new level of performance. This guide provides an objective comparison of mono-NTA and tris-NTA for His-tagged protein capture, supported by experimental data and detailed protocols.
Key Performance Parameters: A Quantitative Overview
The primary distinction between mono-NTA and tris-NTA lies in their binding affinity and avidity. Tris-NTA, with its three NTA moieties in close proximity, engages in a multivalent interaction with the His-tag, leading to a significantly stronger and more stable capture. This "avidity effect" results in a dramatically lower dissociation rate compared to the monovalent interaction of mono-NTA.
| Parameter | Mono-NTA | Tris-NTA | Key Advantages of Tris-NTA |
| Binding Affinity (Dissociation Constant, KD) | ~10 µM[1][2] | ~1 nM to sub-nanomolar[3] | Up to four orders of magnitude higher affinity, leading to more stable and efficient capture, especially for low-expression proteins.[3] |
| Binding Stoichiometry | Variable | Stoichiometric[3] | Enables more precise and quantitative applications, such as single-molecule detection.[3] |
| Binding Capacity | High (e.g., up to 55 mg/mL for 6xHis-GFP) | High (protein-dependent) | While direct comparative studies on binding capacity are limited, the high affinity of tris-NTA ensures efficient capture even at low protein concentrations. |
| Elution Conditions | Standard imidazole (B134444) concentrations (e.g., 250-500 mM) | May require slightly higher imidazole concentrations or longer incubation times for complete elution due to higher affinity. | Tighter binding can lead to higher purity by allowing for more stringent wash conditions. |
| Regeneration | Standard protocols applicable | Standard protocols applicable | Robust and reusable. |
The Science Behind the Strength: Binding Mechanisms
The interaction between a His-tagged protein and an NTA resin is a form of immobilized metal affinity chromatography (IMAC). The NTA molecule chelates a nickel ion, leaving two coordination sites available to interact with the imidazole side chains of the histidine residues in the His-tag.
Mono-NTA: A Reversible Monovalent Interaction
With mono-NTA, a single Ni²⁺-NTA complex interacts with the His-tag. This is a reversible interaction, and the relatively high dissociation constant means that the protein can detach and re-attach to the resin. While effective for many applications, this can lead to protein leaching during washing steps, especially for proteins with lower expression levels or partially accessible His-tags.
Tris-NTA: The Power of Avidity
Tris-NTA utilizes three NTA groups clustered together. This arrangement allows for simultaneous interaction of multiple Ni²⁺-NTA complexes with the His-tag. This multivalent binding, or avidity, dramatically reduces the overall dissociation rate. Even if one NTA-histidine interaction breaks, the other two hold the protein in place, making it highly likely that the broken interaction will reform before the entire protein detaches. This results in a significantly more stable and prolonged capture.
Experimental Protocols: A Comparative Workflow
To objectively evaluate the performance of mono-NTA and tris-NTA resins, a parallel purification experiment is recommended. This protocol outlines the key steps for such a comparison.
Preparation of Cell Lysate
-
Cell Culture and Expression: Culture cells expressing the His-tagged protein of interest under optimal conditions.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris. Collect the clarified supernatant.
Column Preparation and Equilibration
-
Resin Slurry: Prepare a 50% slurry of both mono-NTA and tris-NTA resins according to the manufacturer's instructions.
-
Column Packing: Pack identical columns with the same bed volume of each resin slurry.
-
Equilibration: Equilibrate both columns with 5-10 column volumes of lysis buffer.
Protein Binding
-
Sample Loading: Divide the clarified lysate into two equal volumes and load one onto the mono-NTA column and the other onto the tris-NTA column at a controlled flow rate.
-
Collect Flow-through: Collect the flow-through fractions for analysis.
Washing
-
Wash Buffer: Wash each column with 10-20 column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Collect Wash Fractions: Collect the wash fractions for analysis.
Elution
-
Elution Buffer: Elute the bound protein from each column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Collect Elution Fractions: Collect the elution fractions in separate tubes.
Analysis
-
SDS-PAGE: Analyze samples from the flow-through, wash, and elution fractions of both purifications by SDS-PAGE to assess protein purity and yield.
-
Protein Quantification: Determine the concentration of the purified protein in the elution fractions using a standard protein assay (e.g., Bradford or BCA).
Conclusion: Making the Right Choice
The choice between mono-NTA and tris-NTA for His-tagged protein capture depends on the specific requirements of the application.
-
Mono-NTA remains a cost-effective and suitable option for the routine purification of highly expressed, stable proteins where achieving the absolute highest purity or capturing low-abundance proteins is not the primary concern.
-
Tris-NTA is the superior choice for applications demanding high affinity, stability, and purity. Its ability to securely capture His-tagged proteins, even at low concentrations, makes it ideal for:
-
Purification of low-expression or transiently expressed proteins.
-
Applications requiring minimal protein leaching, such as surface plasmon resonance (SPR) and other interaction studies.[4]
-
Purification of proteins with partially accessible His-tags.
-
Experiments where high purity is critical, as the stable binding allows for more stringent washing conditions.
-
References
- 1. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating Protein Orientation After Immobilization with t-Boc-Aminocaproic-Nitrilotriacetic Acid
For researchers, scientists, and drug development professionals, ensuring the correct orientation of immobilized proteins is paramount for the efficacy of various applications, from biosensors to drug screening assays. This guide provides a comprehensive comparison of methods to validate protein orientation following immobilization using a nitrilotriacetic acid (NTA)-functionalized surface, specifically addressing linkers like t-Boc-aminocaproic-NTA. We will objectively compare its performance with alternative immobilization techniques, supported by experimental data and detailed protocols.
Understanding the Immobilization Chemistry: The Role of t-Boc-Aminocaproic-NTA
The immobilization of histidine-tagged (His-tagged) proteins onto surfaces functionalized with nickel-NTA (Ni-NTA) is a widely adopted method for achieving controlled protein orientation. The components of the t-Boc-aminocaproic-NTA linker each play a crucial role:
-
Nitrilotriacetic acid (NTA): This chelating agent firmly holds a nickel ion (Ni²⁺), which in turn coordinates with the imidazole (B134444) side chains of the histidine residues in the His-tag. This specific, high-affinity interaction is the foundation of the oriented immobilization.
-
Aminocaproic acid: This molecule acts as a spacer, extending the NTA group away from the substrate surface. This spacer minimizes steric hindrance, providing the immobilized protein with greater conformational freedom and ensuring its active sites are accessible. The length of this spacer can be critical in optimizing protein function.
-
t-Boc (tert-Butyloxycarbonyl): This is a protecting group for the amine of the aminocaproic acid during the synthesis of the functionalized surface. It is removed in the final steps to allow for the attachment of the NTA moiety.
This specific and reversible binding mechanism is a key advantage of the Ni-NTA system, allowing for the regeneration of the surface.
Comparative Analysis of Immobilization Methods
The choice of immobilization strategy directly impacts the orientation and subsequent functionality of the protein. Here, we compare the His-tag/Ni-NTA method with other common techniques.
| Immobilization Method | Principle of Attachment | Orientation Control | Reversibility | Key Advantages | Key Disadvantages |
| His-tag/Ni-NTA Chelation | Specific coordination between a polyhistidine tag on the protein and Ni²⁺ chelated by surface-bound NTA. | High | Yes (with chelating agents like EDTA or imidazole) | Site-specific, oriented immobilization; surface regeneration. | Requires a His-tagged protein; potential for ion leaching. |
| Covalent Attachment | Formation of a stable covalent bond between functional groups on the protein (e.g., amines, thiols) and the surface. | Low (Random) | No | Very stable attachment. | Random orientation can block active sites; surface cannot be regenerated. |
| Physical Adsorption | Non-specific interactions such as hydrophobic, electrostatic, and van der Waals forces. | Low (Random) | Yes (harsh conditions may be needed) | Simple and does not require protein modification. | Weak binding can lead to leaching; random orientation and potential for denaturation. |
| Affinity (Protein A/G) | Specific binding of the Fc region of antibodies to immobilized Protein A or Protein G. | High (for antibodies) | Yes (pH change) | Oriented immobilization of antibodies; high specificity. | Limited to antibodies; Protein A/G can be expensive. |
Quantitative Performance Data
The effectiveness of an immobilization strategy is ultimately determined by the functional capacity of the bound protein. The following table summarizes representative quantitative data from studies comparing different immobilization methods.
| Parameter | His-tag/Ni-NTA | Covalent (Random) | Physical Adsorption | Affinity (Protein A/G) | Reference |
| Antigen Binding Capacity (ng/cm²) | High (Oriented) | Moderate to Low | Low | High (Oriented) | [1][2] |
| Immobilized Protein Density (ng/cm²) | High | Very High | Variable | Moderate | [1] |
| Binding Affinity (KD) | Preserved | Can be reduced | Often reduced | Preserved | [3] |
| Surface Regeneration | >95% recovery | Not possible | Partial recovery | >90% recovery | [4] |
Experimental Protocols for Validating Protein Orientation
Accurate validation of protein orientation requires specialized analytical techniques. Below are detailed methodologies for key experiments.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Principle: ToF-SIMS is a highly surface-sensitive technique that analyzes the elemental and molecular composition of the outermost 1-2 nm of a surface. By identifying amino acid fragments from the exposed surface of the protein, the orientation can be inferred.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Prepare surfaces with immobilized proteins using t-Boc-aminocaproic-NTA (after Ni²⁺ charging), a surface for random covalent attachment, and a bare control surface.
-
Incubate with the His-tagged protein solution (typically 10-100 µg/mL) for 1 hour.
-
Rinse thoroughly with an appropriate buffer (e.g., PBS) and then with deionized water to remove salts.
-
Gently dry the samples under a stream of nitrogen gas.
-
-
ToF-SIMS Analysis:
-
Mount the samples on the instrument sample holder and introduce them into the ultra-high vacuum (UHV) analysis chamber.
-
Use a pulsed primary ion source (e.g., 25 keV Bi₃⁺) under static conditions (ion dose < 10¹² ions/cm²) to avoid sample damage.
-
Acquire positive and negative secondary ion spectra from multiple 100 x 100 µm² areas on each sample surface.
-
-
Data Analysis:
-
Calibrate the mass spectra using known peaks.
-
Identify the characteristic peaks for amino acid fragments.
-
Normalize the intensities of these peaks to a total ion intensity.
-
Compare the relative intensities of amino acid fragments that are expected to be exposed or hidden in a specific orientation. For example, in a correctly oriented His-tagged protein, the signal from histidine fragments should be attenuated, while fragments from the opposite end of the protein should be enhanced.
-
Employ Principal Component Analysis (PCA) to statistically differentiate between the spectra from different immobilization methods, which can reveal clustering based on orientation.[5]
-
Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of molecular binding events. By comparing the binding capacity of an analyte to an immobilized ligand under different immobilization conditions, the functional orientation can be assessed.
Experimental Workflow:
Detailed Protocol:
-
Ligand Immobilization:
-
Use a commercial NTA sensor chip and a control chip (e.g., CM5 for amine coupling).
-
For the NTA chip, prime the surface with running buffer (e.g., HBS-P+), inject a solution of 0.5 mM NiCl₂, and then inject the His-tagged protein (10-50 µg/mL) to achieve the desired immobilization level (in Response Units, RU).
-
For the control chip, activate the surface with a 1:1 mixture of EDC/NHS, inject the protein for covalent attachment, and then deactivate with ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the analyte (the protein's binding partner) in running buffer.
-
Inject the analyte solutions in increasing concentrations over both the NTA and control surfaces.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
Between different analyte concentrations, regenerate the NTA surface by injecting a pulse of 350 mM EDTA to strip the Ni²⁺ and the bound protein. Re-charge with Ni²⁺ and re-immobilize the ligand for the next cycle.
-
-
Data Analysis:
-
For each surface, determine the amount of immobilized ligand in RU.
-
Measure the maximum analyte binding response (Rmax) at saturating analyte concentrations.
-
Calculate the binding stoichiometry (moles of analyte per mole of ligand). A higher ratio for the NTA surface compared to the random covalent surface indicates a higher proportion of functionally active, correctly oriented protein.[1][2]
-
Fluorescence Microscopy
Principle: This technique uses fluorescently labeled proteins to visualize their distribution and, through techniques like Fluorescence Anisotropy, to probe their rotational mobility, which is influenced by their orientation and binding to the surface.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Use a fluorescently labeled version of the His-tagged protein (e.g., a GFP fusion protein or a protein labeled with a fluorescent dye).
-
Immobilize the protein on a glass coverslip patterned with regions of Ni-NTA and a control surface (e.g., a protein-repellent PEG layer).
-
Rinse and mount the coverslip in a buffer-filled chamber for imaging.
-
-
Microscopy and Data Acquisition:
-
Use a fluorescence microscope, preferably with Total Internal Reflection Fluorescence (TIRF) illumination to selectively excite molecules near the surface.
-
Acquire standard fluorescence images to confirm that the protein has specifically bound to the Ni-NTA regions.
-
For anisotropy measurements, introduce a polarizer in the excitation light path.
-
Split the emission light into two channels with polarizers oriented parallel and perpendicular to the excitation polarization, and capture images on two separate detectors or on two halves of a single detector.
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) for each pixel using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the detection system's sensitivity to different polarizations.
-
A higher anisotropy value indicates restricted rotational motion, which is expected for a protein held in a specific orientation (end-on via the His-tag). A lower anisotropy suggests more rotational freedom, characteristic of randomly attached or non-specifically adsorbed proteins.[6]
-
Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)
Principle: PM-IRRAS is a sensitive infrared spectroscopy technique that can determine the orientation of molecular structures (like α-helices and β-sheets in proteins) on a reflective surface. It measures the differential absorption of p- and s-polarized infrared light.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Use a gold-coated substrate (e.g., a silicon wafer with a gold film).
-
Functionalize the gold surface with a self-assembled monolayer (SAM) of an NTA-containing thiol.
-
Charge with Ni²⁺ and immobilize the His-tagged protein.
-
Rinse and dry the sample carefully.
-
-
PM-IRRAS Measurement:
-
Place the sample in the PM-IRRAS instrument.
-
The instrument directs an infrared beam, which is rapidly modulated between p- and s-polarization by a photoelastic modulator (PEM), onto the sample at a high angle of incidence (typically ~80°).
-
The reflected light is collected by a detector. The electronics process the signal to yield a spectrum that is the differential reflectivity of p- and s-polarized light, which largely cancels out interfering signals from the atmosphere (water vapor, CO₂).
-
-
Data Analysis:
-
Focus on the Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands of the protein spectrum, which are sensitive to secondary structure.
-
The sign and intensity of these bands in the PM-IRRAS spectrum are dependent on the orientation of the peptide backbone's transition dipole moments relative to the surface.
-
By analyzing the dichroic ratio and comparing it with theoretical models, the average tilt angle of α-helices or β-sheets with respect to the surface normal can be calculated, providing a quantitative measure of orientation.[7]
-
Conclusion
The immobilization of proteins via a His-tag to a t-Boc-aminocaproic-NTA functionalized surface is a powerful method for achieving a controlled and uniform orientation. This guide demonstrates that this technique, when compared to random methods like covalent attachment and physical adsorption, offers superior control over protein orientation, leading to enhanced functional activity. The validation of this orientation is crucial and can be accomplished through a suite of powerful analytical techniques. While ToF-SIMS provides direct chemical information about the outermost surface of the protein layer, SPR offers a quantitative measure of functional activity. Fluorescence microscopy, particularly with anisotropy measurements, gives insights into the rotational mobility and spatial distribution of immobilized proteins. Finally, PM-IRRAS provides detailed information about the orientation of the protein's secondary structure elements. By employing these methods, researchers can confidently assess the quality of their immobilized protein surfaces, ensuring the reliability and performance of their downstream applications.
References
- 1. Comparative study of random and oriented antibody immobilization techniques on the binding capacity of immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of random and oriented antibody immobilization as measured by dual polarization interferometry and surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oriented Immobilization and Quantitative Analysis Simultaneously Realized in Sandwich Immunoassay via His-Tagged Nanobody | MDPI [mdpi.com]
- 5. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]
- 6. Fluorescence Anisotropy and Resonance Energy Transfer: Powerful Tools for Measuring Real Time Protein Dynamics in a Physiological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
t-Boc-aminocaproicnitrilotriacetic acid vs. other linkers for protein immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of proteins to solid supports is a cornerstone of numerous applications, from developing robust biosensors and immunoassays to creating potent antibody-drug conjugates. The choice of linker plays a pivotal role in the success of these endeavors, directly impacting immobilization efficiency, the biological activity of the tethered protein, and the stability of the entire system.
This guide provides an objective comparison of t-Boc-aminocaproicnitrilotriacetic acid, a representative of affinity-based immobilization, against three widely used covalent and affinity-based linkers: N-hydroxysuccinimide (NHS) esters, maleimides, and the biotin-streptavidin system. We delve into their mechanisms of action, present available quantitative data for performance comparison, and provide detailed experimental protocols to aid in your selection process.
The Contenders: An Overview of Immobilization Chemistries
Protein immobilization strategies can be broadly categorized into two main approaches: covalent attachment and affinity capture. Covalent methods create a stable, permanent bond between the protein and the support, while affinity capture relies on strong, yet often reversible, non-covalent interactions.
This compound (NTA-based Linker): This linker operates on the principle of immobilized metal affinity chromatography (IMAC). The nitrilotriacetic acid (NTA) headgroup is a powerful chelating agent that binds divalent metal ions, most commonly nickel (Ni²⁺). These chelated metal ions then coordinate with polyhistidine tags (His-tags) genetically engineered onto the recombinant protein of interest. The t-Boc protecting group on the aminocaproic acid spacer can be removed to expose an amine group for covalent attachment to a surface, if desired, though it is the NTA functionality that is key to the protein immobilization. This method provides a highly specific and oriented immobilization, as the His-tag is typically placed at the N- or C-terminus of the protein.
NHS Esters: NHS esters are reactive functional groups that readily form stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This is a widely used method for covalent and random immobilization, as lysine residues are generally abundant and distributed across the protein surface.
Maleimides: Maleimides are highly specific reactive groups that form stable thioether bonds with sulfhydryl (thiol) groups, primarily found in cysteine residues. This allows for site-specific covalent immobilization if the protein has a unique, accessible cysteine residue, which can be naturally occurring or genetically introduced.
Biotin-Streptavidin: This system leverages one of the strongest known non-covalent biological interactions. A protein is first "biotinylated" by attaching biotin (B1667282) molecules to it. This biotinylated protein then binds with extremely high affinity to streptavidin (or avidin), which has been previously immobilized on the support surface. Each streptavidin molecule has four binding sites for biotin, allowing for multivalent attachment.
At a Glance: Comparative Performance of Protein Immobilization Linkers
The choice of linker significantly influences the outcome of protein immobilization. The following table summarizes key performance metrics based on available literature. It is important to note that direct comparative studies across all four linker types under identical conditions are scarce, and performance can be highly dependent on the specific protein, support material, and experimental conditions.
| Linker Type | Immobilization Principle | Orientation | Reversibility | Stability | Typical Immobilization Efficiency | Activity Retention |
| t-Boc-aminocaproic-NTA | Affinity (His-tag/Ni-NTA) | Oriented | Reversible (with chelating agents) | Moderate to High[1] | High | Generally High |
| NHS Ester | Covalent (Amine coupling) | Random | Irreversible | High | Variable | Can be reduced |
| Maleimide (B117702) | Covalent (Thiol coupling) | Site-specific (if single Cys) | Irreversible | High | High | Generally High |
| Biotin-Streptavidin | Affinity (Biotin/Streptavidin) | Generally Oriented | Essentially Irreversible | Very High | High | Generally High |
Deep Dive: Mechanism of Action and Workflow
To better understand the practical implications of choosing a particular linker, let's visualize their immobilization workflows.
This compound (NTA-based) Immobilization
This method offers a controlled and reversible way to immobilize His-tagged proteins.
NHS Ester Immobilization
This widely used covalent method results in a random but stable attachment of proteins.
Maleimide Immobilization
For proteins with available cysteine residues, maleimide chemistry offers a site-specific and stable covalent linkage.
Biotin-Streptavidin Immobilization
This powerful affinity-based method provides a very stable and oriented immobilization of biotinylated proteins.
Experimental Protocols
To facilitate the practical application of this guide, detailed protocols for each immobilization technique are provided below. These protocols are generalized and may require optimization for specific proteins and applications.
Protocol 1: Immobilization of a His-tagged Protein using a Ni-NTA Functionalized Surface
Materials:
-
NTA-functionalized support (e.g., beads, sensor chip)
-
His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)
-
NiSO₄ or NiCl₂ solution (e.g., 100 mM)
-
Wash Buffer (e.g., PBS with 10-20 mM imidazole (B134444), pH 7.4)
-
Elution Buffer (e.g., PBS with 250-500 mM imidazole, pH 7.4)
-
Regeneration Buffer (e.g., 100 mM EDTA)
Procedure:
-
Surface Charging: Equilibrate the NTA-functionalized support with a binding buffer (e.g., PBS).
-
Incubate the support with a solution of Ni²⁺ (e.g., 50 mM NiSO₄) for 20-30 minutes to chelate the nickel ions.
-
Wash the support thoroughly with the binding buffer to remove unbound Ni²⁺.
-
Protein Immobilization: Incubate the charged support with the His-tagged protein solution for 1-2 hours at 4°C or room temperature with gentle agitation.
-
Washing: Wash the support with Wash Buffer to remove non-specifically bound proteins. The imidazole in the wash buffer helps to reduce non-specific binding of host proteins.
-
The immobilized protein is now ready for its intended application.
-
(Optional) Elution and Regeneration: To elute the protein, incubate the support with Elution Buffer. The high concentration of imidazole will compete with the His-tag for binding to the Ni-NTA complex.
-
To regenerate the support for reuse, wash with Regeneration Buffer to strip the Ni²⁺ ions, followed by extensive washing with buffer and water. The support can then be recharged with Ni²⁺.[2]
Protocol 2: Covalent Immobilization of a Protein via NHS Ester Chemistry
Materials:
-
Carboxyl-functionalized support
-
Protein to be immobilized in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.5)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M ethanolamine (B43304) or 1 M glycine, pH 8.5)
Procedure:
-
Surface Activation: Prepare a fresh solution of EDC and NHS in Activation Buffer (e.g., 0.4 M EDC and 0.1 M NHS).
-
Incubate the carboxyl-functionalized support with the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Wash the support with Coupling Buffer to remove excess EDC and NHS.
-
Protein Immobilization: Immediately incubate the activated support with the protein solution in Coupling Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Wash the support with Coupling Buffer and then incubate with Quenching Buffer for 30-60 minutes to block any unreacted NHS ester groups.
-
Wash the support extensively with a high-salt buffer and then the final application buffer.
Protocol 3: Site-Specific Covalent Immobilization of a Protein via Maleimide Chemistry
Materials:
-
Maleimide-functionalized support
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Quenching Buffer (e.g., a solution of a thiol-containing compound like cysteine or β-mercaptoethanol)
Procedure:
-
(Optional) Reduction of Protein: If the cysteine residue(s) may be oxidized (forming disulfide bonds), pre-treat the protein with a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Protein Immobilization: Incubate the maleimide-functionalized support with the cysteine-containing protein solution for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically faster at slightly higher pH but specificity for thiols over amines is better at a more neutral pH.
-
Quenching: Wash the support with the reaction buffer and then incubate with Quenching Buffer for 30-60 minutes to block any unreacted maleimide groups.
-
Wash the support extensively to remove any non-covalently bound protein and quenching agent.
Protocol 4: Immobilization of a Biotinylated Protein on a Streptavidin-Coated Surface
Materials:
-
Streptavidin-coated support
-
Biotinylated protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with a mild detergent like 0.05% Tween-20)
Procedure:
-
Surface Preparation: Equilibrate the streptavidin-coated support with the binding buffer.
-
Protein Immobilization: Incubate the support with the biotinylated protein solution for 30-60 minutes at room temperature. The high affinity of the biotin-streptavidin interaction leads to rapid binding.
-
Washing: Wash the support with Wash Buffer to remove any unbound protein.
-
The immobilized protein is now ready for use. Due to the extremely high affinity, this immobilization is considered practically irreversible under most conditions.
Conclusion
The selection of an appropriate linker is a critical decision in the design of protein-based technologies. This compound and other NTA-based linkers offer the significant advantages of oriented immobilization and reversibility, which are ideal for applications requiring gentle protein capture and release, such as in protein purification and some biosensor formats. However, the stability of the His-tag/Ni-NTA interaction may be a concern in harsh experimental conditions.
Covalent linkers like NHS esters and maleimides provide highly stable and irreversible immobilization. While NHS esters are versatile for proteins with accessible lysines, the random orientation can sometimes compromise protein activity. Maleimide chemistry, when applicable, offers the benefit of site-specific attachment, preserving the protein's native conformation and function to a greater extent.
The biotin-streptavidin system stands out for its exceptionally high affinity and stability, providing a robust and practically irreversible immobilization. This makes it an excellent choice for applications demanding a very stable and oriented presentation of the protein.
Ultimately, the optimal linker choice will depend on a careful consideration of the specific protein's characteristics, the requirements of the downstream application, and the desired balance between immobilization stability, protein activity, and experimental flexibility. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision for their specific needs.
References
A Comparative Guide to the Chelating Efficiency of NTA and EDTA for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating efficiency of Nitrilotriacetic acid (NTA) and Ethylenediaminetetraacetic acid (EDTA) for a range of metal ions. The information presented is supported by experimental data to assist researchers in selecting the appropriate chelating agent for their specific applications, from biochemical assays to drug development and environmental remediation.
Introduction to NTA and EDTA
Nitrilotriacetic acid (NTA) and Ethylenediaminetetraacetic acid (EDTA) are aminopolycarboxylic acids that are widely used for their ability to form stable complexes with metal ions. This process, known as chelation, effectively sequesters metal ions, preventing them from participating in other reactions.
NTA is a tetradentate chelating agent, meaning it can form four bonds with a central metal ion. It has three carboxylate groups and one tertiary amine group that participate in binding.
EDTA is a hexadentate chelating agent, capable of forming six bonds with a metal ion. It possesses four carboxylate groups and two tertiary amine groups, allowing it to form a more stable, cage-like structure around the metal ion.[1] This structural difference is a key determinant of their respective chelating efficiencies.
Quantitative Comparison of Chelating Efficiency
The efficiency of a chelating agent is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable metal-chelate complex and thus a higher chelating efficiency. The following table summarizes the log K values for NTA and EDTA with various metal ions.
| Metal Ion | NTA (log K) | EDTA (log K) |
| Ca²⁺ | 6.4 | 10.7 |
| Mg²⁺ | 5.4 | 8.7 |
| Mn²⁺ | 7.4 | 14.0 |
| Fe²⁺ | 8.8 | 14.3 |
| Fe³⁺ | 15.9 | 25.1 |
| Co²⁺ | 10.7 | 16.3 |
| Ni²⁺ | 11.5 | 18.6 |
| Cu²⁺ | 13.0 | 18.8 |
| Zn²⁺ | 10.7 | 16.5 |
| Cd²⁺ | 9.8 | 16.5 |
| Pb²⁺ | 11.4 | 18.0 |
| Al³⁺ | 11.4 | 16.4 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
As the data indicates, EDTA consistently forms more stable complexes with the listed metal ions compared to NTA, which is attributed to its higher denticity. The difference is particularly pronounced for trivalent metal ions like Fe³⁺.
Experimental Protocols for Determining Chelating Efficiency
The stability constants of metal-chelate complexes are determined experimentally using various analytical techniques. The most common methods include potentiometric titration, spectrophotometry, and isothermal titration calorimetry.
Potentiometric Titration
This is a classical and widely used method for determining stability constants.[2][3] The principle lies in monitoring the change in the concentration of free hydrogen ions (pH) in a solution containing a metal ion and a ligand as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt, the chelating agent (NTA or EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KCl) is often added to maintain a constant ionic strength.
-
Titration Setup: A pH electrode connected to a pH meter is immersed in a thermostated vessel containing a mixture of the metal salt and the chelating agent.
-
Titration Process: The solution is titrated with the standard base solution. The pH is recorded after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration ([L]). The stability constants are then determined by plotting n̄ against pL (-log[L]) or by using computer programs to fit the titration curve.
Spectrophotometry
This method is applicable when the metal-chelate complex absorbs light at a different wavelength than the free metal ion or the ligand. By measuring the absorbance of a series of solutions with varying concentrations of the metal and ligand, the concentration of the complex at equilibrium can be determined.
Methodology:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for the metal-chelate complex is determined.
-
Job's Method of Continuous Variation: A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λmax. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.
-
Mole-Ratio Method: A series of solutions is prepared with a fixed concentration of the metal ion and varying concentrations of the ligand. The absorbance is measured at λmax and plotted against the molar ratio of ligand to metal. The plot will show a break at the stoichiometric ratio of the complex.
-
Calculation of Stability Constant: From the absorbance data and the known initial concentrations, the equilibrium concentrations of all species can be calculated, and subsequently, the stability constant.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event. It can determine the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Instrument Setup: The ITC instrument consists of a reference cell and a sample cell. The chelating agent solution is placed in the sample cell, and the metal ion solution is loaded into a syringe.
-
Titration: The metal ion solution is injected in small aliquots into the sample cell. The heat released or absorbed upon binding is measured.
-
Data Acquisition: A plot of heat change per injection versus the molar ratio of metal to ligand is generated.
-
Data Analysis: The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters, including the binding constant, which is directly related to the stability constant.
Visualizing the Chelation Process and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical relationships in chelation and a typical experimental workflow for determining stability constants.
Caption: Logical relationship between chelator properties and complex stability.
Caption: Workflow for determining chelating efficiency via potentiometric titration.
Conclusion
Both NTA and EDTA are effective chelating agents for a wide range of metal ions. However, due to its hexadentate nature, EDTA generally exhibits superior chelating efficiency, forming more stable complexes as indicated by its higher log K values. The choice between NTA and EDTA will depend on the specific application, considering factors such as the required complex stability, pH of the system, and the presence of competing ions. For applications demanding very strong metal sequestration, EDTA is the preferred choice. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the chelating efficiency of these and other compounds in their own experimental settings.
References
A Comparative Guide to NTA Surfaces for Kinetic Analysis of His-Tagged Protein Binding
For researchers, scientists, and drug development professionals engaged in the study of biomolecular interactions, the precise determination of kinetic parameters is paramount. The use of histidine-tagged (His-tagged) proteins in conjunction with Nitrilotriacetic acid (NTA) functionalized surfaces is a cornerstone of modern kinetic analysis techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). This guide provides an objective comparison of commonly used NTA-based surfaces, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate surface for your research needs.
Understanding NTA Surface Chemistry
The interaction between a His-tagged protein and an NTA surface is a form of immobilized metal affinity chromatography (IMAC). The NTA molecule is a chelating agent that, when charged with a divalent metal ion such as Nickel (Ni²⁺), forms a stable complex with high affinity for the imidazole (B134444) side chains of histidine residues. This allows for the reversible and oriented capture of His-tagged proteins onto the sensor surface for subsequent interaction analysis.
A common precursor in the synthesis of NTA ligands is Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate, which may be protected with a tert-butyloxycarbonyl (t-Boc) group on the epsilon-amino group. This t-Boc protecting group is typically removed during the synthesis and functionalization of the sensor surface, yielding the final NTA chemistry. Therefore, the term "t-Boc-NTA surface" likely refers to the synthetic route of the NTA ligand rather than a distinct functional surface chemistry available for protein binding experiments. The primary comparison for kinetic analysis lies between surfaces with different densities and arrangements of NTA moieties, namely mono-NTA and tris-NTA surfaces.
Comparison of Mono-NTA and Tris-NTA Surfaces
The stability of the captured His-tagged protein on the sensor surface is critical for accurate kinetic analysis. Any dissociation of the ligand (the His-tagged protein) during the experiment can introduce artifacts and lead to inaccurate determination of association (kₐ) and dissociation (kₑ) rates. The primary distinction between available NTA surfaces is the number of NTA moieties per binding site.
| Feature | Mono-NTA Surface | Tris-NTA Surface |
| Description | A single NTA molecule per binding site. This is the traditional approach for capturing His-tagged proteins.[1] | Three NTA molecules arranged in a trivalent complex at each binding site.[1] |
| Binding Affinity | Moderate affinity for His-tagged proteins. The dissociation constant (Kᴅ) for the interaction between a 6xHis-tag and a Ni-NTA surface is estimated to be in the micromolar range (approximately 10⁻⁶ M).[2] | Significantly higher affinity due to the avidity effect of multiple NTA interactions with the His-tag. This results in a much more stable capture of the ligand.[3][4] |
| Ligand Stability | Prone to ligand dissociation, leading to baseline drift in SPR/BLI experiments. This can distort kinetic results and make accurate fitting to kinetic models challenging.[1] | Offers high ligand stability, resulting in a stable baseline which is crucial for the analysis of interaction kinetics.[1][4] |
| Suitability for Kinetics | Can be used for kinetic analysis, but the inherent instability may require covalent cross-linking of the captured protein to the surface, which can affect protein activity. | Ideal for kinetic analysis due to the stable baseline, eliminating the need for cross-linking and allowing for the study of reversible interactions.[1] |
| Regeneration | The surface can be regenerated, but the captured protein is removed. | Easily regenerated by chelating agents like EDTA, allowing for multiple cycles of protein capture and analysis.[1] |
Table 1: Comparison of Mono-NTA and Tris-NTA Surfaces for His-tagged Protein Capture.
Experimental Data: Kinetic Parameters
The following table summarizes typical kinetic constants for the interaction of His-tagged proteins with NTA surfaces. It is important to note that these values can vary depending on the specific protein, the length and accessibility of the His-tag, buffer conditions, and the specific sensor platform used.
| Surface Type | Ligand | Analyte | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kᴅ (M) | Reference |
| Ni-NTA | 6xHis-tagged protein | - | Not specified | 6.3 x 10⁻³ and 1.8 x 10⁻³ (two distinct dissociation events) | ~10⁻⁶ | [2] |
| Tris-NTA | His₆-tagged GFP | Anti-GFP antibody | 1.2 x 10⁵ | 1.1 x 10⁻⁴ | 9.2 x 10⁻¹⁰ | [3] |
| Tris-NTA | His₆-tagged Ubiquitin | Anti-Ubiquitin antibody | 2.5 x 10⁵ | 5.0 x 10⁻⁵ | 2.0 x 10⁻¹⁰ | [3] |
Table 2: Representative Kinetic Constants for His-tagged Protein Interactions on NTA Surfaces.
Experimental Protocols
Below is a generalized protocol for performing a kinetic analysis of a His-tagged protein binding to an analyte using an NTA-functionalized sensor chip on an SPR instrument.
1. Surface Preparation and Ligand Immobilization:
-
Chip Conditioning: Condition the NTA sensor chip with a series of injections of regeneration solution (e.g., 350 mM EDTA) and running buffer to obtain a stable baseline.[5]
-
Nickel Charging: Inject a solution of NiCl₂ or NiSO₄ (typically 0.5 mM) over the NTA surface to charge it with nickel ions.[5][6]
-
Ligand Capture: Inject the purified His-tagged protein (ligand) in running buffer over the nickel-charged surface. The desired immobilization level can be controlled by adjusting the protein concentration and/or injection time.[6]
2. Analyte Interaction Analysis:
-
Analyte Preparation: Prepare a series of dilutions of the analyte in running buffer. It is crucial that the buffer composition of the analyte samples matches the running buffer to avoid bulk refractive index effects.
-
Association: Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate for a defined period to monitor the association phase.
-
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the analyte from the ligand over time.
-
Regeneration: After each analyte injection cycle, regenerate the surface by injecting a solution of EDTA to strip the nickel ions and the captured His-tagged protein. This is followed by recharging with nickel for the next cycle. For tris-NTA surfaces, this regeneration is highly efficient.
3. Data Analysis:
-
Reference Subtraction: Subtract the signal from a reference flow cell (without immobilized ligand or with an irrelevant protein) from the signal of the active flow cell to correct for non-specific binding and bulk refractive index changes.
-
Kinetic Model Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ).
Visualizations
Caption: Comparison of His-tagged protein binding to Mono-NTA and Tris-NTA surfaces.
References
- 1. bio-rad.com [bio-rad.com]
- 2. NTA-sensorchip [sprpages.nl]
- 3. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and regenerable surface plasmon resonance determinations of biomarker concentration and biomolecular interaction based on tris-nitrilotriacetic acid chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. gels.yilimart.com [gels.yilimart.com]
A Guide to Reversible Protein Immobilization: Exploring Alternatives to t-Boc-Aminocaproicnitrilotriacetic Acid
For researchers, scientists, and drug development professionals, the reversible immobilization of proteins is a cornerstone of numerous applications, from affinity purification and enzymatic assays to surface plasmon resonance and drug screening. While t-Boc-aminocaproicnitrilotriacetic acid (NTA) in conjunction with His-tagged proteins has been a workhorse in this field, a diverse landscape of alternative technologies offers distinct advantages in terms of specificity, binding strength, and elution conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable system for your research needs.
This guide will delve into the mechanisms and performance of both reversible and irreversible protein immobilization systems, offering a clear comparison to help you choose the optimal technique for your specific application.
Reversible vs. Irreversible Immobilization: A Fundamental Choice
The initial and most critical decision in protein immobilization is whether the interaction between the protein and the solid support should be reversible or irreversible. This choice is dictated by the downstream application.
Reversible immobilization is ideal for applications requiring the recovery of the protein in its active form, such as protein purification. The interaction is non-covalent and can be disrupted by specific eluents.
Irreversible immobilization , on the other hand, forms a stable, covalent bond between the protein and the support. This is advantageous for applications where the immobilized protein is the final product, such as in biosensors, enzyme reactors, or for studying protein-protein interactions where leaching of the protein is undesirable.
Comparison of Key Protein Immobilization Systems
Here, we compare the performance of leading reversible and irreversible protein immobilization technologies.
Reversible Immobilization Systems
These systems rely on non-covalent interactions, allowing for the gentle elution of the target protein.
| Feature | His-Tag | Strep-Tag® II |
| Principle | Immobilized Metal Affinity Chromatography (IMAC) | High-affinity interaction with engineered streptavidin (Strep-Tactin®) |
| Binding Partner | Ni²⁺ or Co²⁺ chelated on a solid support (e.g., NTA or IDA) | Strep-Tactin® or Strep-Tactin®XT |
| Binding Affinity (Kd) | ~10⁻⁶ M (µM range) | ~10⁻⁶ M (µM) for Strep-Tactin®; ~10⁻⁹ M (nM) to ~10⁻¹² M (pM) for Strep-Tactin®XT with Twin-Strep-tag®[1] |
| Elution Conditions | Competitive elution with imidazole (B134444) (250-500 mM), pH reduction, or chelation with EDTA.[2] | Competitive elution with desthiobiotin (2.5 mM) or biotin (B1667282) (50 mM for Strep-Tactin®XT).[3][4] |
| Advantages | High binding capacity, cost-effective, works under denaturing conditions. | High specificity, very mild elution conditions preserving protein function, low non-specific binding.[5][6] |
| Disadvantages | Moderate purity, potential for non-specific binding of proteins with surface histidines, metal ions can be stripped by certain buffers.[6] | Higher cost of resin, elution with biotin is essentially irreversible. |
Irreversible (Covalent) Immobilization Systems
These systems form a stable, covalent bond between the protein tag and its ligand on the support. Release of the target protein typically requires proteolytic cleavage at an engineered site between the protein and the tag.
| Feature | HaloTag® | SNAP-tag® | SpyTag/SpyCatcher |
| Principle | Covalent bond formation between a modified haloalkane dehalogenase and a chloroalkane ligand.[7][8] | Covalent reaction between a modified O⁶-alkylguanine-DNA alkyltransferase and a benzylguanine derivative.[9][10] | Spontaneous formation of an isopeptide bond between the SpyTag peptide and the SpyCatcher protein.[11] |
| Reaction Type | Nucleophilic substitution | Thioether bond formation | Isopeptide bond formation |
| Reaction Kinetics (Second-order rate constant) | Fast, with apparent second-order rate constants that can be very high depending on the ligand. | Generally fast, with rates influenced by the benzylguanine substrate. | 1.4 ± 0.4 × 10³ M⁻¹s⁻¹ (original) to 2.0 ± 0.2 × 10⁴ M⁻¹s⁻¹ (SpyTag002/SpyCatcher002).[11][12] |
| Release Mechanism | Proteolytic cleavage (e.g., TEV protease) at an engineered site.[13][14] | Proteolytic cleavage. | Proteolytic cleavage. |
| Advantages | Highly specific and irreversible binding allows for stringent washing, versatile ligand chemistry for various applications.[8][15] | Specific covalent labeling, orthogonal to HaloTag, good for in vivo applications.[9] | Extremely specific and robust covalent bond formed under physiological conditions, can be used for protein cyclization and assembly.[11][16] |
| Disadvantages | Requires a specific protease for release, the tag itself is relatively large (33 kDa).[7] | Tag size is ~20 kDa, requires specific substrates. | Requires two components (SpyTag and SpyCatcher), the SpyCatcher protein is ~12.3 kDa.[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
His-Tag Protein Immobilization and Elution (Reversible)
This protocol describes the purification of a His-tagged protein using Ni-NTA agarose (B213101) resin under native conditions.[3][12][17][18]
Materials:
-
Ni-NTA Agarose slurry
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Empty chromatography column
Procedure:
-
Preparation of Cell Lysate:
-
Resuspend the cell pellet expressing the His-tagged protein in Lysis Buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
-
Binding:
-
Equilibrate the required volume of Ni-NTA agarose slurry by washing with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.
-
-
Washing:
-
Load the lysate-resin slurry into an empty chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound proteins.
-
-
Elution:
-
Elute the His-tagged protein by adding 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Strep-Tag® II Protein Immobilization and Elution (Reversible)
This protocol outlines the purification of a Strep-tag® II fusion protein using a Strep-Tactin® column.[5][7][19][20][21]
Materials:
-
Strep-Tactin® affinity column
-
Buffer W (100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)
-
Buffer E (Buffer W containing 2.5 mM desthiobiotin)
Procedure:
-
Column Equilibration:
-
Equilibrate the Strep-Tactin® column with 2 column volumes of Buffer W.
-
-
Protein Binding:
-
Apply the clarified cell lysate containing the Strep-tag® II fusion protein to the column.
-
-
Washing:
-
Wash the column with 5 column volumes of Buffer W to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein by applying 6-8 column volumes of Buffer E.
-
Collect fractions and analyze by SDS-PAGE.
-
HaloTag® Protein Immobilization and Cleavage (Irreversible)
This protocol describes the covalent immobilization of a HaloTag® fusion protein and its subsequent release by proteolytic cleavage.[4][13][22]
Materials:
-
HaloLink™ Resin
-
Binding Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Wash Buffer (e.g., TBS with 0.05% Tween 20)
-
TEV Protease
-
Cleavage Buffer (e.g., TBS with 1 mM DTT)
Procedure:
-
Resin Equilibration:
-
Equilibrate the HaloLink™ Resin with Binding Buffer.
-
-
Covalent Immobilization:
-
Incubate the clarified lysate containing the HaloTag® fusion protein with the equilibrated resin for 1 hour at room temperature or overnight at 4°C with gentle mixing.
-
-
Washing:
-
Wash the resin extensively with Wash Buffer to remove all non-covalently bound proteins.
-
-
On-Resin Cleavage:
-
Resuspend the resin in Cleavage Buffer containing TEV protease.
-
Incubate for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow for cleavage.
-
Collect the supernatant containing the released target protein.
-
SNAP-tag® Protein Immobilization
This protocol details the covalent immobilization of a SNAP-tag® fusion protein to a benzylguanine-functionalized support.[9][23][24][25][26]
Materials:
-
SNAP-Capture Resin (or other benzylguanine-functionalized support)
-
Immobilization Buffer (e.g., PBS with 1 mM DTT)
-
Purified SNAP-tag® fusion protein
Procedure:
-
Resin Equilibration:
-
Equilibrate the SNAP-Capture Resin by washing with Immobilization Buffer.
-
-
Covalent Labeling:
-
Add the purified SNAP-tag® fusion protein solution to the equilibrated resin.
-
Incubate for 1 hour at room temperature or overnight at 4°C with mixing.
-
-
Washing:
-
Wash the resin with Immobilization Buffer to remove any unbound protein. The immobilized protein is now ready for downstream applications.
-
SpyTag/SpyCatcher Protein Immobilization
This protocol describes the immobilization of a SpyTagged protein onto a support functionalized with SpyCatcher.[11][16][27]
Materials:
-
SpyCatcher-functionalized solid support (e.g., agarose beads)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purified SpyTagged protein of interest
Procedure:
-
Support Preparation:
-
Equilibrate the SpyCatcher-functionalized support with the Reaction Buffer.
-
-
Covalent Ligation:
-
Add the purified SpyTagged protein to the equilibrated support.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation to allow for the spontaneous formation of the isopeptide bond.
-
-
Washing:
-
Wash the support with Reaction Buffer to remove any unreacted SpyTagged protein. The protein is now covalently immobilized.
-
Conclusion
The choice of a protein immobilization strategy is a critical step in experimental design. While the His-tag/NTA system remains a popular and cost-effective choice for reversible protein purification, alternatives like the Strep-tag® II system offer superior specificity and milder elution conditions, which can be crucial for preserving the activity of sensitive proteins. For applications requiring a stable and permanent attachment, the covalent immobilization systems—HaloTag®, SNAP-tag®, and SpyTag/SpyCatcher—provide robust and highly specific solutions. By carefully considering the binding characteristics, elution or release mechanisms, and the specific requirements of the downstream application as outlined in this guide, researchers can select the optimal tool to achieve their scientific goals.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuromics.com [neuromics.com]
- 8. neb.com [neb.com]
- 9. Application of HaloTag protein to covalent immobilization of recombinant proteins for single molecule force spectroscopy. | Semantic Scholar [semanticscholar.org]
- 10. SpyCatcher - Wikipedia [en.wikipedia.org]
- 11. sinobiological.com [sinobiological.com]
- 12. HaloTag® Protein Purification System Protocol [promega.co.uk]
- 13. Discovering Protein Interactions and Characterizing Protein Function Using HaloTag Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catching a SPY: Using the SpyCatcher-SpyTag and Related Systems for Labeling and Localizing Bacterial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. His-tag protein purification — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 17. alab.com.pl [alab.com.pl]
- 18. Strep•Tag® II Fusion Tag Provides Rapid One-Step Affinity Purification [sigmaaldrich.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. HaloTag fusion proteins and conjugates for cell imaging [biosyn.com]
- 21. ulab360.com [ulab360.com]
- 22. neb.com [neb.com]
- 23. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 24. SNAP labeling protocol [abberior.rocks]
- 25. pubs.acs.org [pubs.acs.org]
- 26. SpyTag–SpyCatcher Chemistry for Protein Bioconjugation In Vitro and Protein Topology Engineering In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 27. howarthgroup.org [howarthgroup.org]
measuring the binding affinity of proteins on t-Boc-NTA surfaces using SPR
For researchers, scientists, and drug development professionals seeking to accurately measure the binding affinity of proteins, Surface Plasmon Resonance (SPR) offers a powerful, label-free method. The choice of sensor surface chemistry is a critical determinant of experimental success, directly impacting the stability, activity, and orientation of the immobilized protein (the ligand). This guide provides a detailed comparison of common SPR surfaces for protein immobilization, with a focus on NTA-based chemistries for capturing His-tagged proteins and their alternatives.
This guide will therefore focus on the well-documented and commercially available NTA-based surfaces and their primary alternatives: covalent amine coupling and streptavidin-biotin capture.
Comparison of Protein Immobilization Strategies for SPR
The selection of an appropriate immobilization strategy is crucial for obtaining high-quality kinetic data. The ideal surface should promote the stable capture of the ligand in a uniform orientation that preserves its biological activity, while minimizing non-specific binding.
| Immobilization Strategy | Principle | Advantages | Disadvantages | Typical Ligand |
| Ni-NTA / tris-NTA Capture | Chelation of a metal ion (e.g., Ni²⁺, Co²⁺) by NTA groups on the surface, which then captures a polyhistidine-tagged (His-tagged) protein. | - Oriented immobilization via the His-tag.- Mild immobilization conditions.- Surface can be regenerated by stripping the metal ion and protein. | - Ligand leaching can occur, especially with mono-NTA surfaces, leading to baseline drift.[1][2]- Not suitable for analytes that are also His-tagged.- Potential for non-specific binding to the metal-chelated surface. | His-tagged recombinant proteins. |
| Covalent Amine Coupling | Covalent bond formation between primary amines (lysine residues, N-terminus) on the ligand and an activated carboxylated sensor surface (e.g., using EDC/NHS chemistry). | - Creates a very stable, covalently attached ligand layer.- Generally applicable to most proteins.- High immobilization levels can be achieved. | - Random orientation of the immobilized ligand can lead to reduced or variable activity.[3]- Immobilization chemistry (e.g., low pH) can potentially denature the ligand.- Surface cannot be regenerated by removing the ligand. | Most proteins with accessible primary amines. |
| Streptavidin-Biotin Capture | High-affinity, non-covalent interaction between streptavidin pre-immobilized on the sensor surface and a biotinylated ligand. | - Very high affinity interaction (KD ~10⁻¹⁵ M) results in a very stable complex.[4]- Site-specific immobilization if the biotin (B1667282) tag is introduced at a specific site on the ligand.- Mild immobilization conditions. | - Requires prior biotinylation of the ligand.- The strong interaction makes it difficult to regenerate the surface by removing the biotinylated ligand. | Biotinylated proteins, peptides, or nucleic acids. |
Quantitative Comparison of Surface Performance
The choice of surface can significantly impact the observed binding kinetics and affinity. While direct comparative studies across all platforms are limited, the following table summarizes key performance indicators based on available data and established principles.
| Parameter | Ni-NTA / tris-NTA | Covalent Amine Coupling | Streptavidin-Biotin |
| Ligand Stability | Moderate to High (tris-NTA is more stable than mono-NTA)[1][2] | Very High (covalent bond)[3] | Very High (very low dissociation rate)[4] |
| Ligand Orientation | Oriented (via His-tag)[1] | Random[3] | Oriented (via site-specific biotinylation) |
| Surface Regeneration | Yes (ligand and metal can be removed)[1] | No (ligand is permanently attached) | No (streptavidin-ligand interaction is essentially irreversible) |
| Typical Binding Affinity Range | Millimolar to nanomolar[5] | Millimolar to nanomolar[5] | Millimolar to picomolar[4] |
| Potential for Non-specific Binding | Moderate (can be mitigated with additives) | Low to Moderate (depends on ligand and surface blocking) | Low |
Experimental Protocols
Detailed and optimized protocols are essential for reproducible results. Below are generalized experimental workflows for each immobilization method.
Protocol 1: Protein Immobilization on a Ni-NTA Surface
This protocol describes the capture of a His-tagged protein on an NTA sensor chip.
-
Surface Preparation:
-
Equilibrate the sensor surface with a running buffer (e.g., HBS-EP+).
-
Perform a surface conditioning step as per the instrument manufacturer's instructions, which may include injections of EDTA and NaOH to remove any residual metal ions.
-
-
Metal Ion Chelation:
-
Inject a solution of a metal salt (e.g., 0.5 mM NiCl₂ or CoCl₂) over the NTA surface to charge it with metal ions.
-
-
Ligand Immobilization:
-
Inject the purified His-tagged protein (ligand) in running buffer over the activated NTA surface. The protein will be captured via its His-tag.
-
Monitor the immobilization level in real-time to achieve the desired surface density.
-
-
Stabilization:
-
Allow the baseline to stabilize in running buffer. Some initial dissociation of non-specifically or weakly bound ligand may be observed.
-
-
Analyte Binding and Regeneration:
-
Inject the analyte over the surface to measure binding.
-
Regenerate the surface by injecting a solution that disrupts the NTA-metal-His interaction, such as a low pH buffer, a high concentration of imidazole, or a chelating agent like EDTA.[1]
-
Protocol 2: Covalent Amine Coupling
This protocol outlines the steps for covalently immobilizing a protein onto a carboxylated sensor surface.
-
Surface Activation:
-
Inject a freshly prepared mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the sensor surface.
-
-
Ligand Immobilization:
-
Inject the purified protein (ligand) diluted in a low ionic strength buffer at a pH below its isoelectric point (pI) (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote electrostatic pre-concentration on the negatively charged surface. The primary amines on the protein will react with the activated surface to form covalent amide bonds.
-
-
Deactivation:
-
Inject a solution of 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface and block non-reacted sites.
-
-
Analyte Binding and Regeneration:
-
Inject the analyte over the immobilized ligand to measure binding.
-
Regenerate the surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., low pH glycine, high salt, or denaturants).
-
Protocol 3: Streptavidin-Biotin Capture
This protocol describes the immobilization of a biotinylated protein on a streptavidin-coated sensor surface.
-
Surface Preparation:
-
Use a commercially available streptavidin-coated sensor chip.
-
Condition the surface according to the manufacturer's instructions.
-
-
Ligand Immobilization:
-
Inject the biotinylated protein (ligand) in running buffer over the streptavidin surface. The high affinity between streptavidin and biotin will lead to stable capture.
-
Monitor the immobilization level to achieve the desired surface density.
-
-
Analyte Binding and Regeneration:
-
Inject the analyte over the captured ligand to measure binding.
-
Regenerate the surface using conditions that dissociate the analyte from the ligand without disrupting the streptavidin-biotin interaction.
-
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the immobilization and binding analysis processes for each of the discussed surface chemistries.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent affixation of histidine-tagged proteins tethered onto Ni-nitrilotriacetic acid sensors for enhanced surface plasmon resonance detection of small molecule drugs and kinetic studies of antibody/antigen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis. | Semantic Scholar [semanticscholar.org]
- 5. Evaluating protein binding specificity of titanium surfaces through mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different Boc deprotection methods for surface-bound molecules
For Researchers, Scientists, and Drug Development Professionals
The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from amine functionalities immobilized on surfaces is a critical step in various applications, including peptide synthesis on chips, biosensor fabrication, and the development of advanced biomaterials. The choice of deprotection method significantly impacts the integrity of the surface, the yield of deprotected molecules, and the overall success of subsequent molecular interactions. This guide provides a comparative analysis of three primary Boc deprotection strategies for surface-bound molecules: acidic, thermal, and photolytic cleavage. We present a synopsis of their mechanisms, quantitative performance data, and detailed experimental protocols to aid researchers in selecting the optimal method for their specific application.
Comparison of Boc Deprotection Methods
The efficacy and suitability of a Boc deprotection method for surface-bound molecules depend on several factors, including the nature of the substrate, the density of the surface-bound molecules, and the sensitivity of these molecules to the deprotection conditions. Below is a summary of the key performance indicators for acidic, thermal, and photolytic deprotection methods.
| Method | Typical Reagents/Conditions | Reaction Time | Deprotection Efficiency | Key Advantages | Potential Drawbacks |
| Acidic Deprotection | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM); 4M HCl in Dioxane | 5 min - 2 h | High (>95%) | Well-established, rapid, and highly efficient.[1][2][3] | Harsh conditions can damage sensitive substrates and molecules; TFA is corrosive and requires careful handling.[1] |
| Thermal Deprotection | Heating in an inert solvent (e.g., Toluene, TFE) or under solvent-free conditions | 30 min - several hours | Variable (can be >90%) | Avoids corrosive acids; can be highly efficient under optimized conditions.[4][5] | High temperatures (150-250 °C) can lead to side reactions and may not be suitable for all substrates or molecules.[4][5] |
| Photolytic Deprotection | UV irradiation (e.g., 365 nm) of a photocleavable Boc derivative (e.g., NVOC-amine) | 5 min - 1 h | High (>90%) | Spatiotemporal control, mild, and reagent-free cleavage. | Requires synthesis of photosensitive molecules; potential for photochemical side reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving successful and consistent Boc deprotection on surfaces. The following sections provide step-by-step methodologies for each of the three deprotection techniques.
Acidic Boc Deprotection Protocol (TFA Method)
This protocol is suitable for the deprotection of Boc-protected amines on robust surfaces like gold or silicon.
Materials:
-
Boc-functionalized substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas source
-
Appropriate glassware and handling equipment for corrosive acids
Procedure:
-
Prepare a 50% (v/v) solution of TFA in anhydrous DCM in a clean, dry glass container.
-
Place the Boc-functionalized substrate in the TFA/DCM solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Remove the substrate from the solution and wash it thoroughly with DCM to remove residual TFA.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Characterize the surface to confirm the removal of the Boc group and assess the integrity of the surface-bound molecules.
Thermal Boc Deprotection Protocol
This protocol describes a general method for the thermal deprotection of Boc groups on a stable substrate.
Materials:
-
Boc-functionalized substrate
-
High-boiling point inert solvent (e.g., Toluene or Trifluoroethanol (TFE))
-
Inert atmosphere chamber or Schlenk line
-
Heating apparatus with precise temperature control
Procedure:
-
Place the Boc-functionalized substrate in a reaction vessel.
-
Add the inert solvent to immerse the substrate.
-
Heat the vessel to the desired deprotection temperature (typically between 150 °C and 250 °C) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Maintain the temperature for the required reaction time (e.g., 1-3 hours), which should be optimized for the specific molecule and substrate.[4]
-
Cool the vessel to room temperature.
-
Remove the substrate and wash it with a suitable solvent to remove any byproducts.
-
Dry the substrate under vacuum or a stream of nitrogen.
-
Analyze the surface to evaluate the extent of deprotection and the condition of the monolayer.
Photolytic Boc Deprotection Protocol (Using a Nitrobenzyl-Based Photocleavable Group)
This protocol outlines the deprotection of a surface-bound amine protected with a photocleavable o-nitroveratryloxycarbonyl (NVOC) group, a common photolabile caging strategy.
Materials:
-
NVOC-protected amine-functionalized substrate
-
UV light source with a specific wavelength output (e.g., 365 nm)
-
Solvent for irradiation (if necessary, e.g., methanol (B129727) or buffer)
-
Shutter system for controlling exposure time
Procedure:
-
Place the substrate in a suitable container, with or without a solvent depending on the experimental setup.
-
Position the UV light source at a fixed distance from the substrate to ensure uniform irradiation.
-
Irradiate the substrate with UV light at the appropriate wavelength (e.g., 365 nm) for a predetermined time (typically 5-60 minutes). The optimal exposure time and light intensity should be determined empirically.
-
After irradiation, wash the substrate with a suitable solvent to remove the photolyzed byproducts.
-
Dry the substrate.
-
Characterize the surface to confirm the deprotection and assess any potential photodamage.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each deprotection method.
Conclusion
The choice of Boc deprotection method for surface-bound molecules is a critical decision that must be tailored to the specific requirements of the experimental system. Acidic deprotection offers a rapid and efficient solution for robust substrates. Thermal deprotection provides an acid-free alternative, which can be advantageous for certain sensitive systems, albeit at the cost of potentially high temperatures. Photolytic deprotection stands out for its ability to offer spatiotemporal control, enabling the patterning of surfaces with deprotected amines in a reagent-free manner. By carefully considering the advantages and disadvantages outlined in this guide and adhering to the detailed protocols, researchers can successfully deprotect surface-bound molecules, paving the way for the next steps in their scientific endeavors.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Evaluating the Long-Term Stability of t-Boc-NTA Modified Surfaces: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliability and longevity of surface functionalization are critical for the accuracy and reproducibility of assays, particularly in applications such as protein immobilization for drug screening and biomarker analysis. The tert-butyloxycarbonyl (t-Boc) protected Nitrilotriacetic acid (NTA) moiety is a widely used surface chemistry for the controlled and oriented immobilization of histidine-tagged (His-tagged) proteins. The t-Boc protecting group allows for stable storage of the functionalized surface prior to its activation and use. This guide provides a comparative evaluation of the long-term stability of NTA-modified surfaces and other common immobilization chemistries, supported by experimental data and detailed protocols.
Comparison of Surface Immobilization Chemistries
The choice of surface chemistry for protein immobilization significantly impacts the stability, activity, and accessibility of the bound protein. While affinity-based methods like Ni-NTA offer the advantage of oriented protein capture, covalent immobilization techniques are generally considered more robust for long-term applications.
| Immobilization Chemistry | Principle of Action | Reported Stability | Advantages | Disadvantages |
| Ni-NTA Chelation | Reversible, high-affinity binding between Ni²⁺-chelated NTA and polyhistidine tags on proteins.[1] | Moderate to high; Tris-NTA is significantly more stable than mono-NTA, reducing ligand decay and baseline drift.[2] Can be regenerated multiple times.[3] | Site-specific, oriented protein immobilization; Reversible binding allows for surface regeneration. | Susceptible to chelating agents (e.g., EDTA) and reducing agents (e.g., DTT). Potential for nickel ion leaching. |
| Amine Coupling (e.g., NHS-ester) | Covalent bond formation between primary amines on the protein (e.g., lysine (B10760008) residues) and an activated carboxyl surface. | High; forms stable amide bonds.[4] | Strong, stable covalent linkage; Widely used and well-characterized. | Random orientation of immobilized proteins; Can lead to loss of protein activity if active sites are involved in binding. |
| Thiol Coupling (e.g., Maleimide) | Covalent bond formation between sulfhydryl groups (cysteine residues) and a maleimide-activated surface. | High; forms stable thioether bonds. | Site-specific immobilization if the protein has a single accessible cysteine; Strong covalent linkage. | Requires accessible cysteine residues; Maleimide groups can be unstable at high pH. |
| Streptavidin-Biotin | High-affinity non-covalent interaction between streptavidin-coated surface and biotinylated proteins. | Very High; one of the strongest known non-covalent interactions. | Very strong and specific binding; Site-specific immobilization of biotinylated proteins. | Requires biotinylation of the protein, which can sometimes affect its function; Large size of streptavidin can cause steric hindrance. |
Experimental Protocols
To ensure a comprehensive evaluation of long-term stability, a standardized experimental protocol is essential. This allows for direct comparison of different surface chemistries under identical conditions.
Protocol 1: Preparation of NTA-Modified Surfaces
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slide, gold sensor chip) to ensure a uniform surface. This may involve sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by plasma or piranha cleaning for silica-based substrates.
-
Silanization: For silica-based surfaces, create a reactive amine layer by immersing the cleaned substrate in a solution of an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES).
-
t-Boc-NTA Coupling: React the aminated surface with an activated t-Boc-NTA derivative (e.g., t-Boc-NTA-NHS ester) in an appropriate solvent to form a stable amide bond.
-
Washing and Drying: Thoroughly wash the surface to remove any unreacted reagents and dry under a stream of inert gas (e.g., nitrogen or argon).
-
Storage: Store the t-Boc-NTA modified surfaces in a desiccated, inert atmosphere at 4°C until use.
Protocol 2: Long-Term Stability Assessment
-
Baseline Characterization: Analyze a set of freshly prepared surfaces using various surface-sensitive techniques to establish baseline characteristics.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of the NTA functional groups.
-
Contact Angle Goniometry: To assess the surface hydrophobicity/hydrophilicity.
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness.
-
-
Accelerated Aging: Subject a subset of the surfaces to accelerated aging conditions to predict long-term stability.[5][6] This can involve storage at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity.
-
Real-Time Aging: Store another subset of surfaces under recommended storage conditions (e.g., 4°C in a desiccator) for real-time stability studies.
-
Time-Point Analysis: At predefined time intervals (e.g., 1, 3, 6, 12 months), retrieve samples from both accelerated and real-time aging studies and re-characterize them using the baseline techniques.
-
Functional Stability Assessment:
-
Deprotection: Remove the t-Boc protecting group using a mild acid (e.g., trifluoroacetic acid) to expose the NTA functionality.
-
Nickel Chelation: Immerse the surface in a solution of NiCl₂ to form the Ni-NTA complex.
-
Protein Binding Capacity: Use a technique like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) to measure the binding capacity of a His-tagged protein to the surface. A decrease in binding capacity over time indicates degradation of the NTA functionality.
-
Ligand Leaching: Analyze the storage buffer or washing solutions for the presence of leached NTA or nickel ions using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Visualizing Experimental Workflows and Logical Relationships
dot
Caption: Workflow for preparing and evaluating the long-term stability of t-Boc-NTA modified surfaces.
dot
Caption: Key intrinsic and extrinsic factors that influence the long-term stability of functionalized surfaces.
Conclusion
The long-term stability of t-Boc-NTA modified surfaces is crucial for their application in sensitive and reproducible bioassays. While providing the significant advantage of oriented protein immobilization, the stability of the Ni-NTA-His-tag interaction is generally lower than that of covalent linkages. The use of multivalent chelators like tris-NTA can significantly enhance the stability of protein binding. For applications requiring very high long-term stability, particularly under harsh conditions, covalent immobilization methods may be more suitable, albeit with the potential trade-off of random protein orientation. The provided protocols offer a framework for systematically evaluating and comparing the long-term stability of different surface chemistries, enabling researchers to select the most appropriate method for their specific application.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Rapid and regenerable surface plasmon resonance determinations of biomarker concentration and biomolecular interaction based on tris-nitrilotriacetic acid chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. andreas-brinkmann.net [andreas-brinkmann.net]
- 5. Accelerated stability and forced degradation [alphalyse.com]
- 6. biofidus.de [biofidus.de]
Safety Operating Guide
Personal protective equipment for handling t-Boc-aminocaproicnitrilotriacetic Acid
Essential Safety and Handling Guide for t-Boc-aminocaproicnitrilotriacetic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Precautions
Signal Word: Warning[1]
Hazard Statements:
-
Suspected of causing cancer.[1]
-
Harmful if swallowed.[3]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
Precautionary Statements:
-
Obtain special instructions before use.[2]
-
Do not handle until all safety precautions have been read and understood.[2]
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink or smoke when using this product.[3]
-
Wear protective gloves/eye protection/face protection.[1][2]
-
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
IF exposed or concerned: Get medical advice/attention.[1][2]
-
Store locked up.[2]
-
Dispose of contents/container to an approved waste disposal plant.[2]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of related compounds, which can serve as a reference.
| Property | Data | Source |
| Appearance | White crystalline powder | [5] |
| Molecular Weight | 328.37 g/mol (for Boc-ε-aminocaproic acid-OSu) | [5] |
| Melting Point | 91 °C (for Boc-ε-aminocaproic acid-OSu) | [5] |
| Solubility in water | Soluble (for Nitrilotriacetic acid) | [3] |
Operational Plan: Handling and Storage
Adherence to the following step-by-step procedures is mandatory for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.
| Body Part | Equipment | Standard |
| Eyes | Tight-sealing safety goggles or a face shield.[1][2][6] | EN 166 or equivalent |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). Breakthrough time must be considered for the specific chemicals used.[1][6] | EN 374 |
| Body | Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended. | |
| Respiratory | For operations that may generate dust, a dust mask or a respirator with a particulate filter is recommended.[6][7] | NIOSH certified or equivalent |
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area should be clean and uncluttered.
-
Weighing: If weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[2][8]
-
Keep away from strong oxidizing agents, strong bases, and metals.[2]
-
Store in a locked cabinet or area to restrict access.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material (solid residue, contaminated consumables) in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Route:
-
Dispose of the chemical waste through an approved hazardous waste disposal company.[2]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous waste.
-
Once decontaminated, containers can be disposed of according to institutional guidelines.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
